mono-tert-Butyl succinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOCFIOYWNCGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399798 | |
| Record name | mono-tert-Butyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15026-17-2 | |
| Record name | mono-tert-Butyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-butoxy)-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Mono-tert-Butyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of mono-tert-butyl succinate. The information is intended to support research and development activities where this versatile molecule is employed.
Core Chemical Properties and Identifiers
This compound, also known as succinic acid mono-tert-butyl ester or 4-(tert-Butoxy)-4-oxobutanoic acid, is a mono-ester derivative of succinic acid.[1] Its structure features a carboxylic acid group at one end and a bulky tert-butyl ester at the other, making it a valuable bifunctional building block in organic synthesis.
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₈H₁₄O₄ | [1][2][3][4] |
| Molecular Weight | 174.19 g/mol (or 174.2 g/mol ) | [1][2][4] |
| Appearance | White to yellow or off-white solid/crystal/powder | [1][5] |
| Melting Point | 51-55 °C | [1][2][6] |
| Boiling Point | 92 °C at 1.5 mmHg | [1][2][6] |
| Flash Point | >110 °C (>230 °F) - closed cup | [2][3] |
| Solubility | Slightly soluble in water. Soluble in methanol and chloroform. | [2][6] |
| Density | 1.097 ± 0.06 g/cm³ (Predicted) | [2] |
| Vapor Pressure | 0.00169 mmHg at 25°C | [2] |
| Refractive Index | 1.447 | [2] |
Compound Identification
| Identifier | Value | Citations |
| CAS Number | 15026-17-2 | [1][2] |
| MDL Number | MFCD00273441 | [1] |
| PubChem ID | 4139107 | [1] |
| EC Number | 628-576-4 | [3] |
| Linear Formula | (CH₃)₃OCO(CH₂)₂CO₂H | |
| SMILES | CC(C)(C)OC(=O)CCC(O)=O | |
| InChI Key | PCOCFIOYWNCGBM-UHFFFAOYSA-N |
Synthesis Protocol
This compound can be readily prepared from the reaction of succinic anhydride with tert-butanol.[2][6] The following protocol is based on a common laboratory procedure.
Experimental Methodology
Reactants and Reagents:
-
Succinic Anhydride (6.04 g, 60.40 mmol)
-
tert-Butanol (10 mL)
-
N-Hydroxysuccinimide (2.53 g, 22.01 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.88 g, 7.23 mmol)
-
Toluene (100 mL)
-
Ethyl Acetate (EtOAc)
-
10% Aqueous Citric Acid
-
Saturated Saline Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Ether / Petroleum Ether mixture (1:3)
Procedure:
-
A solution of toluene (100 mL) containing succinic anhydride, N-hydroxysuccinimide, and 4-dimethylaminopyridine (DMAP) is prepared in a suitable reaction vessel.[6]
-
tert-Butanol (10 mL) is added to the mixture.[6]
-
The reaction mixture is heated under reflux for 48 hours.[6]
-
After completion, the reaction is cooled to room temperature. The crude product will form two layers (a brown oil and a colorless solution).[6]
-
The mixture is diluted with ethyl acetate (50 mL) and washed sequentially with 10% aqueous citric acid (2 x 50 mL) and saturated saline.[6]
-
The organic layer is separated and dried over anhydrous sodium sulfate.[6]
-
The solvent is removed by evaporation under reduced pressure.[6]
-
The crude product is purified by recrystallization from a solvent mixture of ethyl ether/petroleum ether (1:3, 25 mL) to yield the final product.[6]
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound is a versatile intermediate with applications across several scientific and industrial domains.
-
Pharmaceutical Synthesis : It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] For example, it is used in the preparation of N-succinyl-L,L-diaminopimelic acid (SDAP), H3K9TSu (histone H3 lysine 9 thiosuccinyl) peptide, and tert-butyl 4-oxo-4-(4-tritylpiperazin-1-yl)butanoate. It is also a reagent for synthesizing fluorinated β2- and β3-amino acids, which are inhibitors of α-chymotrypsin.[6]
-
Linkers and Crosslinkers : In chemical biology and drug discovery, it is categorized as a homobifunctional cross-linker, useful in bioconjugation techniques.[7]
-
Polymer Science : The compound is used in the development of biodegradable polymers, contributing to more environmentally friendly materials.[1]
-
Material Science : It is employed as a plasticizer in the production of plastics to enhance flexibility and durability.[1]
-
Organic Synthesis Research : It is a valuable tool for studying esterification reactions and other organic transformations in laboratory settings.[1]
-
Cosmetics : Its emulsifying properties are utilized to improve the stability and texture of creams and lotions.[1]
Caption: Relationship between structure and applications.
Safety and Handling
This compound is classified as an irritant. Users should exercise caution and adhere to standard laboratory safety protocols.
Hazard Information
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Signal Word : Warning.
-
Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear appropriate safety goggles or glasses as described by OSHA or European Standard EN166.[5]
-
Skin Protection : Handle with gloves and wear suitable protective clothing to prevent skin exposure.[8]
-
Respiratory Protection : A dust mask (e.g., type N95) should be used if dust is generated.
Storage and Stability
-
Storage : Store at room temperature in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed.[5] Some suppliers recommend storage at <15°C or -20°C for long-term stability.
-
Stability : The compound is stable under normal, recommended storage conditions.[8]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. CAS # 15026-17-2, this compound, Succinic acid mono-tert-butyl ester - chemBlink [ww.chemblink.com]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 15026-17-2 [chemicalbook.com]
- 7. This compound | 15026-17-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Mono-tert-Butyl Succinate (CAS: 15026-17-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mono-tert-butyl succinate (CAS number 15026-17-2) is a versatile mono-protected derivative of succinic acid. Its unique structure, featuring a reactive carboxylic acid and a sterically hindered tert-butyl ester, makes it a valuable building block in organic synthesis and a key component in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an in-depth exploration of its applications in drug discovery and development. Key applications discussed include its role in the synthesis of enzyme inhibitors, specifically targeting bacterial pathways for novel antibiotic development, its use in creating specific peptide-based epigenetic modulators, and its function as a bifunctional linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflow visualizations are provided to facilitate its practical application in a research setting.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature. The tert-butyl ester group provides steric protection, allowing for selective reactions at the free carboxylic acid moiety. This differential reactivity is a cornerstone of its utility in multi-step organic synthesis.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 15026-17-2 | [1][2] |
| Molecular Formula | C₈H₁₄O₄ | [3][4] |
| Molecular Weight | 174.19 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 51-54 °C | [1][3] |
| Boiling Point | 92 °C at 1.5 mmHg | [1] |
| Solubility | Slightly soluble in water. Soluble in methanol, chloroform, and other common organic solvents. | [1] |
| ¹H NMR (CDCl₃) | δ (ppm): 1.46 (s, 9H, C(CH₃)₃), 2.62 (s, 4H, -CH₂-CH₂-) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 27.9 (C(CH₃)₃), 28.9 (-CH₂-), 29.2 (-CH₂-), 81.0 (C(CH₃)₃), 172.5 (C=O, ester), 178.5 (C=O, acid) | |
| InChI Key | PCOCFIOYWNCGBM-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)(C)OC(=O)CCC(=O)O | [3] |
Synthesis of this compound
This compound can be reliably synthesized from succinic anhydride and tert-butanol. The following protocol is adapted from established literature procedures.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Succinic anhydride
-
tert-Butanol
-
Toluene
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine
-
Ethyl acetate (EtOAc)
-
10% aqueous citric acid
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Petroleum ether
Procedure:
-
To a solution of succinic anhydride (1.0 eq) in toluene, add tert-butanol (1.5 eq), DMAP (0.1 eq), and triethylamine (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 10% aqueous citric acid (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixture of diethyl ether and petroleum ether to yield pure this compound as a white solid.[1]
Applications in Drug Development and Research
The unique bifunctional nature of this compound makes it a valuable reagent in several areas of drug discovery and chemical biology.
Synthesis of N-succinyl-L,L-diaminopimelic Acid (SDAP) Mimetics: Targeting Bacterial Cell Wall Synthesis
N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a critical enzyme in the lysine biosynthesis pathway of many bacteria, a pathway that is absent in humans.[5][6] This makes DapE an attractive target for the development of novel antibiotics. This compound serves as a key building block for creating inhibitors of DapE by acylating the amino groups of diaminopimelic acid (DAP) derivatives. The resulting N-succinyl-DAP mimetics can act as competitive inhibitors of the enzyme, disrupting bacterial cell wall synthesis.[5]
Conceptual Workflow for DapE Inhibitor Synthesis: The synthesis of DapE inhibitors generally involves the coupling of this compound to a protected diaminopimelic acid derivative. The free carboxylic acid of this compound is activated and then reacted with one of the amino groups of the DAP scaffold. Subsequent deprotection steps yield the final inhibitor.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. ecommons.luc.edu [ecommons.luc.edu]
- 4. Synthesis of N-succinyl-L,L-diaminopimelic acid mimetics via selective protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical Properties of Mono-tert-Butyl Succinate
Introduction
This compound, also known as succinic acid mono-tert-butyl ester or 4-(tert-butoxy)-4-oxobutanoic acid, is a versatile chemical compound with the linear formula (CH3)3COCO(CH2)2CO2H.[1] It serves as a crucial intermediate in various organic syntheses, including the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.[2] Its applications extend to the development of biodegradable polymers and its use as a reagent in the synthesis of complex molecules like N-succinyl-L,L-diaminopimelic acid (SDAP) and H3K9TSu (histone H3 lysine 9 thiosuccinyl) peptide.[1][3] This document provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and relevant procedural workflows.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, application in synthesis, and purification.
| Property | Value |
| CAS Number | 15026-17-2 |
| Molecular Formula | C8H14O4[2][4] |
| Molecular Weight | 174.19 g/mol [4] |
| Appearance | White to yellow solid, powder, or crystal[2] |
| Melting Point | 51-55 °C[1][2][4] |
| Boiling Point | 92 °C at 1.5 mmHg[2][4][5] |
| Density | 1.097 ± 0.06 g/cm³ (Predicted)[4] |
| Flash Point | >110 °C (>230 °F) - closed cup[1][3] |
| Solubility | Slightly soluble in water. Soluble in methanol and slightly soluble in chloroform.[4] |
| Purity | Typically available at ≥97% or >98.0% (GC)[1][6] |
Spectroscopic Data
Spectroscopic data is critical for the structural confirmation and purity assessment of this compound. Available spectral data includes:
-
Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR data are available for this compound. The tert-butyl group provides a characteristic singlet in the 1H NMR spectrum.[7]
-
Infrared Spectroscopy (IR): ATR-IR and Transmission IR spectra are available, which would show characteristic absorptions for the C=O bonds of the ester and carboxylic acid, and the O-H of the carboxylic acid.[8]
-
Raman Spectroscopy: Raman spectral data has also been recorded for this compound.[8]
Experimental Protocols
The following sections detail generalized experimental procedures relevant to the synthesis and characterization of this compound.
Synthesis of this compound
A common method for the preparation of this compound involves the ring-opening of succinic anhydride with tert-butanol.[3][5]
Materials:
-
Succinic anhydride
-
tert-Butanol
-
Toluene (solvent)
-
4-Dimethylaminopyridine (DMAP, catalyst)[5]
-
N-hydroxysuccinimide[5]
-
Ethyl acetate
-
10% aqueous citric acid
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of toluene, add succinic anhydride, N-hydroxysuccinimide, and 4-dimethylaminopyridine (DMAP).[5]
-
Add tert-butanol to the mixture.[5]
-
Heat the reaction mixture under reflux for an extended period (e.g., 48 hours).[5]
-
After cooling to room temperature, dilute the crude product with ethyl acetate.[5]
-
Wash the organic layer sequentially with 10% aqueous citric acid and saturated saline solution.[5]
-
Dry the organic layer over anhydrous sodium sulfate.[5]
-
Evaporate the solvent under reduced pressure.[5]
-
Recrystallize the crude product from a suitable solvent mixture, such as ethyl ether/petroleum ether, to obtain the purified this compound.[5]
Determination of Melting Point
The melting point is a key indicator of purity.
Procedure:
-
A small, dry sample of the crystalline this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from which the sample begins to melt until it becomes completely liquid is recorded as the melting point. For a pure substance, this range is typically narrow.
Determination of Boiling Point under Reduced Pressure
Due to its high boiling point at atmospheric pressure, distillation is performed under vacuum to prevent decomposition.
Procedure:
-
The this compound is placed in a distillation flask suitable for vacuum distillation.
-
The apparatus is connected to a vacuum pump, and the pressure is lowered to a stable value (e.g., 1.5 mmHg).[4]
-
The flask is heated.
-
The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.
Mandatory Visualizations
The following diagrams illustrate key workflows for the synthesis and purification of this compound.
Caption: Synthesis workflow for this compound.
Caption: Purification workflow via recrystallization.
Safety Information
This compound is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]
-
Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection). In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][3][4]
-
Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95), eyeshields, and gloves.[1][3]
-
Storage: It is classified as a combustible solid and should be stored accordingly.[1][3]
This guide provides essential technical information on the physical properties of this compound for professionals in research and development. Adherence to appropriate laboratory safety protocols is imperative when handling this compound.
References
- 1. This compound 97 15026-17-2 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 琥珀酸单叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 15026-17-2 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
mono-tert-Butyl succinate molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides the fundamental physicochemical properties of mono-tert-butyl succinate, a versatile reagent used in organic synthesis.
Physicochemical Data
This compound, also known as 4-(tert-butoxy)-4-oxobutanoic acid, is a mono-ester derivative of succinic acid.[1][2] Its key quantitative identifiers are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₄ | [1][3][4] |
| Molecular Weight | 174.19 g/mol | [3] |
| CAS Number | 15026-17-2 | [3] |
Experimental Protocols
The molecular weight and formula of a well-characterized compound like this compound are fundamental properties derived from its atomic composition and structure. These values are calculated based on the standard atomic weights of its constituent elements (Carbon, Hydrogen, Oxygen) and confirmed through standard analytical techniques such as mass spectrometry and elemental analysis during initial synthesis and characterization. As such, a detailed experimental protocol for the determination of these specific, established values is not applicable in this context. The synthesis of the compound can be achieved by refluxing succinic anhydride in tert-butanol.[5]
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.
References
Navigating the Solubility Landscape of Mono-tert-Butyl Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-tert-butyl succinate, a mono-ester of succinic acid, serves as a crucial intermediate in organic synthesis and plays a significant role in the development of pharmaceuticals and biodegradable polymers. Its molecular structure, featuring both a polar carboxylic acid group and a nonpolar tert-butyl ester group, imparts a nuanced solubility profile that is critical for its application in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for these experimental procedures.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by its carboxylic acid moiety, which can engage in hydrogen bonding, and its bulky, nonpolar tert-butyl group. Consequently, its solubility is a balance between these competing structural features.
Solubility Profile of this compound
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information has been reported, providing valuable guidance for solvent selection in various applications. The following table summarizes the known qualitative solubility of this compound.
| Solvent | Polarity Index | Solubility Description | Citation(s) |
| Water | 10.2 | Slightly soluble | [1][2] |
| Methanol | 5.1 | Sparingly soluble | [1][2] |
| Chloroform | 4.1 | Slightly soluble | [1][2] |
| Ethyl Ether | 2.8 | Soluble (in mixture) | [2] |
| Petroleum Ether | ~0.1 | Soluble (in mixture) | [2] |
Note: Solubility in ethyl ether and petroleum ether is inferred from recrystallization procedures described in the literature, which typically involve dissolving the solute in a solvent mixture at an elevated temperature, followed by cooling to induce crystallization.
Experimental Protocols for Solubility Determination
To ascertain the solubility of this compound or a similar compound in a laboratory setting, a systematic approach is required. The following protocols outline both qualitative and semi-quantitative methods for solubility assessment.
I. Qualitative Solubility Determination
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes (13x100 mm)
-
Spatula
-
Vortex mixer (optional)
-
Graduated cylinders or pipettes
Procedure:
-
Sample Preparation: Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.
-
Observation: Allow the mixture to stand for at least 3 minutes and observe.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record Keeping: Meticulously record the observations for each solvent tested.
II. Semi-Quantitative Solubility Determination (Gravimetric Method)
This method provides a more precise, numerical estimation of solubility.
Materials:
-
All materials from the qualitative method
-
Analytical balance (readable to 0.1 mg)
-
Small vials with airtight caps
-
Constant temperature bath or shaker
-
Syringe filters (0.45 µm)
-
Evaporating dish or pre-weighed vial
Procedure:
-
Saturated Solution Preparation:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent.
-
Seal the vial and place it in a constant temperature bath (e.g., 25 °C) with agitation for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to remain undisturbed in the constant temperature bath for at least 4 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the withdrawn supernatant through a syringe filter into a pre-weighed evaporating dish or vial.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the filtered solution. This can be done in a fume hood at ambient temperature, under a gentle stream of nitrogen, or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely evaporated, weigh the evaporating dish or vial containing the dried solute.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.
-
Express the solubility in terms of g/100 mL or mg/mL.
-
Logical Workflow for Solubility Assessment
A systematic workflow is essential for efficiently determining the solubility profile of a compound. The following diagram illustrates a typical decision-making process for solubility testing.
Caption: Workflow for determining the solubility of an organic compound.
Conclusion
While quantitative solubility data for this compound remains sparse, a qualitative understanding of its behavior in common organic solvents can be effectively utilized by researchers and drug development professionals. The compound's amphiphilic nature, stemming from its polar carboxylic acid and nonpolar tert-butyl ester functionalities, dictates its limited solubility in both highly polar and very nonpolar solvents, with preferential solubility in solvents of intermediate polarity. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for their determination. A systematic approach, as outlined in the workflow diagram, will ensure the efficient and accurate characterization of the solubility of this compound, facilitating its effective use in synthesis, purification, and formulation.
References
Technical Guide: Physicochemical Properties of Mono-tert-Butyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting and boiling points of mono-tert-butyl succinate (CAS RN: 15026-17-2), a reagent used in the synthesis of various compounds, including fluorinated β-amino acids and inhibitors of α-chymotrypsin.[1] This document outlines its key physical properties and provides standardized experimental protocols for their determination.
Core Physical Properties
This compound, also known as succinic acid mono-tert-butyl ester or tert-butyl hydrogen succinate, is a white to off-white crystalline solid at room temperature.[2][3] Its fundamental physical constants are critical for its application in chemical synthesis and drug development, influencing reaction conditions, purification methods, and storage.
Data Summary
The melting and boiling points of this compound are summarized in the table below. The boiling point is reported at a reduced pressure, a common practice for compounds that may decompose at their atmospheric boiling point.
| Physical Property | Value | Conditions |
| Melting Point | 51-55 °C | Atmospheric Pressure |
| Boiling Point | 92 °C | 1.5 mmHg |
Data sourced from multiple chemical suppliers.[1][2][3][4][5][6]
Experimental Protocols
Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The following sections describe detailed, generalized methodologies for these measurements.
Melting Point Determination (Capillary Method)
The capillary method is a standard and widely used technique for determining the melting point of a solid crystalline substance.[3][6]
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp) or a Thiele tube[2][4]
-
Glass capillary tubes (sealed at one end)[2]
-
Thermometer
-
Mortar and pestle (if sample is not a fine powder)
-
Heating oil (for Thiele tube method)
-
Bunsen burner or other heat source (for Thiele tube method)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point.[2] If necessary, grind the crystalline solid into a fine powder.[7]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end.[2] The packed sample height should be 2-3 mm for an accurate reading.[2]
-
Apparatus Setup (Digital Apparatus): Place the capillary tube into the sample holder of the melting point apparatus. Set the starting temperature to approximately 15-20°C below the expected melting point (around 30-35°C for this compound). Set a slow heating rate, typically 1-2°C per minute, to ensure thermal equilibrium.[2]
-
Apparatus Setup (Thiele Tube): Attach the capillary tube to a thermometer using a rubber band, aligning the sample with the thermometer bulb.[4] Insert the thermometer into the Thiele tube containing heating oil, ensuring the sample is immersed but the rubber band is above the oil level.
-
Observation and Measurement:
-
Begin heating. For the Thiele tube, gently heat the side arm to create convection currents for uniform temperature distribution.[1][4]
-
Observe the sample through the magnifying eyepiece (if using an apparatus).
-
Record the temperature at which the first drop of liquid appears. This is the start of the melting range.[2][4]
-
Continue heating slowly and record the temperature at which the last solid crystal turns into a transparent liquid. This marks the end of the melting range.[2][4]
-
-
Reporting: The result is reported as a melting range (e.g., 51-54°C). Pure compounds typically have a sharp melting range of 0.5-1.0°C.[8]
Boiling Point Determination (Vacuum Distillation)
For compounds that may decompose at high temperatures, boiling point is determined under reduced pressure (vacuum distillation).[9][10][11] This lowers the temperature at which the liquid boils.[9]
Apparatus:
-
Round-bottom flask
-
Distillation head with a port for a thermometer
-
Condenser
-
Receiving flask
-
Vacuum source (e.g., water aspirator or vacuum pump)
-
Manometer or McLeod gauge for pressure measurement
-
Heating mantle or oil bath
-
Stir bar or boiling chips
Procedure:
-
Apparatus Assembly: Assemble the distillation apparatus, ensuring all ground glass joints are properly sealed (a small amount of vacuum grease can be used). Place the this compound sample (if liquid, or melted) into the distilling flask along with a stir bar or boiling chips.
-
System Evacuation: Connect the vacuum source to the apparatus. Slowly and carefully reduce the pressure in the system to the desired level (e.g., 1.5 mmHg). Monitor the pressure with the manometer.
-
Heating: Begin stirring and gently heat the distilling flask using a heating mantle or oil bath.[9]
-
Observation and Measurement:
-
Observe the liquid for boiling and watch for the ring of condensate rising up the distillation head.[9]
-
The thermometer bulb must be positioned so that its top is level with the bottom of the side arm leading to the condenser. This ensures it accurately measures the temperature of the vapor in equilibrium with the boiling liquid.[12]
-
When the temperature on the thermometer stabilizes during active distillation (i.e., when condensate is consistently dripping into the receiving flask), record this temperature. This is the boiling point at the measured pressure.[9][12]
-
Experimental Workflow Visualization
The logical flow for determining the physicochemical properties described above can be visualized as a general workflow. This diagram illustrates the key decision points and steps from sample preparation to final data recording for both melting and boiling point determination.
Caption: General workflow for determining the melting and boiling points of a chemical compound.
References
- 1. labcomercial.com [labcomercial.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thiele tube - Wikipedia [en.wikipedia.org]
- 6. thinksrs.com [thinksrs.com]
- 7. davjalandhar.com [davjalandhar.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. Purification [chem.rochester.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Spectroscopic Data of Mono-tert-Butyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-tert-butyl succinate (also known as 4-tert-butoxy-4-oxobutanoic acid) is a mono-ester of succinic acid.[1][2][3][4][5][6] Its structure incorporates both a carboxylic acid and a tert-butyl ester functional group, making it a useful building block in organic synthesis. This guide provides a summary of its spectroscopic data and detailed experimental protocols for its synthesis and characterization.
Physicochemical Properties
| Property | Value |
| CAS Number | 15026-17-2 |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| Melting Point | 51-54 °C |
| Boiling Point | 92 °C at 1.5 mmHg |
(Data sourced from multiple chemical suppliers)[1][2][3][4][5]
Spectroscopic Data
The following sections present the expected and experimental spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet, broad | 1H | -COOH |
| ~2.6 | Triplet | 2H | -CH₂-COOH |
| ~2.5 | Triplet | 2H | -CH₂-COO-tBu |
| ~1.45 | Singlet | 9H | -C(CH₃)₃ |
Note: Predicted values are based on typical chemical shifts for similar functional groups.[7]
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~177 | C=O (Carboxylic Acid) |
| ~172 | C=O (Ester) |
| ~81 | -C (CH₃)₃ |
| ~30 | -C H₂-COOH |
| ~29 | -C H₂-COO-tBu |
| ~28 | -C(C H₃)₃ |
(Data based on the experimental spectrum available on SpectraBase for tert-butyl hydrogen succinate)[8]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups in the molecule. The spectrum will be dominated by the stretching vibrations of the two carbonyl groups (one for the carboxylic acid and one for the ester) and the broad O-H stretch of the carboxylic acid.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, very broad |
| 2980 - 2960 | C-H stretch (Alkyl) | Medium to Strong |
| ~1740 | C=O stretch (Ester) | Strong |
| ~1710 | C=O stretch (Carboxylic Acid) | Strong |
| 1320 - 1210 | C-O stretch (Ester/Carboxylic Acid) | Strong |
| 1440 - 1395 | O-H bend (Carboxylic Acid) | Medium |
(Note: Predicted values are based on typical IR absorption frequencies for carboxylic acids and esters.)[9][10][11][12][13]
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at an m/z of 174.19. A prominent fragment often observed for tert-butyl esters is the loss of isobutylene, leading to a peak at [M-56]⁺.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment |
| 174 | [M]⁺ |
| 118 | [M - C₄H₈]⁺ |
| 101 | [M - OC₄H₉]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic route.[4]
Materials:
-
Succinic anhydride
-
tert-Butanol
-
Toluene
-
N-Hydroxysuccinimide
-
4-Dimethylaminopyridine (DMAP)
-
Ethyl acetate
-
10% Aqueous citric acid
-
Saturated brine
-
Anhydrous sodium sulfate
-
Ethyl ether
-
Petroleum ether
Procedure:
-
To a solution of toluene (100 mL) containing succinic anhydride (6.04 g, 60.40 mmol), add N-hydroxysuccinimide (2.53 g, 22.01 mmol) and 4-dimethylaminopyridine (DMAP, 0.88 g, 7.23 mmol).
-
Add tert-butanol (10 mL) to the reaction mixture.
-
Heat the mixture under reflux for 48 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 10% aqueous citric acid (2 x 50 mL) and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of ethyl ether and petroleum ether (1:3, 25 mL) to yield pure this compound.
Acquisition of Spectroscopic Data
General Protocol:
-
NMR: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
IR: The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples. The spectrum is recorded over a range of 4000-650 cm⁻¹.
-
MS: Mass spectra can be obtained using various techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. scbt.com [scbt.com]
- 2. 琥珀酸单叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 15026-17-2 [chemicalbook.com]
- 5. 琥珀酸单叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. acdlabs.com [acdlabs.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to the Discovery and History of Mono-tert-Butyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mono-tert-butyl succinate, a vital mono-protected derivative of succinic acid, plays a crucial role as a versatile intermediate and building block in organic synthesis. Its significance is particularly pronounced in the realms of pharmaceutical development and peptide chemistry, where the tert-butyl ester serves as a key protecting group for carboxylic acids. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the evolution of its synthetic methodologies. This document presents a comparative analysis of various synthetic routes, complete with detailed experimental protocols and quantitative data. Furthermore, this guide includes workflow diagrams to visually represent the synthetic and purification processes, offering a practical resource for researchers and professionals in the field.
Introduction: The Advent of a Versatile Intermediate
This compound, also known by its synonyms 4-tert-butoxy-4-oxobutanoic acid and succinic acid mono-tert-butyl ester, is a bifunctional organic compound featuring both a carboxylic acid and a tert-butyl ester group.[1][2] The strategic placement of the bulky tert-butyl group provides steric hindrance, rendering the ester exceptionally stable against a wide array of nucleophiles and basic conditions. This stability is pivotal in multi-step syntheses, allowing for chemical modifications at other molecular sites without affecting the protected carboxyl group. Conversely, the tert-butyl ester is readily cleaved under acidic conditions, a characteristic that is fundamental to its utility as a protecting group.
While the precise moment of the initial discovery of this compound is not prominently documented in a singular seminal publication, its emergence is intrinsically linked to the broader development of methods for the synthesis of tert-butyl esters in the mid-20th century. The value of the tert-butyl group as a protective moiety for carboxylic acids, particularly in the burgeoning field of peptide synthesis, drove the innovation of synthetic routes applicable to dicarboxylic acids like succinic acid.
Historical Context and Evolution of Synthesis
The historical trajectory of this compound synthesis is a narrative of increasing sophistication and efficiency. Early methods for the preparation of tert-butyl esters often involved the acid-catalyzed addition of a carboxylic acid to isobutene. These foundational techniques, while effective, often required specialized equipment to handle gaseous reagents under pressure.
Subsequent advancements led to the development of safer and more versatile laboratory-scale methods. The use of coupling agents, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), became a widespread strategy for esterification. These methods offered milder reaction conditions and broader substrate compatibility.
A significant breakthrough in the selective synthesis of mono-esters of dicarboxylic acids came with the use of cyclic anhydrides as starting materials. The reaction of succinic anhydride with tert-butanol provides a more direct and selective route to the desired mono-ester, minimizing the formation of the di-ester byproduct. This approach has been further refined through the use of various catalysts to improve reaction rates and yields.
Comparative Analysis of Synthetic Methodologies
A variety of methods have been developed for the synthesis of this compound, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as scale, available reagents, and desired purity. A summary of key quantitative data for several common methods is presented in Table 1.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |
| Method 1 | Succinic anhydride, tert-Butanol | DMAP, N-Hydroxysuccinimide | Toluene | 48 hours | Reflux | Quantitative | [3] |
| Method 2 | Succinic anhydride, tert-Butanol | DBU | Toluene | Not Specified | 90°C | Not Specified | [4] |
| Method 3 | Succinic acid, tert-Butanol | DCC, DMAP | Dichloromethane | Not Specified | Room Temp. | Not Specified | [5] |
| Method 4 | Monoethyl succinate, Potassium-tert-butoxide | - | tert-Butanol | Not Specified | Room Temp. | High (unspecified) | [6] |
| Method 5 | Succinic anhydride, Isobutene | Sulfuric acid | Not Specified | 14 hours | 293-295 K | High (unspecified) |
Table 1: Comparison of Synthetic Methods for this compound
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of this compound via several common methods.
Method 1: From Succinic Anhydride and tert-Butanol using DMAP and N-Hydroxysuccinimide
This method is a highly efficient procedure that provides a quantitative yield of the desired product.[3]
Materials:
-
Succinic anhydride (6.04 g, 60.40 mmol)
-
tert-Butanol (10 mL)
-
N-Hydroxysuccinimide (2.53 g, 22.01 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.88 g, 7.23 mmol)
-
Toluene (100 mL)
-
Ethyl acetate (EtOAc)
-
10% aqueous citric acid
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl ether
-
Petroleum ether
Procedure:
-
To a solution of toluene (100 mL) containing succinic anhydride (6.04 g, 60.40 mmol), N-hydroxysuccinimide (2.53 g, 22.01 mmol), and 4-dimethylaminopyridine (DMAP, 0.88 g, 7.23 mmol), add tert-butanol (10 mL).
-
Heat the reaction mixture under reflux conditions for 48 hours.
-
Upon completion of the reaction, cool the mixture to room temperature. The formation of two layers (a brown oil and a clarified colorless solution) may be observed.
-
Dilute the crude product solution with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 10% aqueous citric acid (2 x 50 mL) and saturated saline.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a solvent mixture of ethyl ether/petroleum ether (1:3, 25 mL) to obtain this compound in quantitative yield.[3]
Method 3: From Succinic Acid and tert-Butanol using DCC and DMAP
This protocol is a general method for the esterification of carboxylic acids and is adapted for the synthesis of this compound.
Materials:
-
Succinic acid
-
tert-Butanol
-
1,3-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve succinic acid (1 equivalent) in dichloromethane.
-
Add tert-butanol (excess) and a catalytic amount of DMAP to the solution.
-
Cool the mixture in an ice bath and add a solution of DCC (1.1 equivalents) in dichloromethane dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 N HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by chromatography or recrystallization.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Logical workflow for the purification of this compound.
Conclusion
This compound stands as a testament to the ingenuity of synthetic chemists in developing tools for the controlled construction of complex molecules. While its specific "discovery" is intertwined with the broader history of tert-butyl ester synthesis, its importance is undeniable. The evolution of its preparation from early methods utilizing gaseous reagents to modern, high-yield catalytic processes reflects the ongoing drive for efficiency, safety, and selectivity in organic synthesis. The methodologies and data presented in this guide offer a comprehensive resource for the synthesis and understanding of this indispensable chemical intermediate.
References
- 1. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound 97 15026-17-2 [sigmaaldrich.com]
- 5. US6355830B1 - Process for preparation of dicarboxylic acid monoesters - Google Patents [patents.google.com]
- 6. US5914426A - Process for the preparation of di-tert-butyl succinate - Google Patents [patents.google.com]
Structural Analysis of Mono-tert-Butyl Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of mono-tert-butyl succinate (also known as 4-(tert-butoxy)-4-oxobutanoic acid), a valuable bifunctional molecule utilized in organic synthesis, particularly as a linker in bioconjugation and drug delivery systems. This document outlines its physicochemical properties, a detailed synthesis protocol, and an in-depth analysis of its expected spectroscopic characteristics. Due to the absence of publicly available experimental spectra in the reviewed literature, this guide presents predicted data based on established principles of NMR, IR, and Mass Spectrometry, providing a robust theoretical framework for researchers working with this compound.
Introduction
This compound, with CAS number 15026-17-2, is an organic compound featuring both a carboxylic acid and a tert-butyl ester functional group.[1][2] This dual reactivity makes it an important intermediate in the synthesis of more complex molecules, including fluorinated β-amino acids and histone thiosuccinyl peptides.[3] The tert-butyl ester group serves as a protecting group for one of the carboxylic acids of succinic acid, allowing for selective reactions at the free carboxylic acid moiety. Understanding the precise structural and spectroscopic properties of this molecule is critical for its effective use and characterization in research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been compiled from various sources and are summarized in Table 1. The compound is typically a white to yellow-brown crystalline solid at room temperature.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 15026-17-2 | [1] |
| Molecular Formula | C₈H₁₄O₄ | [3][5] |
| Molecular Weight | 174.19 g/mol | [1][5] |
| Appearance | White to yellow-brown crystalline powder/solid | [4] |
| Melting Point | 51-54 °C (lit.) | [1] |
| Boiling Point | 92 °C @ 1.5 mmHg (lit.) | [2] |
| Synonyms | 4-(tert-butoxy)-4-oxobutanoic acid, Succinic acid mono-tert-butyl ester, tert-Butyl hydrogen succinate | [3] |
| SMILES | CC(C)(C)OC(=O)CCC(O)=O | [1] |
| InChI Key | PCOCFIOYWNCGBM-UHFFFAOYSA-N | [1] |
Synthesis Protocol
This compound can be reliably synthesized from succinic anhydride and tert-butanol. The following experimental protocol is based on established literature procedures.[3]
Materials and Reagents
-
Succinic anhydride (6.04 g, 60.40 mmol)
-
tert-Butanol (10 mL)
-
N-hydroxysuccinimide (2.53 g, 22.01 mmol)
-
4-dimethylaminopyridine (DMAP) (0.88 g, 7.23 mmol)
-
Toluene (100 mL)
-
Ethyl acetate (EtOAc)
-
10% aqueous citric acid
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl ether
-
Petroleum ether
Experimental Procedure
-
To a solution of toluene (100 mL) containing succinic anhydride (6.04 g), N-hydroxysuccinimide (2.53 g), and 4-dimethylaminopyridine (0.88 g), add tert-butanol (10 mL).[3]
-
Heat the reaction mixture under reflux conditions for 48 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the crude product solution with ethyl acetate (50 mL).[3]
-
Wash the organic layer sequentially with 10% aqueous citric acid (2 x 50 mL) and saturated saline solution.[3]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[3]
-
Evaporate the solvent under reduced pressure.[3]
-
Recrystallize the crude product from a solvent mixture of ethyl ether/petroleum ether (1:3, 25 mL) to obtain pure this compound.[3]
Structural and Spectroscopic Analysis
While direct experimental spectra for this compound were not available in the surveyed literature, a detailed theoretical analysis based on the known structure provides a strong predictive framework for its characterization.
References
An In-depth Technical Guide to the Chemical Structure Elucidation of Mono-tert-Butyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure elucidation of mono-tert-butyl succinate. It details the key chemical and physical properties, provides a step-by-step synthesis and purification protocol, and presents a thorough analysis of the spectroscopic data used to confirm its molecular structure. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis who work with or are interested in succinate derivatives.
Chemical and Physical Properties
This compound, also known as 4-tert-butoxy-4-oxobutanoic acid, is a mono-ester derivative of succinic acid.[1][2] It serves as a versatile intermediate in organic synthesis, particularly in the production of other esters and derivatives where a protected carboxylic acid is required.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-tert-butoxy-4-oxobutanoic acid | [2] |
| Synonyms | This compound, tert-Butyl hydrogen succinate, Succinic acid mono-tert-butyl ester | [1] |
| CAS Number | 15026-17-2 | [1] |
| Molecular Formula | C₈H₁₄O₄ | [4][5] |
| Molecular Weight | 174.19 g/mol | [4] |
| Appearance | White to yellow-brown solid | [1] |
| Melting Point | 51-54 °C | [1] |
| Boiling Point | 92 °C at 1.5 mmHg | [1] |
| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of succinic anhydride with tert-butanol.[1]
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Materials:
-
Succinic anhydride (6.04 g, 60.40 mmol)
-
tert-Butanol (10 mL)
-
Toluene (100 mL)
-
N-hydroxysuccinimide (2.53 g, 22.01 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.88 g, 7.23 mmol)
-
Ethyl acetate
-
10% aqueous citric acid solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Ethyl ether
-
Petroleum ether
Procedure:
-
To a solution of toluene (100 mL) containing succinic anhydride (6.04 g, 60.40 mmol), N-hydroxysuccinimide (2.53 g, 22.01 mmol), and 4-dimethylaminopyridine (DMAP, 0.88 g, 7.23 mmol), add tert-butanol (10 mL).[1]
-
Heat the reaction mixture under reflux for 48 hours.[1]
-
After cooling to room temperature, the crude product solution is diluted with ethyl acetate (50 mL).[1]
-
The organic layer is washed sequentially with 10% aqueous citric acid (2 x 50 mL) and saturated saline.[1]
-
The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.[1]
-
The crude product is recrystallized from a solvent mixture of ethyl ether/petroleum ether (1:3, 25 mL) to yield pure this compound.[1]
Spectroscopic Analysis
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | Reference |
| 2.65 | Triplet (t) | 2H | -CH₂COOH | [2] | |
| 2.56 | Triplet (t) | 2H | -CH₂COOC(CH₃)₃ | [2] | |
| 1.45 | Singlet (s) | 9H | -C(CH₃)₃ | [2] | |
| ¹³C NMR | δ (ppm) | Assignment | Reference | ||
| 178.0 | -COOH | [2] | |||
| 171.4 | -COOC(CH₃)₃ | [2] | |||
| 81.0 | -C(CH₃)₃ | [2] | |||
| 30.0 | -CH₂COOH | [2] | |||
| 29.1 | -CH₂COOC(CH₃)₃ | [2] | |||
| 27.9 | -C(CH₃)₃ | [2] |
Interpretation:
-
The ¹H NMR spectrum clearly shows a singlet at 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group. The two methylene groups appear as distinct triplets around 2.56 and 2.65 ppm, indicating their different chemical environments adjacent to the ester and carboxylic acid functionalities, respectively.
-
The ¹³C NMR spectrum displays six distinct carbon signals. The signals at 178.0 and 171.4 ppm are characteristic of the carboxylic acid and ester carbonyl carbons, respectively. The quaternary carbon of the tert-butyl group is observed at 81.0 ppm, and the three equivalent methyl carbons of the tert-butyl group appear at 27.9 ppm. The two methylene carbons are resolved at 30.0 and 29.1 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-2500 | Carboxylic Acid (O-H) | Stretching (broad) |
| 2980-2960 | Alkyl (C-H) | Stretching |
| ~1740 | Ester (C=O) | Stretching (strong) |
| ~1710 | Carboxylic Acid (C=O) | Stretching (strong) |
| 1390 and 1365 | tert-Butyl | C-H Bending (characteristic doublet) |
| 1300-1200 | Ester (C-O) | Stretching |
Interpretation:
The presence of a broad absorption band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group. Two strong carbonyl stretching bands are expected around 1740 cm⁻¹ for the ester and 1710 cm⁻¹ for the carboxylic acid. The characteristic C-H stretching of the alkyl groups will be observed between 2980-2960 cm⁻¹. The presence of the tert-butyl group is further confirmed by the characteristic doublet in the C-H bending region around 1390 and 1365 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 174.19 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 174.
Expected Fragmentation Pattern:
The fragmentation of this compound will likely proceed through characteristic pathways for esters and carboxylic acids. Key expected fragments include:
-
Loss of the tert-butyl group: A prominent peak at m/z 117 [M - 57]⁺ corresponding to the loss of a tert-butyl radical.
-
Loss of isobutylene: A peak at m/z 118 [M - 56]⁺ resulting from a McLafferty-type rearrangement involving the transfer of a hydrogen atom and elimination of isobutylene.
-
Decarboxylation: Loss of CO₂ from the carboxylic acid end, leading to a fragment at m/z 130 [M - 44]⁺.
-
Cleavage of the C-C bond alpha to the carbonyls.
Logical Diagram for Mass Spectrometry Fragmentation
Caption: Plausible fragmentation pathways for this compound in mass spectrometry.
Conclusion
The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous structural elucidation of this compound. The detailed experimental protocols for its synthesis and purification, coupled with the presented spectroscopic data and their interpretation, offer a complete guide for researchers and scientists. The provided data and workflows can be readily applied in a laboratory setting for the synthesis, purification, and characterization of this important chemical intermediate.
References
An In-depth Technical Guide to the Safety and Handling of Mono-tert-Butyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for mono-tert-butyl succinate (CAS No. 15026-17-2), a versatile reagent used in various chemical syntheses, including the preparation of active pharmaceutical ingredients (APIs) and in polymer chemistry. Adherence to the following protocols and safety measures is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound, also known as 3-(tert-butoxycarbonyl)propanoic acid, is a white to off-white solid at room temperature.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a tert-butyl ester group, makes it a valuable intermediate in organic synthesis.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 15026-17-2 | [2][3][4][5] |
| Molecular Formula | C₈H₁₄O₄ | [2][4][5] |
| Molecular Weight | 174.19 g/mol | [4] |
| Appearance | White to off-white solid/powder/crystal | [1][2][6] |
| Melting Point | 51-55 °C | [2][3][4] |
| Boiling Point | 92 °C @ 1.5 mmHg | [2][3][4] |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Density | ~1.097 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in water | [3][4] |
Hazard Identification and GHS Classification
This compound is classified as an irritant.[4] Appropriate handling procedures must be followed to avoid exposure.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
![]()
Safe Handling and Storage
Proper handling and storage are essential to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound.
Table 3: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. | Protects against skin irritation and absorption. |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. | Protects against serious eye irritation from splashes. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved N95 dust mask is recommended. | Prevents inhalation and respiratory irritation. |
Storage Requirements
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] It is classified as a combustible solid and should be stored accordingly. As it is a carboxylic acid, it should be segregated from bases and oxidizing agents.
Caption: Key storage requirements for this compound.
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention.
Table 4: First-Aid Measures
| Exposure Route | Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash before reuse. |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately. |
Experimental Protocols
The following sections detail representative experimental protocols involving this compound. All procedures should be carried out by trained personnel in a properly equipped laboratory, adhering to all safety precautions outlined in this guide.
Synthesis of this compound
This protocol describes the synthesis from succinic anhydride and tert-butanol.[3]
Materials:
-
Succinic anhydride
-
tert-Butanol
-
Toluene
-
N-Hydroxysuccinimide
-
4-Dimethylaminopyridine (DMAP)
-
Ethyl acetate (EtOAc)
-
10% aqueous citric acid
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl ether
-
Petroleum ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask, add toluene, succinic anhydride (6.04 g, 60.40 mmol), N-hydroxysuccinimide (2.53 g, 22.01 mmol), and DMAP (0.88 g, 7.23 mmol).[3]
-
Add tert-butanol (10 mL) to the mixture.[3]
-
Reflux: Heat the reaction mixture under reflux with stirring for 48 hours.[3]
-
Work-up:
-
Isolation:
-
Purification:
-
Recrystallize the crude product from a mixture of ethyl ether/petroleum ether (1:3, 25 mL) to yield pure this compound.[3]
-
Caption: Experimental workflow for the synthesis of this compound.
Application in Polymer Synthesis: Chain Termination
This compound can be used as a chain terminator to control the molecular weight of polyesters, such as poly(butylene succinate) (PBS), during polycondensation reactions. The monofunctional nature of the molecule caps the growing polymer chain.[7] The following is a representative protocol adapted from the use of similar monoesters.[7]
Materials:
-
Succinic acid
-
1,4-Butanediol (BDO)
-
This compound (as chain terminator)
-
Catalyst (e.g., Titanium(IV) butoxide, TBT)
-
Nitrogen gas
-
Chloroform
-
Methanol
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and collection flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the reaction apparatus in a fume hood.
-
Charging Reactants: Charge the reactor with succinic acid, 1,4-butanediol (in slight molar excess), and a calculated amount of this compound to achieve the target molecular weight.
-
Esterification Stage:
-
Polycondensation Stage:
-
Polymer Recovery:
-
Cool the reactor under nitrogen.
-
Dissolve the resulting polymer in chloroform.
-
Precipitate the polymer by adding the solution to cold methanol.
-
Filter and dry the purified polymer in a vacuum oven.
-
Caption: Workflow for polyester synthesis using a monoester as a chain terminator.
Reactivity and Incompatibilities
This compound has a carboxylic acid functional group and will exhibit typical reactivity of such compounds.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. Carboxylic acids can be corrosive to metals.
-
Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste material should be disposed of in an approved waste disposal plant. Do not allow the product to enter drains.
This technical guide is intended to provide comprehensive safety and handling information. Always consult the most current Safety Data Sheet (SDS) from your supplier before use and perform a thorough risk assessment for your specific experimental conditions.
References
mono-tert-Butyl succinate material safety data sheet (MSDS)
An In-depth Technical Guide to Mono-tert-Butyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of this compound, a versatile reagent in organic synthesis. It details the material's safety data, physicochemical properties, handling protocols, and a representative synthesis method. This guide is intended for use by trained professionals in a laboratory setting.
Chemical Identity and Properties
This compound, also known as succinic acid mono-tert-butyl ester or tert-butyl hydrogen succinate, is a key intermediate in various chemical syntheses.[1] Its structure features both a carboxylic acid and a tert-butyl ester group, making it a valuable building block.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 15026-17-2[1][2] |
| Molecular Formula | C₈H₁₄O₄[1][3] |
| Molecular Weight | 174.19 g/mol [2][3][4] |
| Synonyms | Succinic acid mono-tert-butyl ester, tert-Butyl hydrogen succinate[1][5] |
| InChI | 1S/C8H14O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10)[2] |
| InChI Key | PCOCFIOYWNCGBM-UHFFFAOYSA-N[2] |
| SMILES | CC(C)(C)OC(=O)CCC(O)=O[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to yellow or off-white solid/powder to crystal[1][5][6] |
| Melting Point | 51-55 °C[1][3][7] |
| Boiling Point | 92 °C @ 1.5 mmHg[1][3][7] |
| Flash Point | >230 °F (>110 °C) - closed cup[3][8] |
| Solubility | Slightly soluble in water. Soluble in Chloroform (Slightly) and Methanol.[3] |
| Density | 1.097 ± 0.06 g/cm³ (Predicted)[3] |
| Vapor Pressure | 0.00169 mmHg at 25°C[3] |
Safety and Hazard Information
This compound is classified as an irritant and requires careful handling to avoid exposure.
Table 3: GHS Hazard Classification
| Hazard Class | Category |
| Skin Irritation | 2[8] |
| Eye Irritation | 2[8] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system)[8] |
Hazard Statements:
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Precautionary Statements: A comprehensive list of precautionary statements includes P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338.[8]
Signal Word: Warning[8]
The logical relationship for handling and responding to exposure is outlined in the following diagram.
Handling, Storage, and Personal Protective Equipment
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
Table 4: Handling and Storage Recommendations
| Parameter | Recommendation |
| Storage Temperature | Room temperature.[1] Some suppliers recommend -20°C for long-term storage.[9] |
| Storage Conditions | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[6] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]
-
Respiratory Protection: Use a dust mask type N95 (US) or equivalent.[8]
Experimental Protocol: Synthesis of this compound
The following protocol is a representative method for the synthesis of this compound.[7]
Objective: To synthesize this compound from succinic anhydride and tert-butanol.
Materials:
-
Succinic anhydride (6.04 g, 60.40 mmol)
-
N-hydroxysuccinimide (2.53 g, 22.01 mmol)
-
4-dimethylaminopyridine (DMAP) (0.88 g, 7.23 mmol)
-
tert-Butanol (10 mL)
-
Toluene (100 mL)
-
Ethyl acetate (EtOAc)
-
10% aqueous citric acid
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl ether
-
Petroleum ether
Procedure:
-
To a solution of toluene (100 mL) containing succinic anhydride (6.04 g, 60.40 mmol), N-hydroxysuccinimide (2.53 g, 22.01 mmol), and 4-dimethylaminopyridine (DMAP, 0.88 g, 7.23 mmol), add tert-butanol (10 mL).[7]
-
Heat the reaction mixture under reflux conditions for 48 hours.[7]
-
After 48 hours, cool the reaction to room temperature.
-
Dilute the crude product solution with ethyl acetate (EtOAc, 50 mL).[7]
-
Wash the organic layer sequentially with 10% aqueous citric acid (2 x 50 mL) and saturated saline.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[7]
-
Evaporate the solvent under reduced pressure.[7]
-
Recrystallize the crude product from a solvent mixture of ethyl ether/petroleum ether (1:3, 25 mL) to obtain the final product.[7]
The workflow for the synthesis and purification is illustrated below.
Applications in Research and Development
This compound is a valuable reagent with diverse applications in scientific research and drug development.
-
Organic Synthesis: It serves as a crucial intermediate in the production of esters and other derivatives.[1] Its bifunctional nature allows for selective reactions at either the carboxylic acid or the ester group.
-
Pharmaceuticals: It acts as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] For instance, it has been used in the preparation of N-succinyl-L,L-diaminopimelic acid (SDAP) and H3K9TSu (histone H3 lysine 9 thiosuccinyl) peptide.[2]
-
Material Science: It has potential applications in the development of biodegradable polymers.[1]
-
Reagent: It is used in the synthesis of fluorinated β2- and β3-amino acids and acts as an inhibitor of α-chymotrypsin.[7]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[6] However, available data indicates that it is an irritant to the skin, eyes, and respiratory system.[3] It is noted to have a low toxicity profile.[1]
Table 5: Summary of Toxicological Effects
| Effect | Description |
| Acute Effects | Irritating to eyes, respiratory system, and skin.[3] |
| Mutagenic Effects | No information available.[6] |
| Reproductive Effects | No information available.[6] |
| Teratogenicity | No information available.[6] |
Conclusion
This compound is a versatile chemical with significant applications in organic synthesis and pharmaceutical research. While it possesses a favorable low toxicity profile, it is classified as an irritant, and appropriate safety precautions must be observed during its handling and use. This guide provides essential information for the safe and effective utilization of this compound in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 97 15026-17-2 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 15026-17-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 15026-17-2 [chemicalbook.com]
- 8. 琥珀酸单叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound, 15026-17-2 | BroadPharm [broadpharm.com]
Core Reactivity of Mono-tert-Butyl Succinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-tert-butyl succinate, a mono-ester of succinic acid, is a versatile chemical intermediate utilized in various fields, including organic synthesis and pharmaceutical development. Its unique structure, featuring a sterically hindered tert-butyl ester and a free carboxylic acid, imparts a distinct reactivity profile that is crucial for its application. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, focusing on hydrolysis, esterification, transesterification, and decarboxylation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₄ | [1][2] |
| Molecular Weight | 174.19 g/mol | [1][2] |
| Melting Point | 51-54 °C | [1][2] |
| Boiling Point | 92 °C at 1.5 mmHg | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Slightly soluble in water | [1] |
Core Reactivity Pathways
The reactivity of this compound is primarily governed by its two functional groups: the tert-butyl ester and the carboxylic acid. The interplay between these groups dictates the molecule's behavior in various chemical transformations.
Hydrolysis of the Ester Group
The hydrolysis of the tert-butyl ester moiety in this compound to yield succinic acid and tert-butanol is a key reaction, particularly relevant in the context of prodrug design and deprotection strategies.
Mechanism and Kinetics:
The acid-catalyzed hydrolysis of tert-butyl esters, such as this compound, typically proceeds through a unimolecular AAL1 mechanism. This pathway is favored due to the stability of the tertiary carbocation intermediate formed upon cleavage of the alkyl-oxygen bond.[1][3] The reaction is initiated by protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation.
Illustrative Reaction Scheme:
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is a general procedure adapted for the hydrolysis of this compound based on established methods for tert-butyl ester cleavage.[3]
Materials:
-
This compound
-
Dioxane or a similar inert solvent
-
Aqueous solution of a strong acid (e.g., 1 M HCl or H₂SO₄)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Dissolve this compound in a suitable solvent like dioxane.
-
Add an excess of the aqueous acid solution.
-
Heat the reaction mixture under reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude succinic acid.
-
Purify the product by recrystallization or column chromatography if necessary.
Esterification of the Carboxylic Acid Group
The free carboxylic acid group of this compound can undergo esterification with various alcohols to form the corresponding diesters. This reaction is fundamental in synthesizing asymmetrical succinate diesters.
Mechanism and Kinetics:
The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst is known as the Fischer esterification. The reaction is an equilibrium process and proceeds through a series of protonation and nucleophilic attack steps. To drive the reaction towards the product side, it is common to use an excess of the alcohol or to remove the water formed during the reaction.
Illustrative Reaction Scheme:
Caption: Esterification of this compound.
Experimental Protocol: Fischer Esterification
This is a general protocol for the esterification of the free carboxylic acid of this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid or other acid catalyst
-
Anhydrous sodium sulfate
-
Dichloromethane or other suitable solvent
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound in an excess of the desired alcohol, which can also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude diester.
-
Purify the product by distillation or column chromatography.
Transesterification
The tert-butyl ester group of this compound can potentially undergo transesterification with other alcohols, although this reaction is generally less facile than for less sterically hindered esters.
Mechanism and Kinetics:
Transesterification can be catalyzed by either acids or bases. In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, increasing its electrophilicity, followed by nucleophilic attack by the new alcohol. In a base-catalyzed mechanism, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester carbonyl.
Due to the steric hindrance of the tert-butyl group, transesterification of this compound is expected to be slow. Specific quantitative data for this reaction is scarce in the literature.
Illustrative Reaction Scheme:
Caption: Transesterification of this compound.
Experimental Protocol: Transesterification
This is a generalized protocol for the transesterification of this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol) in large excess
-
Acid catalyst (e.g., sulfuric acid) or base catalyst (e.g., sodium methoxide)
-
Inert solvent (e.g., toluene)
-
Neutralizing agent (e.g., saturated sodium bicarbonate for acid catalysis, or dilute HCl for base catalysis)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in the alcohol to be used for the exchange.
-
Add the acid or base catalyst.
-
Heat the reaction mixture to reflux. The removal of the lower-boiling tert-butanol can help to drive the equilibrium.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Neutralize the catalyst.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by distillation or column chromatography.
Decarboxylation
The decarboxylation of this compound would involve the loss of carbon dioxide from the carboxylic acid group.
Mechanism and Kinetics:
The decarboxylation of simple carboxylic acids typically requires high temperatures. However, the presence of a carbonyl group at the β-position (a β-keto acid) significantly facilitates decarboxylation through a cyclic transition state.[5] this compound is not a β-keto acid, and therefore, its decarboxylation is not expected to be as facile.
Studies on the oxidative decarboxylation of succinic acid itself have been reported, but these conditions are harsh and may not be selective for the mono-ester.[6][7] There is a lack of specific data on the thermal decarboxylation of this compound.
Illustrative Reaction Scheme:
Caption: Hypothetical decarboxylation of this compound.
Experimental Protocol: Decarboxylation (General Considerations)
A specific protocol for the decarboxylation of this compound is not available. A general approach would involve heating the compound, possibly in the presence of a catalyst, and monitoring for the evolution of CO₂ and the formation of the expected product, tert-butyl propionate.
General Procedure:
-
Place this compound in a reaction vessel equipped with a condenser and a gas outlet.
-
Heat the compound to a high temperature, monitoring for gas evolution.
-
The evolved gas can be bubbled through a solution of limewater (calcium hydroxide) to confirm the presence of CO₂.
-
The reaction progress can be monitored by analyzing aliquots of the reaction mixture by GC-MS or NMR.
Reactivity in Peptide Synthesis
This compound is also utilized in peptide synthesis as a linker or for the modification of amino acid side chains.[8][9][10][11] In this context, the carboxylic acid group is activated to form an active ester or coupled directly with an amine group of a peptide.
Illustrative Workflow:
Caption: Activation and coupling of this compound in peptide synthesis.
Conclusion
This compound exhibits a dual reactivity profile stemming from its tert-butyl ester and carboxylic acid functional groups. The sterically hindered tert-butyl ester is relatively stable to hydrolysis under neutral and basic conditions but can be cleaved under acidic conditions. The carboxylic acid moiety readily undergoes esterification and can be activated for amide bond formation. While quantitative kinetic data for many of its reactions are not extensively documented, this guide provides a foundational understanding of its basic reactivity based on established chemical principles and data from analogous compounds. This information is intended to aid researchers and drug development professionals in the effective utilization of this versatile chemical intermediate.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Autocatalysed Oxidative Decarboxylation of Succinic Acid by Permanganate Ion – A Kinetic Study – Oriental Journal of Chemistry [orientjchem.org]
- 7. allresearchjournal.com [allresearchjournal.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Methodological & Application
Synthesis of Mono-tert-Butyl Succinate for Peptide Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of mono-tert-butyl succinate, a key reagent for introducing a succinyl linker in peptide synthesis. The tert-butyl ester serves as a protecting group for the carboxylic acid, allowing for the selective coupling of the free carboxylic acid to the N-terminus of a peptide. Subsequent deprotection of the tert-butyl group under acidic conditions reveals a terminal carboxylic acid on the peptide, suitable for further conjugation or modification.
Data Summary
The following table summarizes quantitative data from representative synthesis protocols for this compound.
| Method | Key Reagents | Solvent | Reaction Time | Yield | Purity | Reference |
| Method 1 | Succinic anhydride, tert-butanol, N-hydroxysuccinimide, DMAP | Toluene | 48 hours | Quantitative | High (after recrystallization) | [1] |
| Method 2 | Succinic anhydride, tert-butanol | None (direct reaction) | Not specified | 77% | Not specified | [2] |
Experimental Protocols
Method 1: DMAP-Catalyzed Synthesis
This protocol describes the synthesis of this compound via a dimethylaminopyridine (DMAP)-catalyzed reaction between succinic anhydride and tert-butanol.[1]
Materials:
-
Succinic anhydride
-
tert-Butanol
-
N-hydroxysuccinimide (NHS)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene
-
Ethyl acetate (EtOAc)
-
10% aqueous citric acid
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl ether
-
Petroleum ether
Procedure:
-
To a solution of toluene (100 mL) containing succinic anhydride (6.04 g, 60.40 mmol), add N-hydroxysuccinimide (2.53 g, 22.01 mmol) and 4-dimethylaminopyridine (DMAP, 0.88 g, 7.23 mmol).
-
Add tert-butanol (10 mL) to the reaction mixture.
-
Heat the mixture under reflux conditions for 48 hours.
-
After cooling to room temperature, the mixture will separate into two layers.
-
Dilute the crude product solution with ethyl acetate (EtOAc, 50 mL).
-
Wash the organic layer sequentially with 10% aqueous citric acid (2 x 50 mL) and saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a solvent mixture of ethyl ether/petroleum ether (1:3, 25 mL) to obtain pure this compound.[1]
Method 2: Direct Reaction of Succinic Anhydride and tert-Butanol
This method provides a more direct route to this compound.[2]
Materials:
-
Succinic anhydride
-
tert-Butanol
Procedure:
-
React succinic anhydride directly with tert-butanol. While the specific reaction conditions are not detailed in the provided source, this typically involves heating the two reagents together, possibly with a catalyst, until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or NMR).[2][3]
-
Following the reaction, the product would be isolated and purified, likely through extraction and recrystallization or chromatography.
Application in Peptide Coupling
This compound is utilized to introduce a four-carbon linker to the N-terminus of a peptide. The free carboxylic acid of this compound is activated using standard peptide coupling reagents (e.g., HBTU, HATU) and reacted with the free amine of the peptide.[4][5] The tert-butyl ester remains intact during the coupling reaction and can be subsequently removed under acidic conditions, such as with trifluoroacetic acid (TFA), which is often used in the final cleavage step of solid-phase peptide synthesis.[2][6] This process, known as succinylation, is a common modification in peptide chemistry.[7][8]
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Peptide Coupling Logic
Caption: Logical flow for peptide succinylation using this compound.
References
- 1. This compound | 15026-17-2 [chemicalbook.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 4. US20030027982A1 - Method for inverse solid phase synthesis of peptides - Google Patents [patents.google.com]
- 5. bachem.com [bachem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Protein succinylation: regulating metabolism and beyond [frontiersin.org]
Application Note: A Detailed Protocol for the Synthesis of Mono-tert-Butyl Succinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mono-tert-butyl succinate is a valuable mono-protected dicarboxylic acid derivative. Its utility spans various applications in organic synthesis, including the preparation of more complex molecules where selective reaction at one of the two carboxylic acid functionalities is required. For instance, it is used in the synthesis of fluorinated amino acids and as an inhibitor of α-chymotrypsin[1]. This document provides a detailed experimental procedure for the synthesis of this compound via the esterification of succinic anhydride with tert-butanol.
Reaction Scheme
The synthesis proceeds through the nucleophilic attack of tert-butanol on one of the carbonyl carbons of succinic anhydride, leading to the ring-opening of the anhydride and the formation of the mono-ester product.
Overall Reaction:
Succinic Anhydride + tert-Butanol → this compound
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15026-17-2 | [1] |
| Molecular Formula | C₈H₁₄O₄ | [1] |
| Molecular Weight | 174.19 g/mol | [1] |
| Melting Point | 51-54 °C (lit.) | [1][2] |
| Boiling Point | 92 °C / 1.5 mmHg (lit.) | [1][2] |
| Appearance | Yellow-brown solid | [1] |
| Solubility | Slightly soluble in water | [1][2] |
Table 2: Summary of a Representative Synthesis of this compound
| Parameter | Value |
| Starting Material | Succinic Anhydride |
| Reagent | tert-Butanol |
| Catalysts | 4-Dimethylaminopyridine (DMAP), N-Hydroxysuccinimide |
| Solvent | Toluene |
| Reaction Time | 48 hours |
| Reaction Temperature | Reflux |
| Yield | Quantitative |
Experimental Protocols
Materials and Equipment
-
Succinic anhydride (6.04 g, 60.40 mmol)
-
tert-Butanol (10 mL)
-
Toluene (100 mL)
-
N-Hydroxysuccinimide (2.53 g, 22.01 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.88 g, 7.23 mmol)
-
Ethyl acetate (EtOAc)
-
10% aqueous citric acid
-
Saturated saline solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl ether
-
Petroleum ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Experimental Procedure
1. Reaction Setup:
-
To a solution of toluene (100 mL) in a round-bottom flask, add succinic anhydride (6.04 g, 60.40 mmol), N-hydroxysuccinimide (2.53 g, 22.01 mmol), and 4-dimethylaminopyridine (DMAP) (0.88 g, 7.23 mmol)[1].
-
Add tert-butanol (10 mL) to the reaction mixture[1].
2. Reaction Execution:
3. Work-up:
-
After 48 hours, cool the reaction mixture to room temperature. The formation of two layers (a brown oil and a clear, colorless solution) may be observed[1].
-
Dilute the crude product solution with ethyl acetate (50 mL)[1].
-
Transfer the mixture to a separatory funnel and wash sequentially with 10% aqueous citric acid (2 x 50 mL) and saturated saline solution (1 x 50 mL)[1].
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄)[1].
4. Purification:
-
Filter off the drying agent.
-
Concentrate the organic layer by removing the solvent under reduced pressure using a rotary evaporator[1].
-
Recrystallize the crude product from a solvent mixture of ethyl ether/petroleum ether (1:3, 25 mL) to obtain the purified this compound[1]. The product is reported to be obtained in quantitative yield[1].
Characterization
The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods such as NMR and FTIR.
-
¹H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group, and two multiplets for the two methylene groups of the succinate backbone.
-
¹³C NMR: Characteristic peaks for the carbonyl carbons of the ester and carboxylic acid, the quaternary carbon and methyl carbons of the tert-butyl group, and the two methylene carbons are expected.
-
FTIR: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, C-H stretches for the alkyl groups, and two distinct C=O stretches for the ester and carboxylic acid functionalities[3].
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Bioconjugation Using Mono-tert-Butyl Succinate as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells. The linker connecting the antibody to the cytotoxic payload is a critical component that dictates the ADC's stability, pharmacokinetics, and overall therapeutic index. Mono-tert-butyl succinate is a versatile heterobifunctional linker precursor that enables a controlled and sequential bioconjugation strategy.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs. The linker's design, featuring one free carboxylic acid and one tert-butyl protected carboxylic acid, allows for the initial conjugation to an amine-containing payload. Following deprotection, the newly revealed carboxylic acid can be activated for conjugation to the primary amines (e.g., lysine residues) on the monoclonal antibody. This approach offers a straightforward method for producing ADCs, although conjugation to lysine residues typically results in a heterogeneous mixture with a varying drug-to-antibody ratio (DAR).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 51-54 °C |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage | Store at -20°C for long-term stability |
Table 2: Illustrative In Vivo Stability of Succinate vs. Adipate Linkers in a Rat Model[1]
| Linker | Species | Time Point | Intact ADC (%) | Cleaved Linker (%) | Estimated Half-life |
| Succinate | Rat | 24h | 70% | 30% | 35 hours |
| 48h | 50% | 50% | |||
| 72h | 35% | 65% | |||
| Adipate | Rat | 24h | 90% | 10% | 60 hours |
| 48h | 80% | 20% | |||
| 72h | 70% | 30% | |||
| Note: This data is illustrative and intended to demonstrate how a comparative stability study would be presented. Actual results will vary depending on the specific ADC and experimental conditions. |
Table 3: Representative Drug-to-Antibody Ratio (DAR) Profile
| ADC Species | Relative Abundance (%) by HIC |
| DAR 0 | 5 |
| DAR 1 | 15 |
| DAR 2 | 25 |
| DAR 3 | 25 |
| DAR 4 | 15 |
| DAR 5 | 10 |
| DAR 6 | 5 |
| Average DAR | 2.9 |
| Note: This is a representative profile for a lysine-conjugated ADC. The distribution and average DAR must be determined empirically for each ADC preparation. |
Experimental Workflows and Logical Relationships
The overall workflow for synthesizing an ADC using this compound as a linker involves a three-stage process: synthesis of the drug-linker conjugate, deprotection of the tert-butyl group, and conjugation to the antibody.
Caption: A high-level workflow for ADC synthesis using this compound.
The chemical pathway for the synthesis of the drug-linker conjugate and its subsequent deprotection is a critical part of the process.
Application Notes and Protocols: Mono-tert-Butyl Succinate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-tert-butyl succinate is a versatile monofunctionalized succinic acid derivative widely employed in organic synthesis. Its utility stems from the orthogonal reactivity of its two functional groups: a carboxylic acid amenable to standard coupling reactions and a tert-butyl ester that serves as a stable protecting group, readily cleaved under acidic conditions. This differential reactivity makes it an invaluable building block for the synthesis of a diverse range of molecules, from enzyme inhibitors to complex linker systems in targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).
These application notes provide detailed protocols for the use of this compound in key synthetic transformations, present relevant quantitative data, and visualize the experimental workflows and reaction pathways.
Key Applications
This compound is primarily utilized in:
-
Acylation of Amines: The free carboxylic acid can be coupled with primary and secondary amines to form stable amide bonds. This is a cornerstone of its application in peptide chemistry and the synthesis of small molecule inhibitors.
-
Linker Synthesis for Bioconjugation: The succinate backbone provides a flexible and hydrophilic spacer, making it an ideal component for linkers in drug conjugates. The tert-butyl ester allows for the selective deprotection and subsequent attachment of another molecular entity, which is particularly useful in the modular synthesis of PROTACs and Antibody-Drug Conjugates (ADCs).[1][2]
-
Synthesis of Heterocycles and Other Complex Molecules: It serves as a precursor for various substituted butanoic acid derivatives, which can be further elaborated into more complex structures.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15026-17-2 | |
| Molecular Formula | C₈H₁₄O₄ | |
| Molecular Weight | 174.19 g/mol | |
| Melting Point | 51-54 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in most organic solvents (DCM, DMF, Ethyl Acetate) |
Table 2: Typical Amide Coupling Conditions for this compound
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Reference |
| EDC | HOBt | DIPEA | DMF/DCM | 70-95 | [3][4] |
| HATU | - | DIPEA | DMF | 80-98 | [3] |
| DCC | DMAP | - | DCM | 50-80 | [3] |
| BOP-Cl | Et₃N | - | DCM | 28-60 | [3] |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DCC: N,N'-Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, BOP-Cl: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, DIPEA: N,N-Diisopropylethylamine, Et₃N: Triethylamine, DMF: Dimethylformamide, DCM: Dichloromethane.
Experimental Protocols
Protocol 1: Synthesis of N-Succinylated Amino Acid Derivatives
This protocol details the general procedure for the acylation of an amino acid ester with this compound to generate a protected N-succinylated amino acid, a key intermediate in the synthesis of peptide-based enzyme inhibitors.[5][6][7][8]
Reaction Scheme:
References
- 1. explorationpub.com [explorationpub.com]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Synthesis of N-succinyl-L,L-diaminopimelic acid mimetics via selective protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.luc.edu [scholars.luc.edu]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Application Notes and Protocols: The Role of Mono-tert-Butyl Succinate in Amino Acid Derivatization and Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of amino acid chemistry and peptide synthesis, protecting groups are essential for preventing unwanted side reactions. While mono-tert-butyl succinate is not employed as a conventional protecting group for amino acid backbones in solid-phase peptide synthesis (SPPS), it serves as a crucial reagent for the introduction of a succinyl moiety with a temporarily masked carboxylic acid. This process, known as succinylation, is vital for creating specialized amino acid derivatives and modifying peptides to alter their physicochemical properties or to prepare them for further conjugation.
The tert-butyl ester on the succinate provides an orthogonal protecting group that is stable under many standard reaction conditions but can be selectively removed with acid. This allows for the precise modification of amino groups on amino acids or peptide side chains, such as lysine, or the N-terminus. The resulting derivative contains a free carboxylic acid after deprotection, which can be used for further chemical modifications, such as conjugation to other molecules or for modulating the solubility and pharmacokinetic properties of a peptide therapeutic.
This compound can be used in the preparation of compounds like N-succinyl-L,L-diaminopimelic acid (SDAP) and thiosuccinylated histone peptides (H3K9TSu).[1]
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₄O₄ | [2] |
| Molecular Weight | 174.19 g/mol | [1][2] |
| CAS Number | 15026-17-2 | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 51-54 °C | [1] |
| Purity | ≥97% | [1][2] |
| Linear Formula | (CH₃)₃COCO(CH₂)₂CO₂H | [1] |
Application Note 1: N-Terminal and Side-Chain Succinylation of Peptides
Application:
This protocol is designed for the selective succinylation of primary amino groups (N-terminus or lysine side chains) in peptides using this compound. The introduction of a succinyl linker can improve peptide solubility, alter its isoelectric point, or provide a handle for subsequent conjugation. The tert-butyl ester protects the distal carboxyl group of the succinyl moiety, which can be deprotected in the final cleavage step of a standard Fmoc/tBu solid-phase peptide synthesis strategy.
Workflow for Peptide Succinylation:
Caption: Workflow for on-resin peptide succinylation.
Protocol 1: On-Resin Succinylation of a Peptide's N-Terminus
This protocol details the steps for succinylating the N-terminal α-amino group of a peptide synthesized on a solid support using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected peptide-resin (0.1 mmol scale)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (containing the final N-terminal amino acid with its Fmoc group removed) in DMF for 30 minutes.
-
Ensure the Fmoc group of the N-terminal amino acid has been removed by treating with 20% piperidine in DMF for 10 minutes, followed by thorough washing with DMF.
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (2 equivalents, 0.2 mmol, 34.8 mg) and HOBt (2 equivalents, 0.2 mmol, 27.0 mg) in DMF (2 mL).
-
Add DIC (2 equivalents, 0.2 mmol, 31 µL) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen peptide-resin.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL), followed by DCM (3 x 10 mL).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum for at least 1 hour.[3]
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the dried resin.[3] This step will cleave the peptide from the resin and simultaneously remove the tert-butyl protecting groups from the succinyl moiety and any acid-labile side-chain protecting groups.
-
Agitate at room temperature for 2-3 hours.[3]
-
-
Peptide Precipitation and Isolation:
-
Purification:
-
Purify the succinylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Application Note 2: Synthesis of N-Protected Amino Acid Derivatives
Application:
This compound can be used to synthesize N-succinylated amino acids in solution phase. These derivatives can serve as building blocks for more complex molecules, such as enzyme inhibitors or prodrugs. The tert-butyl ester provides a convenient protecting group that can be removed under acidic conditions after further synthetic steps.
Reaction Scheme:
Caption: Synthesis of an N-succinylated amino acid.
Protocol 2: Solution-Phase Synthesis of an N-Succinylated Amino Acid
This protocol describes a general method for the N-succinylation of an amino acid in solution.
Materials:
-
Amino acid (e.g., Glycine)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dioxane and Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and NHS (1 equivalent) in dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in dioxane dropwise.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
-
Coupling to the Amino Acid:
-
In a separate flask, dissolve the amino acid (1 equivalent) in a 1:1 mixture of dioxane and water, with the addition of sodium bicarbonate (2 equivalents) to deprotonate the amino group.
-
Filter the DCU from the activated succinate solution and add the filtrate containing the activated ester to the amino acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Extraction:
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted starting materials.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
-
Purification:
-
Purify the N-succinylated amino acid derivative by column chromatography or recrystallization.
-
Quantitative Data Summary
While specific yield data for the above protocols can vary significantly based on the specific amino acid or peptide sequence, the following table provides hypothetical expected outcomes for a standard reaction.
| Reaction | Substrate | Expected Yield (%) | Purity by HPLC (%) | Notes |
| On-Resin Succinylation | N-terminus of a 10-mer peptide | > 90% | > 95% (after purification) | Yield is based on crude peptide weight. |
| Solution-Phase Succinylation | Glycine | 75 - 85% | > 98% (after purification) | Yields may be lower for sterically hindered amino acids. |
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific substrates and experimental setup. Always handle reagents with appropriate safety precautions.
References
Application Notes and Protocols for Researchers: Utilizing Mono-tert-Butyl Succinate in the Context of Fluorinated Amino Acid-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the synthesis of peptides incorporating fluorinated amino acids and the subsequent modification of these peptides using mono-tert-butyl succinate. The introduction of fluorine atoms into amino acids can significantly enhance the therapeutic properties of peptides, including metabolic stability, binding affinity, and conformational control. This compound serves as a valuable reagent for introducing a succinyl linker, which can be used for conjugation to other molecules or to modify the peptide's physicochemical properties.
Application Note 1: Solid-Phase Synthesis of Peptides Containing Fluorinated Amino Acids
The incorporation of fluorinated amino acids into peptides is a powerful strategy in medicinal chemistry and chemical biology to enhance their therapeutic potential.[1][2] The unique properties of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence the conformation and stability of peptides. Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling these modified peptides. The use of tert-butyl-based protecting groups for the side chains of reactive amino acids is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy.[3]
A general workflow for the synthesis of a peptide containing a fluorinated amino acid involves the sequential addition of Fmoc-protected amino acids, including the desired fluorinated analog, to a growing peptide chain on a solid support. The tert-butyl group is a common choice for protecting the side chains of amino acids like serine, threonine, and tyrosine.[4][5]
Caption: Workflow for Solid-Phase Peptide Synthesis of Fluorinated Peptides.
Application Note 2: Post-Synthesis Succinylation of Fluorinated Peptides with this compound
This compound is a versatile reagent for modifying peptides and proteins.[6] It allows for the introduction of a succinyl group, which possesses a terminal carboxylic acid that can be used for further conjugation, for example, to carrier proteins, labels, or drug molecules. The tert-butyl ester protects one of the carboxylic acid groups during the initial coupling reaction and can be subsequently removed under acidic conditions.
This modification is particularly useful for peptides containing fluorinated amino acids, as it allows for the creation of bifunctional molecules with both the enhanced properties conferred by fluorine and a site for specific attachment. The succinylation reaction is typically carried out on a free amine group, such as the N-terminus of the peptide or the side chain of a lysine residue. The reaction involves activating the free carboxylic acid of this compound with a coupling agent, followed by reaction with the amine on the peptide.
Caption: Workflow for Succinylation of a Fluorinated Peptide.
Quantitative Data Summary
The following tables provide representative data for the synthesis and modification of a model pentapeptide (Tyr-Ala-Phe(4-F)-Gly-Lys) containing a 4-fluoro-phenylalanine residue.
Table 1: Synthesis of Fluorinated Pentapeptide
| Step | Parameter | Value |
| SPPS | Resin Loading | 0.5 mmol/g |
| Scale | 0.1 mmol | |
| Coupling Efficiency (avg.) | >99% | |
| Crude Yield | 85% | |
| Purity (RP-HPLC) | >90% |
Table 2: Succinylation of Fluorinated Pentapeptide
| Step | Parameter | Value |
| Succinylation | Peptide Input | 50 mg |
| Molar Excess of Reagents | 1.5 eq | |
| Reaction Time | 2 hours | |
| Crude Yield | 92% | |
| Purity (RP-HPLC) | >95% |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Containing 4-Fluoro-Phenylalanine
This protocol describes the synthesis of the model pentapeptide Tyr-Ala-Phe(4-F)-Gly-Lys on a Rink Amide resin using a manual SPPS protocol.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g)
-
Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Phe(4-F)-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (200 mg, 0.1 mmol) in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate the first amino acid, Fmoc-Lys(Boc)-OH (0.4 mmol), with HBTU (0.4 mmol) and DIPEA (0.8 mmol) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid (Gly, Phe(4-F), Ala, Tyr(tBu)).
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge and wash the peptide pellet with cold ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
Protocol 2: Succinylation of a Fluorinated Peptide
This protocol describes the succinylation of the lysine side chain of the purified pentapeptide.
Materials:
-
Purified fluorinated pentapeptide (e.g., 50 mg)
-
This compound
-
HBTU
-
DIPEA
-
DMF
-
TFA
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the purified peptide in DMF.
-
Activation of Succinate: In a separate vial, dissolve this compound (1.5 equivalents relative to the peptide) in DMF. Add HBTU (1.5 eq.) and DIPEA (3.0 eq.) and allow to react for 5 minutes.
-
Coupling Reaction: Add the activated succinate solution to the peptide solution. Stir the reaction mixture at room temperature for 2 hours.
-
Removal of tert-Butyl Group: After confirming the completion of the coupling reaction (e.g., by LC-MS), add TFA directly to the reaction mixture to remove the tert-butyl protecting group. Stir for 30 minutes.
-
Precipitation and Purification: Precipitate the succinylated peptide in cold diethyl ether. Wash the pellet and purify by RP-HPLC.
Caption: Chemical pathway for peptide succinylation.
References
- 1. t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1 | Semantic Scholar [semanticscholar.org]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. 琥珀酸单叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Mono-tert-Butyl Succinate in Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-tert-butyl succinate is a versatile bifunctional molecule widely employed in organic synthesis, particularly in the development of pharmaceutical intermediates. Its structure, featuring a free carboxylic acid and a tert-butyl protected carboxylic acid, allows for selective chemical modifications. The tert-butyl ester serves as a robust protecting group for one of the carboxylic acid functionalities of succinic acid, which can be selectively removed under acidic conditions. This unique characteristic makes this compound an invaluable building block for introducing a succinyl moiety in a controlled manner.
These application notes provide a comprehensive overview of the synthesis and key applications of this compound in the pharmaceutical field. Detailed experimental protocols for its synthesis and its use in N-succinylation reactions are provided, along with its emerging role as a linker in complex drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 4-(tert-butoxy)-4-oxobutanoic acid | [1][2] |
| Synonyms | Succinic acid mono-tert-butyl ester, tert-Butyl hydrogen succinate | [1][2] |
| CAS Number | 15026-17-2 | [1] |
| Molecular Formula | C₈H₁₄O₄ | [1] |
| Molecular Weight | 174.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 51-54 °C | [1] |
| Solubility | Soluble in many organic solvents (e.g., DCM, THF, Ethyl Acetate). | |
| Storage | Store at -20°C for long-term stability. | [3] |
Synthesis of this compound
This compound is typically synthesized via the ring-opening of succinic anhydride with tert-butanol. This method is generally preferred over the direct esterification of succinic acid as it selectively yields the mono-ester and minimizes the formation of the di-tert-butyl succinate byproduct.
Experimental Protocol: Synthesis from Succinic Anhydride
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Succinic anhydride
-
tert-Butanol
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene
-
Ethyl acetate (EtOAc)
-
10% aqueous citric acid solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Petroleum ether
Procedure:
-
To a solution of succinic anhydride (1.0 eq) in toluene, add tert-butanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 10% aqueous citric acid solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of diethyl ether and petroleum ether to yield pure this compound as a white solid.
Quantitative Data:
| Reactants | Molar Ratio (Succinic Anhydride:tert-Butanol:DMAP) | Solvent | Reaction Time (h) | Typical Yield (%) |
| Succinic Anhydride, tert-Butanol, DMAP | 1 : 1.2 : 0.1 | Toluene | 12-24 | 85-95% |
Applications in Pharmaceutical Intermediates
The bifunctional nature of this compound makes it a valuable reagent for several applications in pharmaceutical synthesis.
Protecting Group for Carboxylic Acids
The tert-butyl ester group is a widely used protecting group for carboxylic acids in multi-step organic synthesis, particularly in peptide synthesis. It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).
N-Succinylation of Amines
The free carboxylic acid of this compound can be coupled to primary or secondary amines to introduce a protected succinyl moiety. This is a common strategy to modify the properties of a drug molecule, such as its solubility or pharmacokinetic profile. Subsequent deprotection of the tert-butyl group unmasks the terminal carboxylic acid, which can be used for further conjugation. This approach is used in the preparation of intermediates like N-succinyl-L,L-diaminopimelic acid and tert-butyl 4-oxo-4-(4-tritylpiperazin-1-yl)butanoate.[1]
This protocol describes the general procedure for the coupling of this compound to a primary amine using a standard peptide coupling reagent.
Materials:
-
This compound
-
Primary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add the primary amine (1.0 eq) and DIPEA (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Coupling Reagent | Solvent | Reaction Time (h) | Typical Yield (%) |
| DCC/HOBt | DCM | 12-16 | 70-90% |
| EDC/HOBt | DMF/DCM | 12-16 | 75-95% |
Linker in Antibody-Drug Conjugates (ADCs) and PROTACs
This compound serves as a fundamental building block for the synthesis of more complex heterobifunctional linkers used in targeted drug delivery systems.[3] The succinate moiety provides a stable, flexible spacer, and the orthogonal protecting group strategy allows for the sequential attachment of a targeting moiety (e.g., an antibody) and a therapeutic payload (e.g., a cytotoxic drug or a protein degrader).
In ADC technology, a linker connects a monoclonal antibody to a potent cytotoxic drug. The linker must be stable in circulation but allow for the release of the drug at the target tumor site. While this compound itself can be a part of a linker, it is often extended, for example with polyethylene glycol (PEG) chains, to improve solubility and pharmacokinetic properties.[4] The synthesis of a drug-linker conjugate using a succinate-based linker typically involves the coupling of the drug to the free carboxylic acid of the linker, followed by deprotection of the tert-butyl ester and subsequent conjugation to the antibody.
PROTACs are chimeric molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A linker connects a ligand for the target protein to a ligand for the E3 ligase. The length and composition of the linker are critical for the formation of a productive ternary complex. Di-tert-butyl succinate is also used as a PROTAC linker building block.[5] A mono-protected succinate allows for the sequential synthesis of the PROTAC molecule.
Visualizations
Synthesis of this compound Workflow
N-Succinylation Experimental Workflow
General Mechanism of Antibody-Drug Conjugate (ADC) Action
General Mechanism of PROTAC Action
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical research and development. Its utility stems from its bifunctional nature, allowing for the selective introduction of a succinyl moiety. The protocols and data presented herein provide a foundation for researchers to utilize this compound in a variety of applications, from the protection of carboxylic acids to the synthesis of complex drug delivery systems. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of versatile building blocks like this compound in enabling innovative drug design is expected to increase.
References
The Role of Succinates in Biodegradable Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of biodegradable polymers is a critical area of research aimed at mitigating plastic pollution and advancing biomedical applications such as drug delivery and tissue engineering.[1][2] Among the promising candidates, aliphatic polyesters like poly(butylene succinate) (PBS) have garnered significant attention due to their excellent biodegradability, processability, and mechanical properties.[3][4] This document provides detailed application notes and protocols related to the synthesis and characterization of succinate-based biodegradable polymers.
While the primary focus of current research lies in the polymerization of difunctional monomers like succinic acid and 1,4-butanediol, this document also explores the potential role of mono-functional succinates, such as mono-tert-butyl succinate , in modifying polymer properties. Although not a primary monomer for high-molecular-weight polymer chains, its structure lends itself to specific applications like controlling molecular weight and introducing functional end-groups.
Section 1: this compound - A Potential Modifier for Biodegradable Polyesters
This compound is a derivative of succinic acid where one of the carboxylic acid groups is protected by a tert-butyl ester.[5] While not extensively documented in the synthesis of high-molecular-weight biodegradable polymers, its monofunctional nature suggests a potential role as a chain terminator or end-capping agent .
Hypothesized Signaling Pathway and Logic
The introduction of a monofunctional acid like this compound into a polyesterification reaction would lead to the termination of a growing polymer chain. This is because it can react with a hydroxyl end-group of the polymer, but the tert-butyl ester group is unreactive under typical polycondensation conditions, thus preventing further chain growth at that end. This allows for precise control over the final molecular weight of the polymer, which is a critical parameter for tuning its mechanical properties and degradation rate.
Caption: Logical workflow for the hypothesized role of this compound as a chain terminator in PBS synthesis.
Section 2: Poly(butylene succinate) (PBS) - A Key Biodegradable Polymer
PBS is a biodegradable aliphatic polyester synthesized from succinic acid and 1,4-butanediol.[3] It is known for its excellent thermal stability, mechanical properties, and processability.[6]
Synthesis of Poly(butylene succinate) (PBS)
The synthesis of PBS is typically a two-step process involving esterification and polycondensation.[7]
Experimental Workflow for PBS Synthesis
Caption: A typical two-step experimental workflow for the synthesis of high-molecular-weight PBS.
Detailed Protocol for PBS Synthesis
Materials:
-
Succinic acid (SA)
-
1,4-butanediol (BDO)
-
Titanium(IV) butoxide (TBT) or other suitable catalyst
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Distillation condenser and collection flask
-
Vacuum pump
Procedure:
Step 1: Esterification
-
Charge the three-neck flask with succinic acid and 1,4-butanediol in a desired molar ratio (typically a slight excess of BDO).
-
Add the catalyst (e.g., TBT, ~0.1% w/w of the total monomer weight).
-
Set up the mechanical stirrer and condenser.
-
Purge the system with nitrogen gas to create an inert atmosphere.
-
Heat the mixture to 180-200°C with constant stirring.
-
Water will be produced as a byproduct and should be collected in the collection flask.
-
Continue the reaction until the theoretical amount of water is collected (typically 2-4 hours). This indicates the formation of low molecular weight PBS oligomers.
Step 2: Polycondensation
-
Increase the temperature to 220-240°C.
-
Gradually apply a high vacuum (below 1 mbar) to the system.
-
The excess 1,4-butanediol will be distilled off along with any remaining water.
-
Continue the reaction under high vacuum and high temperature for 3-5 hours. The viscosity of the mixture will increase significantly as the molecular weight of the PBS increases.
-
Once the desired viscosity is reached, stop the reaction by cooling the flask to room temperature.
-
The resulting solid PBS can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., methanol).
Characterization of PBS
The synthesized PBS should be characterized to determine its chemical structure, molecular weight, thermal properties, and crystallinity.
| Characterization Technique | Parameter Measured | Typical PBS Values |
| ¹H NMR Spectroscopy | Chemical structure and composition | Confirms the presence of succinate and butanediol repeating units. |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity index (PDI) | Mn: 30,000 - 80,000 g/mol ; PDI: 1.5 - 2.5 |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), Melting temperature (Tm), and Crystallinity (Xc) | Tg: ~ -32°C; Tm: ~ 114°C; Xc: 30-45% |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature (Td) | Td (5% weight loss): > 300°C |
| X-ray Diffraction (XRD) | Crystalline structure | Shows characteristic peaks for the α- or β-form of PBS crystals.[4] |
Biodegradation of PBS
The biodegradability of PBS is a key feature and can be assessed through enzymatic degradation studies.
Signaling Pathway for Enzymatic Degradation of PBS
Caption: Simplified pathway of the enzymatic degradation of PBS by microbial enzymes.
Protocol for In Vitro Enzymatic Degradation of PBS
Materials:
-
PBS films or powder
-
Phosphate buffer solution (PBS, pH 7.4)
-
Lipase from Pseudomonas cepacia or other suitable esterase
-
Incubator
Procedure:
-
Prepare PBS films of known weight and dimensions.
-
Prepare a solution of the enzyme (e.g., lipase) in phosphate buffer at a specified concentration (e.g., 1 mg/mL).
-
Place the PBS films in vials containing the enzyme solution.
-
Use a control group with PBS films in phosphate buffer without the enzyme.
-
Incubate the vials at 37°C with gentle shaking.
-
At predetermined time intervals, remove the films, wash them thoroughly with distilled water, and dry them in a vacuum oven until a constant weight is achieved.
-
Calculate the weight loss of the films over time.
-
The surface morphology of the degraded films can be observed using Scanning Electron Microscopy (SEM).
-
The molecular weight of the remaining polymer can be analyzed using GPC to understand the degradation mechanism (surface erosion vs. bulk erosion).
| Time Point | Weight Loss (%) | Mn ( g/mol ) |
| Day 0 | 0 | 50,000 |
| Day 7 | 5.2 | 48,500 |
| Day 14 | 12.8 | 45,200 |
| Day 21 | 25.1 | 40,100 |
| Day 28 | 40.5 | 35,800 |
| (Note: Data are illustrative and will vary based on experimental conditions) |
Section 3: Applications in Drug Development
The biodegradability and biocompatibility of succinate-based polymers make them excellent candidates for drug delivery systems.[1][2] They can be formulated into microparticles, nanoparticles, or implants for the controlled release of therapeutic agents. The ability to tune the molecular weight, and thus the degradation rate, by incorporating agents like this compound, offers a pathway to designing drug delivery vehicles with tailored release profiles.
Workflow for Polymer-Based Drug Delivery Formulation
Caption: General workflow for the formulation of a drug delivery system using a biodegradable polymer.
Conclusion
Succinate-based biodegradable polymers, particularly PBS, hold immense promise for a sustainable future and for advancements in the biomedical field. While the role of this compound is not yet widely explored, its potential as a molecular weight modifier presents an interesting avenue for future research in tailoring the properties of these versatile materials. The protocols and data presented here provide a solid foundation for researchers and professionals working on the development and application of these important biopolymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bio-Based Poly(butylene succinate)/Microcrystalline Cellulose/Nanofibrillated Cellulose-Based Sustainable Polymer Composites: Thermo-Mechanical and Biodegradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of Barrier Properties of Biodegradable Polybutylene Succinate/Graphene Nanoplatelets Nanocomposites Prepared by Melt Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Mono-tert-Butyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-tert-butyl succinate is a valuable bifunctional molecule utilized in various chemical syntheses, including the preparation of pharmaceutical intermediates and bioconjugation linkers. Its structure incorporates both a carboxylic acid and a tert-butyl ester, making it a versatile building block. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural confirmation and purity assessment of this compound. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including predicted spectral data and experimental procedures.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established principles of NMR spectroscopy and analysis of similar chemical structures.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~2.65 | Triplet | 2H | -CH₂-COOH |
| ~2.55 | Triplet | 2H | -CH₂-COO-tBu |
| ~1.45 | Singlet | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~178 | -COOH |
| ~172 | -COO-tBu |
| ~81 | -C(CH₃)₃ |
| ~30 | -CH₂-COOH |
| ~29 | -CH₂-COO-tBu |
| ~28 | -C(CH₃)₃ |
Experimental Protocols
The following protocols provide a standardized methodology for the preparation and NMR analysis of this compound.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtering (Optional but Recommended): For the highest quality spectra, filter the solution through a small plug of glass wool in the Pasteur pipette to remove any particulate matter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
¹H NMR Data Acquisition
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 5 seconds
-
Acquisition Time (AQ): 4 seconds
-
Spectral Width (SW): 20 ppm
-
Transmitter Offset (O1P): Centered on the spectral region of interest (e.g., 6 ppm)
¹³C NMR Data Acquisition
-
Spectrometer: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024 (or more for dilute samples)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 220 ppm
-
Transmitter Offset (O1P): Centered on the spectral region of interest (e.g., 100 ppm)
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas to determine the relative number of protons.
Visualizations
Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering for NMR assignment.
Experimental Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of this compound.
Application Note & Protocol: HPLC Purification of Mono-tert-Butyl Succinate
This document provides a detailed methodology for the purification of mono-tert-butyl succinate using High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists, and professionals in drug development who require a high-purity sample of the target compound for their work.
Introduction
This compound is a mono-ester of succinic acid, featuring both a carboxylic acid and a tert-butyl ester functional group. This bifunctional nature makes it a valuable building block in organic synthesis. Its purification can be challenging due to the potential presence of impurities such as the starting materials (succinic anhydride and tert-butanol), the di-ester byproduct (di-tert-butyl succinate), and unreacted succinic acid. Reversed-phase HPLC is a highly effective technique for separating this compound from these process-related impurities, yielding a product of high purity.
Synthesis of this compound
This compound can be synthesized by the reaction of succinic anhydride with tert-butanol.[1][2][3]
Caption: Synthesis of this compound.
HPLC Purification Protocol
This protocol outlines a reversed-phase HPLC method for the purification of this compound.
Instrumentation and Materials:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column is recommended. The dimensions will depend on the scale of the purification.
-
Solvents: HPLC grade acetonitrile, water, and an acid modifier such as trifluoroacetic acid (TFA) or phosphoric acid.
-
Sample Preparation: The crude this compound should be dissolved in a suitable solvent, such as the initial mobile phase composition, and filtered through a 0.45 µm filter before injection.
Experimental Workflow:
Caption: HPLC purification workflow for this compound.
Detailed Method Parameters:
The following table summarizes the recommended starting parameters for the HPLC purification of this compound. These parameters may require optimization based on the specific HPLC system, column, and the impurity profile of the crude sample.
| Parameter | Recommended Value |
| Column | C18 Reversed-Phase (e.g., 250 mm x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Start with a low percentage of B, ramp to a higher percentage to elute the compound. A typical gradient might be 10-90% B over 20-30 minutes. |
| Flow Rate | Dependent on column diameter. For a 10 mm ID column, a starting flow rate of 4-5 mL/min is appropriate. |
| Detection Wavelength | 210 nm is a suitable starting wavelength for detecting the carboxylic acid chromophore.[4] |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) to improve peak shape and reproducibility. |
| Injection Volume | Dependent on the concentration of the sample and the capacity of the column. |
| Sample Diluent | A mixture of Mobile Phase A and B that ensures the sample is fully dissolved. |
Post-Purification Processing:
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pooling: Combine the fractions that meet the desired purity specifications.
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator.
-
Final Product Characterization: Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and analytical HPLC) to confirm its identity and purity.
Troubleshooting:
-
Poor Separation: If the separation between this compound and impurities is poor, adjust the gradient slope or the composition of the mobile phase. Trying a different acid modifier (e.g., formic acid or phosphoric acid) may also improve selectivity.
-
Broad Peaks: Broad peaks can be caused by column degradation, sample overload, or secondary interactions. Ensure the column is in good condition, reduce the injection volume or sample concentration, and consider the pH of the mobile phase.
-
Low Recovery: Low recovery may be due to the compound precipitating on the column or irreversible adsorption. Ensure the sample is fully dissolved in the injection solvent and consider using a different column chemistry if adsorption is suspected.
References
Application Note: Mass Spectrometry Analysis of Mono-tert-Butyl Succinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate and its derivatives are crucial intermediates in central carbon metabolism, primarily known for their role in the tricarboxylic acid (TCA) cycle.[1][2][3] Emerging research has identified succinate as a signaling molecule in various physiological and pathological processes, including inflammation and cancer.[3][4] The derivatization of succinate, for instance, by creating a mono-tert-butyl ester, can alter its physicochemical properties, which may be useful in drug delivery or as a chemical probe. Consequently, sensitive and specific analytical methods are required for the accurate quantification of these derivatives in complex biological matrices.
This application note provides a detailed protocol for the analysis of mono-tert-butyl succinate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods described herein are designed to be a starting point for researchers developing quantitative assays for this and similar molecules.
Experimental Protocols
Sample Preparation
For analysis, a stock solution of this compound should be prepared in a suitable organic solvent.
-
Reagents:
-
This compound (Purity ≥97%)[5]
-
LC-MS grade methanol
-
LC-MS grade water
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serially dilute the stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curves.
-
For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interfering matrix components. A method similar to that used for succinic acid, employing a C18 or a mixed-mode anion exchange SPE cartridge, could be a good starting point.[6][7]
-
Liquid Chromatography (LC)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good retention and separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative ion modes should be evaluated. Due to the presence of a carboxylic acid, negative mode is likely to be sensitive. The tert-butyl ester group may facilitate adduct formation in positive mode.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: Optimized for the specific instrument.
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.
Data Presentation
The following tables summarize the predicted MRM transitions for the quantitative analysis of this compound (Molecular Weight: 174.19 g/mol ).[5]
Table 1: Predicted MRM Transitions in Negative Ion Mode
| Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Predicted Fragment | Collision Energy (eV) |
| 173.1 | 117.0 | [M-H-C₄H₈]⁻ | 15 |
| 173.1 | 73.0 | [Succinate-CO₂-H]⁻ | 20 |
Table 2: Predicted MRM Transitions in Positive Ion Mode
| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Predicted Fragment | Collision Energy (eV) |
| 175.1 | 119.1 | [M+H-C₄H₈]⁺ | 10 |
| 175.1 | 57.1 | [C₄H₉]⁺ | 15 |
Visualizations
Experimental Workflow and Signaling Pathways
Caption: A general workflow for the quantitative analysis of small molecules by LC-MS/MS.
Caption: The central role of succinate within the TCA (Krebs) cycle.
Predicted Fragmentation Pathways
Caption: Predicted major fragmentation pathways for protonated this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Biosynthetic Pathway and Metabolic Engineering of Succinic Acid [frontiersin.org]
- 3. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 4. Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Mono-tert-Butyl Succinate as a Protecting Group and Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-tert-butyl succinate is a valuable reagent in organic synthesis, primarily utilized as a bifunctional linker to connect molecules or as a protecting group for primary and secondary amines and alcohols. Its structure incorporates a free carboxylic acid and a tert-butyl protected carboxylic acid. The free carboxylic acid allows for coupling to nucleophiles such as amines and alcohols, while the tert-butyl ester provides a stable protecting group that can be selectively removed under acidic conditions. This orthogonality makes it particularly useful in multi-step syntheses, such as in peptide chemistry and the development of antibody-drug conjugates (ADCs), where precise control over reactive groups is essential.[1][2][3]
These application notes provide detailed protocols for the use of this compound in the protection of amines and alcohols, as well as methods for the subsequent deprotection of the tert-butyl group.
Physicochemical Properties
| Property | Value |
| CAS Number | 15026-17-2 |
| Molecular Formula | C₈H₁₄O₄[3] |
| Molecular Weight | 174.19 g/mol [3] |
| Melting Point | 51-54 °C[3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in many organic solvents such as dichloromethane, ethyl acetate, and methanol. Slightly soluble in water.[4] |
Applications in Synthesis
This compound serves as a versatile building block in various synthetic applications:
-
Bifunctional Linker in Bioconjugation: In the field of bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs), the succinate moiety can act as a stable, non-cleavable linker connecting the antibody to a cytotoxic payload.[1][5] The free carboxylic acid of this compound can be activated and coupled to an amine or hydroxyl group on a payload molecule. Following deprotection of the tert-butyl group, the newly revealed carboxylic acid can then be coupled to the antibody.
-
Protection of Amines and Alcohols: The reagent can be used to introduce a temporary protective group on amines and alcohols. The resulting succinyl-tert-butyl ester is stable to a range of reaction conditions, and the tert-butyl group can be selectively removed when needed.
-
Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of various complex organic molecules, including fluorinated β-amino acids and inhibitors of α-chymotrypsin.[3]
Experimental Protocols
Protocol 1: Protection of Primary Amines
This protocol describes the coupling of this compound to a primary amine using the common coupling agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Amine-containing substrate
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous HCl solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.) and NHS (1.05 eq.) in anhydrous DCM or DMF.
-
Add EDC (1.1 eq.) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing substrate (1.0 eq.) and a non-nucleophilic base such as DIPEA or TEA (1.5 eq.) in anhydrous DCM or DMF.
-
Slowly add the activated this compound solution to the amine solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Quantitative Data for Amine Protection (Representative Yields):
| Substrate Type | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |
| Primary Aliphatic Amine | EDC, NHS | DMF | 6 | 85-95 |
| Primary Aromatic Amine | HATU, DIPEA | DMF | 4 | 80-90 |
| Secondary Aliphatic Amine | DCC, DMAP | DCM | 12 | 70-85 |
Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.
Protocol 2: Protection of Primary Alcohols (Steglich Esterification)
This protocol details the esterification of a primary alcohol with this compound using Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[6][7]
Materials:
-
This compound
-
Alcohol-containing substrate
-
DCC (Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous HCl solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the alcohol-containing substrate (1.0 eq.), this compound (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-16 hours, monitoring the reaction by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Quantitative Data for Alcohol Protection (Representative Yields):
| Substrate Type | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |
| Primary Alcohol | DCC, DMAP | DCM | 6 | 80-95 |
| Secondary Alcohol | EDC, DMAP | DCM | 12 | 60-80 |
| Phenol | DCC, DMAP | DCM | 8 | 75-90 |
Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.
Protocol 3: Deprotection of the Tert-Butyl Ester
The tert-butyl ester can be cleaved under various acidic conditions. The choice of reagent depends on the sensitivity of other functional groups in the molecule.
Method A: Trifluoroacetic Acid (TFA) Cleavage (Standard Conditions)
Materials:
-
Substrate with tert-butyl succinate protecting group
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
Cold diethyl ether
Procedure:
-
Dissolve the protected substrate in a minimal amount of DCM.
-
Add a solution of TFA in DCM (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the product by filtration or centrifugation and wash with cold diethyl ether.
Method B: Milder Lewis Acid Cleavage (for Acid-Sensitive Substrates)
For substrates containing other acid-labile protecting groups, a milder Lewis acid such as zinc bromide can be used.[8]
Materials:
-
Substrate with tert-butyl succinate protecting group
-
Zinc Bromide (ZnBr₂)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the protected substrate in anhydrous DCM.
-
Add zinc bromide (2-3 equivalents) to the solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Quantitative Data for Deprotection (Representative Yields):
| Deprotection Method | Substrate | Reaction Time (h) | Yield (%) | Notes |
| 20% TFA in DCM | N-succinyl-tert-butyl protected amine | 1-2 | >95 | Standard, robust method. |
| ZnBr₂ in DCM | N-succinyl-tert-butyl protected amine with other acid-sensitive groups | 12-24 | 70-90 | Milder conditions, good for sensitive substrates. |
| Thermal (120-240 °C) | Tert-butyl ester of an amino acid | 0.25-0.75 | 85-98 | Reagent-free, requires specialized equipment (flow reactor).[9] |
Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.
Visualizations
Logical Relationship of Protection and Deprotection
Caption: Protection and subsequent deprotection using this compound.
Experimental Workflow for Bioconjugation
Caption: Workflow for ADC synthesis using a succinate linker.
References
- 1. selleckchem.com [selleckchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 琥珀酸单叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cleavage of Tert-Butyl Ester Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (t-Bu) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and complex molecule synthesis. Its popularity stems from its high stability under a variety of reaction conditions, including basic, nucleophilic, and reducing environments.[1] However, its facile removal under acidic conditions provides a crucial element of orthogonality, allowing for selective deprotection in the presence of other sensitive functional groups.[1]
These application notes provide a comprehensive overview of the common cleavage conditions for tert-butyl esters, including detailed protocols and data to guide researchers in selecting the optimal deprotection strategy for their specific needs.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of a tert-butyl ester in the presence of acid proceeds through a unimolecular elimination (E1) mechanism.[2][3] The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid, which increases the electrophilicity of the carbonyl carbon. Subsequent cleavage of the carbon-oxygen bond results in the formation of a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation is then quenched, typically by forming volatile isobutylene gas.[1][4] This clean decomposition simplifies product purification.[1]
References
Application Notes and Protocols for the Use of Mono-tert-Butyl Succinate in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of mono-tert-butyl succinate as a versatile linker in solid-phase peptide synthesis (SPPS). This bifunctional reagent is particularly useful for introducing a succinyl moiety at the N-terminus of a peptide or for creating a cleavable linker system for the synthesis of peptide acids and peptide-drug conjugates (PDCs). The protocols outlined below are based on the principles of Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry.
Introduction to this compound in SPPS
This compound is a dicarboxylic acid monoester that offers two distinct functionalities: a free carboxylic acid and a tert-butyl protected carboxylic acid. This structure allows for its directional coupling to a solid support or a peptide chain.
Key Applications:
-
N-Terminal Modification: The free carboxylic acid can be coupled to the N-terminal amine of a resin-bound peptide to introduce a succinyl group. The tert-butyl ester can then be deprotected to reveal a free carboxylic acid, which can be used for further conjugation, such as the attachment of a drug molecule, a fluorescent label, or a polyethylene glycol (PEG) chain.
-
Cleavable Linker System: this compound can be attached to an amino-functionalized resin (e.g., aminomethyl polystyrene resin) to create a succinyl linker. The peptide is then synthesized on the free amino group of the attached succinate. The final peptide can be cleaved from this linker under specific conditions to yield a C-terminal peptide acid.
Advantages:
-
Versatility: Enables the synthesis of N-terminally modified peptides and peptide acids.
-
Compatibility: Fully compatible with standard Fmoc/tBu SPPS chemistry.
-
Controlled Cleavage: The tert-butyl ester can be selectively removed under acidic conditions that are orthogonal to the cleavage of many common side-chain protecting groups.
Experimental Protocols
The following protocols provide a step-by-step guide for the use of this compound in SPPS. These are generalized procedures and may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.
2.1. Protocol 1: N-Terminal Succinylation of a Resin-Bound Peptide
This protocol describes the coupling of this compound to the free N-terminus of a fully assembled peptide chain prior to cleavage from the resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Pre-activation of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.).
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen peptide-resin.
-
Add the pre-activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Reaction: Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After a complete reaction, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
-
Drying: Dry the resin under vacuum.
At this stage, the resin-bound peptide is N-terminally succinylated with a tert-butyl protected carboxyl group. The peptide can be cleaved from the resin, or the tert-butyl group can be selectively removed on-resin for further modifications.
2.2. Protocol 2: Preparation of a Succinyl Linker on an Amino-Functionalized Resin
This protocol details the attachment of this compound to an aminomethyl resin to generate a solid support for peptide acid synthesis.
Materials:
-
Aminomethyl (AM) polystyrene resin
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
DIPEA
-
Solvents (DMF, DCM)
-
Capping agent: Acetic anhydride/DIPEA in DMF
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DMF for 30-60 minutes.
-
Coupling of this compound: Follow the pre-activation and coupling steps as described in Protocol 2.1 (steps 2 and 3).
-
Capping of Unreacted Amino Groups: To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10% Ac₂O, 5% DIPEA in DMF) for 30 minutes.
-
Washing: Wash the resin extensively with DMF and DCM.
-
Drying: Dry the resin under vacuum.
The resulting resin is now functionalized with a succinyl linker, ready for the coupling of the first Fmoc-protected amino acid.
2.3. Protocol 3: Peptide Elongation and Cleavage
This protocol outlines the standard Fmoc/tBu SPPS cycle for peptide elongation on the succinyl-functionalized resin, followed by the final cleavage and deprotection.
Fmoc/tBu Peptide Synthesis Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat this cycle until the desired peptide sequence is assembled.
Final Cleavage and Deprotection:
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid as described above.
-
Washing and Drying: Wash the peptide-resin with DMF, DCM, and methanol, and then dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for the cleavage of the tert-butyl ester and most side-chain protecting groups is Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.
-
Dry the purified peptide under vacuum.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of a model peptide (e.g., a decapeptide) using the this compound linker strategy. These values are representative of typical outcomes in SPPS and should be used as a general guide.
Table 1: Resin Loading and Coupling Efficiency
| Parameter | Value | Method of Determination |
| Initial Resin Loading (Aminomethyl Resin) | 0.8 mmol/g | Manufacturer's Specification |
| Loading of this compound | 0.75 mmol/g | Picric Acid Titration |
| Average Coupling Efficiency per Cycle | >99% | UV-Vis Spectroscopy of Fmoc Adduct |
Table 2: Final Peptide Yield and Purity
| Peptide Sequence | Synthesis Scale (mmol) | Crude Peptide Yield (mg) | Overall Yield (%) | Purity by RP-HPLC (%) |
| Decapeptide-COOH | 0.1 | 95 | 70 | >85 |
| N-succinylated-Decapeptide | 0.1 | 105 | 75 | >80 |
Visualization of Workflows and Mechanisms
Diagram 1: N-Terminal Succinylation Workflow
Caption: Workflow for the N-terminal modification of a resin-bound peptide using this compound.
Diagram 2: Synthesis of Peptide Acid using Succinyl Linker
Caption: Overall workflow for the synthesis of a peptide acid using a this compound derived linker.
Diagram 3: Chemical Scheme of Linker Attachment and Cleavage
Caption: Chemical pathway illustrating the use of this compound as a linker for peptide acid synthesis.
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Mono-tert-Butyl Succinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshooting and optimizing the synthesis of mono-tert-butyl succinate. This resource addresses common challenges to help improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in this compound synthesis?
Low yields are typically due to one or more of the following factors:
-
Incomplete Reaction: Insufficient reaction time, inadequate temperature, or inactive catalyst can prevent the reaction from reaching completion.
-
Side Product Formation: The most common side product is di-tert-butyl succinate, which consumes the starting material and complicates purification.[1]
-
Suboptimal Reagent Ratio: An incorrect molar ratio of succinic anhydride to tert-butanol can limit the formation of the desired mono-ester.[1]
-
Product Loss During Workup: Significant amounts of the product can be lost during aqueous extraction and purification steps if not performed carefully.[1]
-
Reagent Purity: The presence of water can hydrolyze succinic anhydride to succinic acid, which is less reactive and can inhibit the desired reaction.[2]
Q2: How can the formation of the di-tert-butyl succinate byproduct be minimized?
The formation of the diester is a common issue that reduces the yield of the desired monoester. To minimize it:
-
Control Stoichiometry: Use a molar ratio of succinic anhydride to tert-butanol that favors mono-esterification. While a slight excess of the alcohol can drive the reaction, a large excess promotes diester formation.[1]
-
Optimize Reaction Time and Temperature: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Stop the reaction once the formation of the monoester is maximized, before significant amounts of the diester appear.[1] Prolonged reaction times or excessively high temperatures can favor the second esterification.[1]
Q3: Is it better to use succinic acid or succinic anhydride as the starting material?
Succinic anhydride is generally the preferred starting material for synthesizing the mono-ester.[2] The reaction of an alcohol with an anhydride is typically faster and more efficient than esterifying a carboxylic acid.[3] Furthermore, using the anhydride avoids the production of water as a byproduct, which can hinder the reaction equilibrium.[2]
Q4: What is the role of 4-dimethylaminopyridine (DMAP) in this synthesis?
4-Dimethylaminopyridine (DMAP) is a highly efficient acylation catalyst.[4] It accelerates the reaction between the alcohol (tert-butanol) and the succinic anhydride. Its catalytic activity can significantly reduce reaction times and improve yields, especially for sterically hindered alcohols like tert-butanol.[5]
Q5: What are the most effective methods for purifying this compound?
A multi-step approach is often necessary for effective purification:
-
Aqueous Extraction: Since this compound has a free carboxylic acid group, it can be separated from the neutral diester byproduct and unreacted alcohol. Washing the organic layer with a basic solution (e.g., sodium bicarbonate) will extract the acidic monoester into the aqueous layer as its salt. The diester remains in the organic phase.[1]
-
Acidification and Re-extraction: The aqueous layer can then be acidified (e.g., with dilute HCl) to precipitate the this compound, which is then re-extracted into a fresh organic solvent.[1]
-
Recrystallization or Chromatography: The crude product obtained after extraction can be further purified by recrystallization from a suitable solvent mixture (e.g., ethyl ether/petroleum ether) or by column chromatography for higher purity.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, their potential causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Poor quality of starting materials (e.g., wet solvent or reagents). 4. Insufficient reaction time. | 1. Use fresh, high-purity catalyst (e.g., DMAP) at the appropriate loading. 2. Ensure the reaction reaches the required temperature (e.g., reflux). 3. Use anhydrous solvents and ensure succinic anhydride has not hydrolyzed. 4. Monitor the reaction by TLC to confirm completion. |
| High Levels of Di-tert-butyl Succinate Byproduct | 1. Molar ratio of tert-butanol is too high. 2. Reaction time is excessively long. 3. Reaction temperature is too high. | 1. Adjust the molar ratio of succinic anhydride to tert-butanol (typically 1:1.1 to 1:1.5). 2. Perform a time-course study to find the optimal reaction time that maximizes monoester yield.[1] 3. Maintain a consistent and optimal temperature throughout the reaction.[1] |
| Product is an Oil and Fails to Crystallize | 1. Presence of impurities, such as the diester byproduct or residual solvent. 2. Insufficient purity for crystallization to occur. | 1. Purify the crude product using column chromatography to separate the monoester from impurities. 2. Attempt co-distillation with a non-polar solvent under reduced pressure to remove volatile impurities. 3. Try different solvent systems for recrystallization. |
| Difficult Phase Separation During Workup (Emulsions) | 1. Formation of stable emulsions, complicating aqueous extraction. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase and help break the emulsion.[1] 2. Allow the mixture to stand for a longer period or use a centrifuge if available. |
Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 15026-17-2 | [6][7][8][9] |
| Molecular Formula | C₈H₁₄O₄ | [8] |
| Molecular Weight | 174.19 g/mol | [7][8] |
| Appearance | White solid | [10] |
| Melting Point | 51-54 °C (lit.) | [6][7] |
| Boiling Point | 92 °C @ 1.5 mmHg (lit.) | [6] |
| Purity (Commercial) | ≥97% | [7][8] |
Table 2: Comparison of Synthesis Conditions
| Method | Starting Materials | Catalyst / Reagents | Solvent | Key Conditions | Reported Yield |
| DMAP Catalyzed | Succinic anhydride, tert-butanol | DMAP, N-hydroxysuccinimide, Triethylamine | Toluene | Reflux for 48 hours | Quantitative[6] |
| Steglich Esterification | Succinic acid (or anhydride), tert-butanol | DCC, DMAP | Anhydrous CH₂Cl₂ or DMF | 0 °C to room temp. for ~3 hours | Method is suitable for sterically hindered alcohols[5] |
| Acid Catalyzed | Succinic anhydride, Isobutene | Sulfuric Acid | None (neat) | Low temperature (266-295 K), high pressure | High yields reported for the diester; monoester is an intermediate[11][12] |
Experimental Protocols & Visualizations
Protocol 1: DMAP-Catalyzed Synthesis from Succinic Anhydride
This protocol is adapted from a standard literature procedure for the synthesis of this compound.[6]
Materials:
-
Succinic anhydride (6.04 g, 60.40 mmol)
-
tert-Butanol (10 mL)
-
4-Dimethylaminopyridine (DMAP) (0.88 g, 7.23 mmol)
-
N-Hydroxysuccinimide (2.53 g, 22.01 mmol)
-
Toluene (100 mL)
-
Ethyl acetate (EtOAc)
-
10% aqueous citric acid
-
Saturated saline solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of toluene (100 mL) containing succinic anhydride, N-hydroxysuccinimide, and DMAP, add tert-butanol (10 mL).
-
Heat the reaction mixture under reflux conditions for 48 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the crude product solution with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 10% aqueous citric acid (2 x 50 mL) and saturated saline (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a solvent mixture of ethyl ether/petroleum ether to obtain pure this compound.[6]
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic Flow
When faced with a low yield, this decision tree can help diagnose the underlying issue.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. This compound | 15026-17-2 [chemicalbook.com]
- 7. This compound 97 15026-17-2 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. This compound, 15026-17-2 | BroadPharm [broadpharm.com]
- 10. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US5914426A - Process for the preparation of di-tert-butyl succinate - Google Patents [patents.google.com]
- 12. EP0872471A1 - Process for the preparation of succinic acid di-tert.-butylester - Google Patents [patents.google.com]
Technical Support Center: Prevention of Di-tert-butyl Succinate Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of di-tert-butyl succinate as an undesired byproduct during chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Under what reaction conditions is di-tert-butyl succinate typically formed as a byproduct?
A1: Di-tert-butyl succinate is commonly formed as a byproduct during the synthesis of mono-tert-butyl succinate when succinic acid or succinic anhydride is reacted with a tert-butyl source, such as tert-butanol or isobutylene, under acidic conditions. The formation of the di-ester is favored by a high concentration of the tert-butylating agent and strong acid catalysts.[1][2]
Q2: What is the primary cause of di-tert-butyl succinate formation when synthesizing this compound?
A2: The primary cause is the further esterification of the initially formed this compound. Both carboxyl groups of succinic acid are susceptible to esterification. Once the monoester is formed, the remaining free carboxylic acid can react with another molecule of tert-butanol or isobutylene to yield the di-ester. This secondary reaction is often competitive with the initial mono-esterification.
Q3: Are there specific catalysts that promote the formation of the di-tert-butyl succinate byproduct?
A3: Yes, strong proton-donating acid catalysts, such as concentrated sulfuric acid, are effective in catalyzing the esterification to form di-tert-butyl succinate.[1][2] Processes designed to produce di-tert-butyl succinate intentionally often employ such catalysts to drive the reaction to completion.[2] Therefore, avoiding these conditions is crucial when the monoester is the desired product.
Troubleshooting Guides
Problem: Significant yield of di-tert-butyl succinate observed during the synthesis of this compound.
This guide provides several strategies to minimize the formation of the di-tert-butyl succinate byproduct.
Solution 1: Modification of Reaction Stoichiometry
Controlling the molar ratio of reactants is a critical first step. Using a limited amount of the tert-butylating agent can favor the formation of the mono-ester.
Experimental Protocol:
-
Start with a 1:1 molar ratio of succinic anhydride to tert-butanol.
-
Dissolve the succinic anhydride in a suitable solvent (e.g., toluene).
-
Slowly add the tert-butanol to the reaction mixture.
-
Monitor the reaction progress using techniques like TLC or GC to observe the relative amounts of mono- and di-ester.
-
If di-ester formation is still significant, consider using a slight excess of succinic anhydride.
Solution 2: Alternative Catalytic Systems
The choice of catalyst plays a pivotal role in the selectivity of the esterification. Moving away from strong, non-selective acid catalysts can significantly reduce di-ester formation.
Option A: Steglich Esterification
This method is particularly useful for sterically hindered alcohols like tert-butanol and promotes mono-esterification.[3]
-
Reagents: Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3]
-
General Procedure:
-
Dissolve succinic anhydride in an anhydrous solvent like dichloromethane (CH₂Cl₂).[3]
-
Add a catalytic amount of DMAP.[3]
-
Add tert-butanol to the mixture.
-
Cool the reaction to 0°C and then add DCC.[3]
-
Stir the reaction, allowing it to warm to room temperature.[3]
-
The byproduct, dicyclohexylurea (DCU), precipitates and can be removed by filtration.[3]
-
Option B: Heterogeneous Acid Catalysts
Solid acid catalysts can offer higher selectivity and easier separation compared to homogeneous catalysts.
-
Example Catalyst: Amberlyst-15.[4]
-
General Procedure:
-
Combine succinic anhydride and tert-butanol in a suitable solvent.
-
Add the Amberlyst-15 resin to the mixture.
-
Heat the reaction mixture under reflux.[4]
-
Monitor the reaction progress.
-
After the reaction, the catalyst can be removed by simple filtration.
-
Solution 3: Reaction with Succinic Anhydride
Using succinic anhydride instead of succinic acid is generally preferred for synthesizing the mono-ester. The ring-opening reaction with one equivalent of alcohol is typically fast and selective, initially forming only the mono-ester. The subsequent esterification of the remaining carboxylic acid to form the di-ester is a slower process.[5][6]
Experimental Protocol: Synthesis of this compound
This protocol is based on the reaction of succinic anhydride with tert-butanol.[6]
-
Reactants:
-
Succinic anhydride
-
tert-Butanol
-
Toluene (solvent)
-
4-dimethylaminopyridine (DMAP) (catalyst)
-
N-hydroxysuccinimide (optional, can improve yield)[6]
-
-
Procedure:
-
Dissolve succinic anhydride, N-hydroxysuccinimide (if used), and DMAP in toluene.[6]
-
Add tert-butanol to the solution.[6]
-
Heat the reaction mixture under reflux for an extended period (e.g., 48 hours).[6]
-
Monitor the reaction completion by TLC or other appropriate analytical methods.
-
Upon cooling, dilute the mixture with ethyl acetate.[6]
-
Wash the organic layer sequentially with 10% aqueous citric acid and saturated brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[6]
-
Recrystallize the crude product from a suitable solvent mixture (e.g., ethyl ether/petroleum ether) to yield pure this compound.[6]
-
Data Summary
The following table summarizes reaction conditions that influence the formation of mono- vs. di-tert-butyl succinate.
| Parameter | Condition Favoring this compound | Condition Favoring Di-tert-butyl succinate |
| Starting Material | Succinic Anhydride | Succinic Acid or Succinic Anhydride |
| Reactant Ratio | ~1:1 (Succinic Anhydride:tert-Butanol) | Excess tert-Butanol or Isobutylene[2] |
| Catalyst | DMAP/DCC[3], Amberlyst-15[4], Alkali Salt Bases[3] | Concentrated Sulfuric Acid[1][2] |
| Temperature | Milder conditions (e.g., 0°C to room temp for Steglich)[3] | Often requires heating |
Visual Guides
Caption: Reaction pathway for mono- and di-ester formation.
Caption: Troubleshooting flowchart for byproduct formation.
References
- 1. Di-tert-butyl Succinate [drugfuture.com]
- 2. US5914426A - Process for the preparation of di-tert-butyl succinate - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. This compound | 15026-17-2 [chemicalbook.com]
Technical Support Center: Mono-tert-Butyl Succinate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of mono-tert-butyl succinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities include:
-
Unreacted Starting Materials: Succinic anhydride and tert-butanol.
-
Byproducts: Di-tert-butyl succinate, the diester formed from the esterification of both carboxylic acid groups of succinic acid.
-
Residual Catalysts: If used in the synthesis, acids (e.g., sulfuric acid) or bases (e.g., DMAP, triethylamine) may be present.[1]
-
Solvent Residues: Solvents used during the reaction or workup.
Q2: Which purification techniques are most effective for this compound?
A2: A multi-step approach is often necessary. The most common and effective techniques are:
-
Aqueous Washing/Extraction: To remove water-soluble impurities like unreacted succinic acid/anhydride and some catalysts.
-
Recrystallization: An effective method for removing most impurities, particularly the di-tert-butyl succinate byproduct.[1]
-
Column Chromatography: Useful for separating compounds with different polarities, such as the mono-ester from the di-ester and other non-polar impurities.
-
Vacuum Distillation: Can be used for purification, especially if dealing with thermally stable impurities with different boiling points.
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the reaction and the separation during column chromatography. A suitable eluent system would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The this compound, being more polar due to the free carboxylic acid, will have a lower Rf value than the less polar di-tert-butyl succinate.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Purification
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC to ensure all starting material (succinic anhydride) is consumed before workup. |
| Product Loss During Aqueous Workup | The this compound is acidic and can be partially soluble in basic aqueous solutions. Avoid using strong bases for washing if possible. If a basic wash is necessary to remove acidic impurities, subsequent acidification of the aqueous layer and re-extraction with an organic solvent can recover the product. |
| Premature Precipitation During Extraction | If the product precipitates at the interface of the organic and aqueous layers, add more organic solvent to ensure it remains dissolved in the organic phase. |
| Inefficient Recrystallization | Optimize the solvent system for recrystallization. The ideal solvent system should dissolve the crude product at an elevated temperature but have low solubility for the pure product at room temperature or below. A mixture of ethyl ether and petroleum ether (1:3) has been reported to give a quantitative yield.[1] Ensure slow cooling to allow for the formation of pure crystals. |
Issue 2: Presence of Di-tert-Butyl Succinate in the Final Product
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | To minimize the formation of the diester, avoid excessively high temperatures and prolonged reaction times. Using succinic anhydride is generally selective for the mono-ester. |
| Ineffective Purification | Di-tert-butyl succinate and this compound can be challenging to separate due to their similar structures. - Recrystallization: A carefully chosen solvent system should allow for the selective crystallization of the mono-ester, leaving the more soluble di-ester in the mother liquor. - Column Chromatography: Use a shallow gradient elution to improve separation. Start with a low polarity eluent (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. |
Issue 3: Product is an Oil or Fails to Crystallize
| Potential Cause | Recommended Solution |
| Presence of Impurities | Significant amounts of impurities, particularly residual solvents or the di-tert-butyl succinate byproduct, can inhibit crystallization. Attempt further purification by column chromatography before recrystallization. |
| Incorrect Recrystallization Solvent | The chosen solvent may be too good a solvent for the product even at low temperatures. Try a different solvent system or a higher ratio of the anti-solvent (e.g., petroleum ether). |
| Supersaturation | If the solution is supersaturated, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure this compound to induce crystallization. |
Data Presentation
The following table summarizes illustrative purification data for succinate monoesters, which can serve as a general guideline. Actual yields and purity for this compound may vary depending on the specific experimental conditions.
| Purification Method | Starting Material | Key Impurities Removed | Illustrative Purity Achieved | Illustrative Yield |
| Aqueous Washing | Crude Reaction Mixture | Unreacted Succinic Anhydride, Catalysts | >90% | ~85-95% |
| Recrystallization | Crude Product after Washing | Di-tert-butyl Succinate | >98% | ~70-90% |
| Column Chromatography | Crude Product after Washing | Di-tert-butyl Succinate, Other Byproducts | >99% | ~60-80% |
Experimental Protocols
Protocol 1: Purification by Aqueous Washing and Recrystallization
This protocol is based on a reported synthesis of this compound.[1]
-
Aqueous Wash:
-
Dilute the crude reaction mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 10% aqueous citric acid and then with saturated saline solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent mixture of ethyl ether and petroleum ether (e.g., 1:3 ratio).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold petroleum ether.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Factors influencing the final purity of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Mono-tert-Butyl Succinate Esterification
Welcome to the Technical Support Center for the synthesis of mono-tert-butyl succinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound involve the reaction of succinic anhydride with tert-butanol. This reaction is often facilitated by catalysts to improve reaction rates and yields. Two highly effective methods are:
-
DMAP-Catalyzed Method: This method utilizes 4-(Dimethylamino)pyridine (DMAP) as a catalyst, often in combination with N-hydroxysuccinimide, in a suitable solvent like toluene. The reaction is typically performed under reflux conditions.[1]
-
Steglich Esterification: This method is particularly well-suited for sterically hindered alcohols like tert-butanol. It employs a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), along with a catalytic amount of DMAP.[2][3]
Q2: Why is the formation of di-tert-butyl succinate a common issue?
A2: The formation of di-tert-butyl succinate occurs when both carboxylic acid groups of succinic acid react with tert-butanol. This is a common side reaction, especially under conditions that favor further esterification, such as high temperatures, prolonged reaction times, or an excess of the tert-butylating agent.
Q3: How can I purify this compound from the reaction mixture?
A3: Purification of this compound typically involves a multi-step process to remove unreacted starting materials (succinic anhydride or succinic acid), the di-tert-butyl succinate byproduct, and catalyst residues. A general workflow is as follows:
-
Aqueous Workup: The reaction mixture is typically diluted with an organic solvent and washed with an aqueous solution. Washing with a mild base, such as sodium bicarbonate solution, can help remove unreacted succinic acid by converting it to its water-soluble salt. An acidic wash, for instance with 10% aqueous citric acid, can be used to remove basic catalysts like DMAP.[1]
-
Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
-
Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl ether/petroleum ether, to obtain pure this compound.[1] Column chromatography can also be employed for separation.
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Low or No Yield of this compound | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature might be beneficial. |
| Catalyst Inactivity: The catalyst (e.g., DMAP) may be old or degraded. | Use a fresh batch of the catalyst. Ensure anhydrous conditions if the catalyst is sensitive to moisture. | |
| Steric Hindrance: Tert-butanol is a bulky alcohol, which can slow down the reaction rate. | Consider using a more effective catalytic system designed for sterically hindered alcohols, such as the Steglich esterification conditions (DCC/DMAP).[2][3] | |
| High Proportion of Di-tert-Butyl Succinate | Excess of Tert-Butanol or Tert-Butylating Agent: A large excess of the alcohol can drive the reaction towards the formation of the diester. | Use a controlled molar ratio of succinic anhydride to tert-butanol. A slight excess of the anhydride may favor mono-esterification. |
| Prolonged Reaction Time or High Temperature: These conditions can promote the second esterification step. | Monitor the reaction closely and stop it once the formation of the monoester is maximized, as determined by in-process controls (e.g., TLC, LC-MS). Avoid excessively high temperatures. | |
| Presence of Unreacted Succinic Anhydride/Acid | Insufficient Tert-Butanol: Not enough alcohol was used to react with the anhydride. | Ensure the correct stoichiometry is used. A slight excess of tert-butanol can be employed to ensure complete conversion of the anhydride. |
| Short Reaction Time: The reaction was not allowed to proceed to completion. | Increase the reaction time and monitor for the disappearance of the starting material. | |
| Hydrolysis of Tert-Butyl Ester During Workup | Strongly Acidic Conditions: The tert-butyl ester group is labile under strongly acidic conditions and can be cleaved during an acidic workup. | Use mild acidic solutions (e.g., 10% citric acid) for washing instead of strong mineral acids.[1] Keep the workup temperature low (e.g., using an ice bath). |
| Difficulty in Separating Monoester from Diester | Similar Physical Properties: The monoester and diester can have similar polarities, making chromatographic separation challenging. | Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization can also be an effective purification method if the solubilities of the two esters are sufficiently different.[1] |
Data Presentation
Comparison of Synthetic Methods for this compound
| Method | Starting Material | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| DMAP-Catalyzed | Succinic Anhydride | DMAP, N-Hydroxysuccinimide | Toluene | Reflux | 48 h | Quantitative | [1] |
| Steglich Esterification | Succinic Acid | DCC, DMAP | Dichloromethane | Room Temp. | 3 h | Good | [3] |
Note: "Quantitative" and "Good" are as reported in the literature and may vary depending on specific experimental conditions.
Experimental Protocols
Method 1: DMAP-Catalyzed Synthesis from Succinic Anhydride[1]
Materials:
-
Succinic anhydride
-
tert-Butanol
-
4-(Dimethylamino)pyridine (DMAP)
-
N-Hydroxysuccinimide
-
Toluene
-
Ethyl acetate
-
10% Aqueous citric acid
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Ethyl ether
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve succinic anhydride (6.04 g, 60.40 mmol), N-hydroxysuccinimide (2.53 g, 22.01 mmol), and DMAP (0.88 g, 7.23 mmol) in toluene (100 mL).
-
Add tert-butanol (10 mL) to the solution.
-
Heat the reaction mixture to reflux and maintain for 48 hours.
-
Cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 10% aqueous citric acid (2 x 50 mL) and saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixture of ethyl ether and petroleum ether (1:3) to obtain pure this compound.
Method 2: Steglich Esterification from Succinic Acid[3]
Materials:
-
Succinic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (anhydrous)
-
0.5 N Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of succinic acid (10 mmol) in anhydrous dichloromethane (10 mL), add DMAP (30-110 mg) and tert-butanol (20-40 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (11 mmol) to the reaction mixture.
-
Stir the mixture for 5 minutes at 0 °C, and then for 3 hours at room temperature.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate twice with 0.5 N HCl and then with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography or recrystallization.
Mandatory Visualizations
References
Technical Support Center: Mono-tert-Butyl Succinate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of mono-tert-butyl succinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient laboratory method is the ring-opening esterification of succinic anhydride with tert-butanol. This method is often preferred over the direct esterification of succinic acid as it avoids the formation of water as a byproduct, which can limit the reaction equilibrium.[1] The reaction can be carried out with or without a catalyst.
Q2: What are the primary side products I should be aware of?
A2: The main side product is the di-ester, di-tert-butyl succinate, formed by the esterification of both carboxylic acid groups of succinic acid. Other potential impurities include unreacted succinic anhydride and tert-butanol.
Q3: What is the role of catalysts like DMAP and triethylamine in this synthesis?
A3: 4-Dimethylaminopyridine (DMAP) and triethylamine are often used as nucleophilic catalysts to accelerate the esterification reaction.[2][3] DMAP is generally more effective than triethylamine. They are particularly useful when dealing with sterically hindered alcohols like tert-butanol.
Q4: My reaction yield is low. What are the possible causes?
A4: Low yields can result from several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature may be too low.
-
Suboptimal stoichiometry: An incorrect molar ratio of succinic anhydride to tert-butanol can limit the formation of the mono-ester.
-
Catalyst issues: If using a catalyst, it may be of poor quality, or an insufficient amount may have been used.
-
Product loss during workup: The extraction and washing steps may not have been performed efficiently.
Q5: How can I effectively purify the crude this compound?
A5: A common and effective purification strategy involves the following steps:
-
Extraction: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Washing: Wash the organic solution with an aqueous sodium bicarbonate solution. The acidic this compound will be deprotonated and move into the aqueous layer as its salt, while the neutral di-tert-butyl succinate and unreacted tert-butanol will remain in the organic layer.
-
Acidification: Separate the aqueous layer and acidify it with a dilute acid (e.g., HCl or citric acid) to a pH of about 1-2.[1] This will precipitate the this compound.
-
Final Extraction and Drying: Extract the precipitated product back into an organic solvent, dry the organic layer with an anhydrous salt (e.g., Na2SO4 or MgSO4), and remove the solvent under reduced pressure.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to reflux and monitor the progress using Thin Layer Chromatography (TLC). For the reaction of succinic anhydride with tert-butanol using DMAP in toluene, a reaction time of up to 48 hours at reflux may be necessary.[3][4] |
| Steric hindrance of tert-butanol slowing the reaction. | Consider using a catalyst such as 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[2][3] | |
| Formation of Significant Amounts of Di-tert-butyl Succinate | Molar ratio of tert-butanol to succinic anhydride is too high. | Use a molar ratio of succinic anhydride to tert-butanol of approximately 1:1 to 1:1.2 to favor mono-esterification.[1] |
| Prolonged reaction time at high temperatures. | Monitor the reaction closely by TLC and stop it once the formation of the mono-ester is maximized to prevent further reaction to the di-ester. | |
| Presence of Unreacted Succinic Anhydride | Insufficient amount of tert-butanol or incomplete reaction. | Ensure the correct stoichiometry is used and that the reaction has gone to completion. Unreacted succinic anhydride can be removed during the aqueous workup. |
| Darkening of the Reaction Mixture | Potential thermal decomposition of starting materials or product. | While succinic anhydride and tert-butanol are relatively stable at typical reflux temperatures, prolonged heating at very high temperatures could lead to some decomposition. Ensure the reaction temperature is appropriate for the solvent used (e.g., refluxing toluene). |
| Side reactions involving the catalyst. | If using triethylamine, it can sometimes lead to the formation of colored byproducts. Consider using DMAP as a cleaner catalyst. | |
| Difficulty in Isolating the Product during Workup | Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Incomplete precipitation of the product after acidification. | Ensure the pH of the aqueous layer is sufficiently low (pH 1-2) for complete protonation and precipitation of the this compound.[1] |
Data Presentation
The following table summarizes illustrative data for the synthesis of this compound under various conditions. Please note that yields and purity can vary based on the specific experimental setup and scale.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| None | 0 | Toluene | 110 (Reflux) | 24-48 | Moderate | Good |
| DMAP | 5-10 | Toluene | 110 (Reflux) | 12-24 | High | Excellent |
| Triethylamine | 10-20 | Toluene | 110 (Reflux) | 24-48 | Moderate-High | Good |
| Amberlyst-15 | 10 wt% | Toluene | 110 (Reflux) | 8-16 | High | Excellent |
Note: The data presented is compiled from typical results for mono-ester synthesis from cyclic anhydrides and may not represent optimized conditions for every laboratory setting.
Experimental Protocols
Synthesis of this compound from Succinic Anhydride and tert-Butanol using DMAP
This protocol is adapted from a literature procedure that reports a quantitative yield.[3][4]
Materials:
-
Succinic anhydride
-
tert-Butanol
-
4-Dimethylaminopyridine (DMAP)
-
Toluene
-
Ethyl acetate
-
10% Aqueous citric acid solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Diethyl ether
-
Petroleum ether
Procedure:
-
To a solution of succinic anhydride (e.g., 6.04 g, 60.40 mmol) in toluene (100 mL), add tert-butanol (10 mL), N-hydroxysuccinimide (2.53 g, 22.01 mmol - optional, but used in the cited procedure), and 4-dimethylaminopyridine (DMAP) (0.88 g, 7.23 mmol).
-
Heat the reaction mixture to reflux and maintain for 48 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the crude reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 10% aqueous citric acid (2 x 50 mL) and saturated brine (50 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure.
-
Recrystallize the crude product from a mixture of diethyl ether and petroleum ether (e.g., 1:3 ratio) to obtain pure this compound.[3]
Visualizations
Caption: Main reaction pathway for the synthesis of this compound, also showing the formation of the di-ester side product.
References
Technical Support Center: Purification of Mono-tert-Butyl Succinate
Welcome to the technical support center for the purification of mono-tert-butyl succinate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting solutions and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The primary impurities in this compound synthesis typically include:
-
Unreacted Starting Materials: Residual succinic anhydride and tert-butanol.
-
Diester Byproduct: Di-tert-butyl succinate, formed from the esterification of both carboxylic acid groups of succinic acid.
-
Succinic Acid: Unreacted or formed from the hydrolysis of succinic anhydride.
-
Residual Catalysts: Depending on the synthetic route, this may include acids (e.g., sulfuric acid) or bases (e.g., DMAP, triethylamine).[1]
-
Solvent Residues: Solvents used during the reaction or workup (e.g., toluene, ethyl acetate).[1]
Q2: Which purification techniques are most effective for removing these impurities?
A2: A combination of techniques is often necessary for achieving high purity. The most effective methods are:
-
Aqueous Washing/Extraction: To remove water-soluble impurities like succinic acid, residual acid/base catalysts, and some polar solvents.
-
Recrystallization: Effective for removing both more and less soluble impurities, yielding a crystalline final product.
-
Column Chromatography: Ideal for separating the monoester from the diester byproduct and other non-polar impurities due to differences in polarity.
-
Vacuum Distillation: Suitable for separating compounds with sufficiently different boiling points, though care must be taken to avoid thermal decomposition.
Q3: My final product has a low melting point. What is the likely cause?
A3: A low or broad melting point range is a strong indicator of impurities. The most probable cause is the presence of unreacted starting materials or the di-tert-butyl succinate byproduct, which can depress the melting point of the desired monoester. The reported melting point for pure this compound is in the range of 51-54 °C.[2]
Q4: How can I effectively monitor the purity of my product during the purification process?
A4: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively assess the purity of fractions from column chromatography and to compare the crude material to the purified product.
-
Gas Chromatography (GC): Provides quantitative information on the purity of the sample and can detect volatile impurities. A purity of >98.0% can be determined by GC.[3]
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Presence of Succinic Acid | Incomplete reaction or hydrolysis of succinic anhydride. | Wash the crude product solution (dissolved in an organic solvent like ethyl acetate) with a mild base such as a saturated sodium bicarbonate solution. The acidic this compound will remain in the organic layer, while the more acidic succinic acid will be extracted into the aqueous layer as its salt. Alternatively, washing with 10% aqueous citric acid can also be effective.[1] |
| Contamination with Di-tert-butyl Succinate | Reaction conditions favoring diester formation (e.g., excess tert-butanol, prolonged reaction time, high temperature). | Separation can be achieved using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane. The less polar diester will elute before the more polar monoester. |
| Residual Catalyst | Inadequate washing during the workup. | If an acid catalyst was used, wash with a saturated sodium bicarbonate solution. If a basic catalyst (like DMAP or triethylamine) was used, wash with a dilute acid solution such as 10% aqueous citric acid.[1] |
| Oily Product Instead of Solid | Presence of significant impurities, particularly residual solvents or the diester byproduct, preventing crystallization. | Purify the oil by column chromatography to remove impurities. After purification, attempt recrystallization from a suitable solvent system like a mixture of diethyl ether and petroleum ether.[1] |
| Low Yield After Purification | Product loss during aqueous washes or multiple purification steps. | Minimize the number of purification steps where possible. During aqueous extractions, ensure the pH is controlled to prevent the desired product from partitioning into the aqueous layer. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
Experimental Protocols
Protocol 1: Purification by Aqueous Washing and Recrystallization
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 10% aqueous citric acid to remove any basic impurities.[1]
-
Base Wash: Subsequently, wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted succinic acid.
-
Brine Wash: Perform a final wash with saturated saline to remove residual water.[1]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude solid.
-
Recrystallization: Dissolve the solid in a minimum amount of hot diethyl ether and add petroleum ether until turbidity is observed. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with cold petroleum ether, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and then adding the silica gel and evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using a slurry of the desired eluent (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Purity of this compound After Various Purification Steps
| Purification Method | Typical Purity (%) | Common Remaining Impurities |
| Crude Product | 80-90% | Succinic anhydride, di-tert-butyl succinate, succinic acid |
| After Aqueous Wash | 90-95% | Di-tert-butyl succinate, residual solvent |
| After Recrystallization | >97% | Trace amounts of di-tert-butyl succinate |
| After Column Chromatography | >98% | Trace solvent |
Note: These values are illustrative and can vary based on the initial purity of the crude product and the specific experimental conditions.
Visualization
Caption: Troubleshooting workflow for purifying this compound.
References
Technical Support Center: Mono-tert-Butyl Succinate Production
Welcome to the Technical Support Center for the synthesis and scale-up of mono-tert-butyl succinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the production of this compound, from laboratory to pilot-plant scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method is the ring-opening of succinic anhydride with tert-butanol. This reaction is typically carried out by heating the reactants, often in the presence of a catalyst to improve the reaction rate and selectivity.
Q2: What are the primary impurities I should expect in my crude product?
A2: The main impurities include unreacted succinic anhydride, residual tert-butanol, the diester byproduct (di-tert-butyl succinate), and succinic acid, which can form if moisture is present.
Q3: How can I minimize the formation of the di-tert-butyl succinate byproduct?
A3: To favor the formation of the monoester, it is crucial to control the stoichiometry of the reactants. Using a moderate excess of succinic anhydride to tert-butanol can help minimize the formation of the diester. Additionally, controlling the reaction temperature and time is important, as prolonged reaction times or excessive temperatures can promote the formation of the diester.
Q4: What are the key challenges when scaling up the production of this compound?
A4: Key challenges during scale-up include:
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Heat Management: The reaction can be exothermic, and inefficient heat removal in larger reactors can lead to temperature gradients, promoting side reactions and impurity formation.
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Mixing Efficiency: Achieving uniform mixing in large vessels is more challenging. Poor mixing can result in localized high concentrations of reactants, leading to the formation of byproducts.
-
Reaction Kinetics: The reaction rate and selectivity can change with scale due to differences in heat and mass transfer.
-
Purification: Handling larger volumes of product and impurities requires optimization of purification methods, such as extraction and crystallization, to maintain efficiency and product quality.
Troubleshooting Guides
Low Yield of this compound
| Symptom | Potential Cause | Suggested Solution | Expected Outcome (Illustrative) |
| Low conversion of starting materials | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation or insufficient loading. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC.2. Increase catalyst loading or use fresh catalyst. | An increase in reaction temperature from 80°C to 100°C may increase the yield by 10-15%. |
| Significant amount of di-tert-butyl succinate observed | 1. Incorrect stoichiometry (excess tert-butanol). 2. Prolonged reaction time or excessive temperature. | 1. Use a slight excess of succinic anhydride (e.g., 1.1:1 molar ratio to tert-butanol). 2. Optimize reaction time and temperature. | Adjusting the molar ratio can decrease the di-tert-butyl succinate impurity from >10% to <2%. |
| Product loss during workup | 1. Incomplete extraction. 2. Precipitation of product during aqueous wash. | 1. Perform multiple extractions with an appropriate solvent (e.g., ethyl acetate). 2. Ensure the pH of the aqueous phase is appropriate to keep the product in the organic layer. | Increasing the number of extractions from 2 to 4 can improve the isolated yield by 5-10%. |
Product Purity Issues
| Symptom | Potential Cause | Suggested Solution | Expected Outcome (Illustrative) |
| Presence of unreacted succinic anhydride | 1. Incomplete reaction. 2. Insufficient mixing. | 1. Increase reaction time or temperature. 2. Increase agitation speed. | Increasing agitation from 100 rpm to 300 rpm in a 10L reactor can reduce unreacted succinic anhydride by 5%. |
| High levels of succinic acid | Presence of moisture in reactants or solvent. | Use anhydrous reactants and solvents. | Using dried solvent can reduce succinic acid content from 5% to <0.5%. |
| Discolored product | Thermal degradation due to localized overheating. | Improve heat transfer and mixing. Consider a jacketed reactor with controlled heating. | Implementing controlled heating can result in a colorless product instead of a yellow or brown tinted one. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
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Succinic anhydride (1.0 eq)
-
tert-Butanol (0.9 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 eq)
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Toluene (anhydrous)
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Ethyl acetate
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1 M HCl solution
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Saturated NaCl solution (brine)
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Anhydrous magnesium sulfate
Procedure:
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To a stirred solution of succinic anhydride in anhydrous toluene, add DMAP.
-
Slowly add tert-butanol to the mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a mixture of diethyl ether and hexanes.
Pilot-Scale Synthesis Considerations
When scaling up to a pilot plant (e.g., 50-100 L reactor), the following modifications to the laboratory protocol should be considered:
-
Reactant Addition: Add tert-butanol to the succinic anhydride solution via a controlled addition funnel over a period of 30-60 minutes to manage any initial exotherm.
-
Heating: Utilize a jacketed reactor with a circulating thermal fluid to ensure uniform heating and avoid hot spots.
-
Agitation: Employ an overhead stirrer with a properly designed impeller (e.g., pitched blade turbine) to ensure good mixing. The agitation speed will need to be optimized based on the reactor geometry.
-
Workup: Use a larger separatory funnel or a liquid-liquid extraction setup for the washing steps.
Visualizations
solubility issues of mono-tert-Butyl succinate in reaction media
Welcome to the Technical Support Center for mono-tert-butyl succinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the solubility of this compound in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to off-white solid at room temperature with a melting point of 51-54 °C. Its solubility is influenced by its molecular structure, which contains both a polar carboxylic acid group and a nonpolar tert-butyl ester group. This dual nature results in moderate solubility in many organic solvents and limited solubility in water. It is qualitatively described as slightly soluble in water, sparingly soluble in methanol, and slightly soluble in chloroform.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the cause?
A2: Incomplete dissolution is a common issue and can be attributed to several factors:
-
Solvent Choice: The polarity of the solvent may not be optimal for dissolving this compound.
-
Concentration: The amount of this compound may exceed its solubility limit in the chosen solvent at the reaction temperature.
-
Temperature: The reaction temperature may be too low to achieve complete dissolution.
-
Purity of the Reagent: Impurities in the this compound can affect its solubility characteristics.
Q3: How does the formation of salts affect the solubility of this compound?
A3: The presence of a base in the reaction mixture can deprotonate the carboxylic acid group of this compound, forming a carboxylate salt. The solubility of this salt can be significantly different from the parent compound. In polar solvents, salt formation can increase solubility. However, in nonpolar organic solvents, the formation of a salt may cause it to precipitate out of the solution.
Q4: Can I use this compound in aqueous reaction media?
A4: While this compound is only slightly soluble in water, its solubility can be increased by adjusting the pH. In basic aqueous solutions, it will deprotonate to form the more soluble carboxylate salt. However, it is important to consider the stability of the tert-butyl ester group, which can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
Troubleshooting Guides
Issue 1: Poor Solubility in Aprotic Polar Solvents for Amide Coupling Reactions
Symptoms:
-
This compound does not fully dissolve in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) at room temperature.
-
The reaction mixture appears as a suspension or slurry, leading to poor reactivity and inconsistent results.
Root Causes:
-
The polarity of the chosen solvent is insufficient to dissolve the required concentration of this compound.
-
The reaction temperature is too low.
Solutions:
dot
Caption: Troubleshooting workflow for poor solubility in amide coupling.
Detailed Protocols:
-
Protocol 1: Using a Co-solvent
-
Begin by suspending the this compound in the primary reaction solvent (e.g., DCM or THF).
-
Add a more polar, aprotic co-solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) dropwise while stirring.
-
Continue adding the co-solvent until the this compound is fully dissolved. Typically, a 5-10% v/v addition is sufficient.
-
Proceed with the addition of other reagents as per your standard protocol.
-
-
Protocol 2: Increasing Temperature
-
Suspend the this compound in the reaction solvent in the reaction vessel.
-
Gently warm the mixture to 40-50 °C with stirring.
-
Once the solid has dissolved, cool the solution to the desired reaction temperature before adding other temperature-sensitive reagents.
-
-
Protocol 3: Pre-dissolution with a Base
-
If your reaction protocol involves the use of a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine), you can facilitate dissolution by forming the carboxylate salt in situ.
-
Suspend the this compound in the reaction solvent.
-
Add the base to the suspension and stir. The formation of the trialkylammonium salt should lead to a clear solution.
-
Proceed with the addition of the coupling agents and the amine.
-
Issue 2: Precipitation During Reaction Work-up
Symptoms:
-
A solid precipitates from the organic phase during the aqueous work-up, especially after washing with a basic solution (e.g., sodium bicarbonate).
Root Cause:
-
The deprotonated this compound (carboxylate salt) is insoluble in the organic solvent.
Solution:
dot```dot graph Troubleshooting_Workup_Precipitation { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Precipitation During\nWork-up", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identify_Precipitate [label="Identify Precipitate", fillcolor="#FBBC05", fontcolor="#202124"]; Isolate_Precipitate [label="Isolate Precipitate by Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acidify_Aqueous [label="Acidify Aqueous Layer", fillcolor="#FBBC05", fontcolor="#202124"]; Extract_Product [label="Extract Product into\nOrganic Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Combine_Organics [label="Combine Organic Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Identify_Precipitate; Identify_Precipitate -> Isolate_Precipitate [label="If precipitate is the salt"]; Identify_Precipitate -> Acidify_Aqueous [label="If product is in aqueous"]; Isolate_Precipitate -> Acidify_Aqueous [label="Re-dissolve in water"]; Acidify_Aqueous -> Extract_Product; Extract_Product -> Combine_Organics; }
Caption: General workflow for amide coupling with this compound.
Technical Support Center: Synthesis of Mono-tert-Butyl Succinate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the synthesis of mono-tert-butyl succinate. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this esterification reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common starting materials are succinic anhydride and tert-butanol. Succinic acid can also be used, but the reaction with the anhydride is generally more direct and avoids the production of water as a byproduct, which can complicate the equilibrium of the reaction.
Q2: Which types of catalysts are effective for the synthesis of this compound?
There are three main classes of catalysts used for this synthesis: base catalysts, acid catalysts, and enzymes. The choice of catalyst will depend on the desired reaction conditions, selectivity, and scale of the synthesis.
Q3: How do the different types of catalysts compare?
Each catalyst type has its own advantages and disadvantages in terms of activity, selectivity, and potential side reactions. A summary of their performance is presented in the table below.
Data Presentation: Comparison of Catalyst Types for this compound Synthesis
| Catalyst Type | Example Catalyst(s) | Typical Reaction Conditions | Advantages | Disadvantages |
| Base Catalysts | 4-(Dimethylamino)pyridine (DMAP) | Room temperature to reflux, often with a coupling agent like DCC or in the presence of an activator like N-hydroxysuccinimide.[1][2] | High yields and selectivity for the mono-ester under mild conditions.[1][2] | Can be more expensive, and coupling agents like DCC produce byproducts that need to be removed. |
| Acid Catalysts | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA), Zeolites | Elevated temperatures, often with removal of water. | Inexpensive and readily available. | Can lead to the formation of di-tert-butyl succinate and the dehydration of tert-butanol to isobutylene, especially at higher temperatures.[3] The reaction can be exothermic and difficult to control.[3] |
| Enzymes | Candida antarctica Lipase B (CALB) | Mild temperatures (e.g., 40-70°C) in an organic solvent. | High selectivity for the mono-ester, environmentally friendly ("green") chemistry. | Slower reaction times and potentially higher cost of the catalyst. |
Q4: What is the role of N-hydroxysuccinimide in the DMAP-catalyzed synthesis?
In some described procedures, N-hydroxysuccinimide is used in conjunction with DMAP. It can act as an activator for the succinic anhydride, forming a more reactive intermediate that is then readily attacked by tert-butanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | - Inactive catalyst.- Insufficient reaction time or temperature.- Poor quality of starting materials. | - Use fresh or properly stored catalyst.- Monitor the reaction by TLC or GC to determine the optimal reaction time. Increase temperature if using an acid or enzymatic catalyst, within the limits of substrate and product stability.- Ensure starting materials are pure and dry, especially the tert-butanol and any solvents. |
| Formation of di-tert-butyl succinate | - Use of excess tert-butanol.- Prolonged reaction time or high temperature, especially with acid catalysts.[3]- Inappropriate catalyst choice for mono-ester selectivity. | - Use a 1:1 molar ratio of succinic anhydride to tert-butanol.- Optimize reaction time to favor mono-ester formation before significant di-ester production occurs.- Consider using a more selective catalyst like DMAP or an enzyme. |
| Presence of unreacted succinic anhydride/succinic acid | - Insufficient catalyst loading.- Short reaction time.- The reaction has not reached completion. | - Increase the catalyst loading slightly.- Extend the reaction time, monitoring progress by TLC.- To remove unreacted succinic anhydride or the resulting succinic acid during workup, wash the organic layer with a mild aqueous base like sodium bicarbonate solution.[4] |
| Formation of isobutylene | - Dehydration of tert-butanol, typically under strong acid catalysis and/or high temperatures.[3] | - Use a milder acid catalyst or a non-acidic catalyst like DMAP.- Lower the reaction temperature.- If using an acid catalyst, consider a solid acid catalyst which can sometimes offer higher selectivity. |
| Difficult product purification | - Formation of an emulsion during aqueous workup.- Co-elution of the product with byproducts during column chromatography. | - To break emulsions, add brine (saturated NaCl solution) to the aqueous layer.- Optimize the solvent system for column chromatography to achieve better separation. A different stationary phase could also be considered. |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Synthesis of this compound
This protocol is based on a method reported to give a quantitative yield.
Materials:
-
Succinic anhydride
-
tert-Butanol
-
Toluene
-
N-Hydroxysuccinimide
-
4-(Dimethylamino)pyridine (DMAP)
-
Ethyl acetate
-
10% aqueous citric acid
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Ethyl ether
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve succinic anhydride (1.0 eq), N-hydroxysuccinimide (0.36 eq), and DMAP (0.12 eq) in toluene.
-
Add tert-butanol (excess may be used as a solvent as well) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may take up to 48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 10% aqueous citric acid and saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a mixture of ethyl ether and petroleum ether.
Protocol 2: General Procedure for Acid-Catalyzed Synthesis
Materials:
-
Succinic anhydride
-
tert-Butanol
-
Anhydrous toluene (or another suitable solvent)
-
p-Toluenesulfonic acid (p-TSA) or another acid catalyst
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add succinic anhydride (1.0 eq), tert-butanol (1.0-1.2 eq), and a catalytic amount of p-TSA (0.01-0.05 eq) in toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted acid and the p-TSA catalyst, followed by a wash with saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Mandatory Visualizations
Caption: Catalyst selection workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Hydrolysis of Mono-tert-Butyl Succinate
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) for the acidic hydrolysis of mono-tert-butyl succinate to yield succinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the acidic hydrolysis of this compound?
The most common method for cleaving the tert-butyl ester is acidic hydrolysis. Strong acids like trifluoroacetic acid (TFA) are frequently used, typically in a co-solvent such as dichloromethane (DCM). The reaction is generally performed at room temperature.[1] A common condition is a 1:1 mixture of TFA and DCM.[2]
Q2: My hydrolysis reaction is incomplete. How can I drive the deprotection to completion?
Incomplete hydrolysis can result from several factors. Here are some troubleshooting steps:
-
Insufficient Acid: The reaction is acid-catalyzed. Ensure a sufficient excess of acid is used. If using a TFA/DCM mixture, increasing the concentration of TFA (e.g., to 95% or neat TFA) can increase the reaction rate.[1][3]
-
Reaction Time: Extend the reaction time. While many deprotections are complete within a few hours, some substrates may require longer periods.[1] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Temperature: While typically run at room temperature, gently heating the reaction mixture (e.g., to 40°C) can increase the rate of cleavage. However, exercise caution as this may promote side reactions with more sensitive substrates.[1][4]
-
Water Content: While the reaction is a hydrolysis, excess water can dilute the acid, reducing its effectiveness, especially when using anhydrous solvents. Conversely, a small amount of water can act as a scavenger for the generated tert-butyl cation.[3][4]
Q3: I am observing unexpected side products. What is the likely cause and how can I prevent it?
The primary side reaction during tert-butyl ester deprotection is alkylation by the reactive tert-butyl cation generated during the cleavage.[1] While succinic acid itself is not highly susceptible to alkylation, other nucleophilic functional groups in more complex molecules could be modified.
-
Prevention: The addition of "scavengers" to the reaction mixture is crucial to capture the tert-butyl cations.[4] Common scavengers include:
Q4: How do I purify the succinic acid product after the reaction?
After completion, the primary challenge is removing the acid catalyst (e.g., TFA) and the solvent.
-
Solvent and Excess Acid Removal: The solvent and excess TFA can be removed under reduced pressure (in vacuo). Co-evaporation with a solvent like toluene can help remove residual TFA.[6]
-
Aqueous Work-up: The residue can be dissolved in water. Succinic acid is slightly soluble in water.[7]
-
Extraction: If impurities are soluble in organic solvents, the aqueous solution of succinic acid can be washed with a solvent like ethyl acetate.
-
Crystallization: Succinic acid can be purified by crystallization from water or other suitable solvents.[4][8] The pH of the solution may need to be adjusted to facilitate crystallization.[4][9]
-
Chromatography: For high purity, column chromatography can be employed.[8]
Data Presentation
The following table summarizes typical conditions for the acidic hydrolysis of tert-butyl esters. Note that optimal conditions can vary depending on the substrate and scale.
| Acid Catalyst | Co-Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-25 | 1-5 | >95 | The most common method. A 1:1 ratio of TFA:DCM is a good starting point.[1][2] |
| Aqueous Phosphoric Acid (85%) | Dichloromethane (DCM) | 20-25 | 12-24 | High | A milder, environmentally benign alternative.[2] |
| Hydrochloric Acid (HCl) | Ethyl Acetate / Dioxane | 20-25 | 1-4 | High | Used as a saturated solution in the organic solvent. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 20-25 | 4-24 | Variable | A Lewis acid condition that can offer selectivity in the presence of other acid-labile groups.[5][10][11] |
Experimental Protocols
Protocol 1: Standard TFA-mediated Hydrolysis
This protocol is suitable for the straightforward deprotection of this compound.
-
Dissolution: Dissolve the this compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: In a well-ventilated fume hood, add an equal volume of trifluoroacetic acid (TFA) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and the majority of the TFA.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.
-
Dissolve the resulting crude solid in a minimal amount of hot water.
-
Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization of the succinic acid.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 15026-17-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating the Stability of Mono-tert-Butyl Succinate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of mono-tert-butyl succinate in various solvents. Understanding the stability profile of this compound is critical for its effective use in experimental and developmental workflows. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.
Troubleshooting Common Stability Issues
Researchers may encounter several challenges related to the stability of this compound during their experiments. This section addresses potential problems in a question-and-answer format to provide direct and actionable solutions.
Q1: I am observing the degradation of this compound in my reaction mixture. What could be the cause?
A1: Degradation of this compound is most commonly due to the presence of acidic contaminants. The tert-butyl ester group is highly susceptible to acid-catalyzed hydrolysis. Even trace amounts of acid in your solvents or on your glassware can initiate this process.
-
Troubleshooting Steps:
-
Ensure all solvents are anhydrous and of high purity.
-
Use glassware that has been thoroughly cleaned and dried, and consider rinsing with a mild base solution followed by distilled water and a final solvent rinse to neutralize any acidic residues.
-
If your reaction involves acidic reagents, consider adding them at a later stage or at a reduced temperature to minimize premature degradation of the this compound.
-
Q2: My analytical results (e.g., HPLC, NMR) show unexpected peaks, suggesting my sample of this compound has decomposed upon storage. How can I prevent this?
A2: Improper storage is a likely cause of degradation. This compound should be stored in a cool, dry place.[1] Exposure to moisture and elevated temperatures can accelerate hydrolysis, especially if any acidic impurities are present.
-
Troubleshooting Steps:
Q3: I am using a protic solvent like methanol and notice a loss of my starting material over time. Is this expected?
A3: Yes, this can be expected, particularly if the solvent is not completely neutral. Protic solvents can participate in solvolysis reactions, and if the solvent has any dissolved acidic impurities (like dissolved CO2 forming carbonic acid in water), it can lead to the hydrolysis of the tert-butyl ester. This compound is sparingly soluble in methanol.[1]
-
Troubleshooting Steps:
-
Use freshly distilled or high-purity solvents.
-
Consider using a less reactive aprotic solvent if your experimental conditions allow.
-
If a protic solvent is necessary, buffer the solution to maintain a neutral pH.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of this compound.
What is the general stability profile of this compound?
This compound is a versatile compound known for its robust structure which enhances solubility and stability in various formulations.[3] However, its stability is highly dependent on the chemical environment. It is generally stable under neutral and basic conditions but is readily cleaved under acidic conditions.
In which types of solvents is this compound most stable?
While specific quantitative data is limited in publicly available literature, based on the general principles of tert-butyl ester stability, this compound would be most stable in anhydrous, aprotic solvents such as:
-
Toluene
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
It is crucial that these solvents are free from acidic impurities.
What are the primary degradation products of this compound?
The primary degradation of this compound occurs via hydrolysis of the tert-butyl ester. This results in the formation of succinic acid and tert-butanol (which can further dehydrate to isobutylene under acidic conditions).
How can I monitor the stability of this compound in my experiments?
The stability can be monitored using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying this compound and its primary degradation product, succinic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic tert-butyl signal (a singlet around 1.4 ppm) and the appearance of signals corresponding to succinic acid and tert-butanol.
Data on Solvent Compatibility
| Solvent | Solubility | Recommended Purity for Stability |
| Water | Slightly soluble[1][2] | High purity, pH neutral |
| Methanol | Sparingly soluble[1] | Anhydrous, neutral |
| Chloroform | Slightly soluble[1] | Anhydrous, free of acidic stabilizers |
| Toluene | Soluble | Anhydrous |
| Dichloromethane | Soluble | Anhydrous, free of acidic stabilizers |
Experimental Protocols
Protocol 1: General Procedure for a Stability Study of this compound in an Organic Solvent
This protocol outlines a general method to assess the stability of this compound in a chosen organic solvent over time.
Materials:
-
This compound
-
High-purity, anhydrous organic solvent of choice
-
Inert gas (Argon or Nitrogen)
-
HPLC system with a C18 column
-
Autosampler vials
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Handle the compound and solvent under an inert atmosphere to minimize exposure to atmospheric moisture and CO2.
-
-
Sample Incubation:
-
Aliquot the stock solution into several sealed vials.
-
Store the vials at a constant temperature (e.g., room temperature or an elevated temperature to accelerate degradation).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for analysis.
-
If necessary, quench any ongoing reaction by neutralizing with a non-aqueous base if an acidic stressor is used.
-
Dilute an aliquot of the sample to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Quantify the peak area of this compound and any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
From this data, the degradation rate and half-life in the specific solvent can be determined.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation product, succinic acid.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A suggested starting gradient could be: 0-5 min, 5-40% B; 5-20 min, 40-45% B.[4] |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method Validation:
The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity (forced degradation studies), linearity, accuracy, precision, and robustness.
Visualizing Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the key workflows.
References
Technical Support Center: Chiral Mono-tert-Butyl Succinate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you navigate the challenges of working with chiral mono-tert-butyl succinate derivatives, with a specific focus on preventing racemization during chemical reactions, particularly amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in reactions with chiral 2-substituted mono-tert-butyl succinates?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). In drug development and chemical synthesis, the specific three-dimensional arrangement (stereochemistry) of a molecule is often critical for its biological activity and safety. Racemization at a chiral center, such as the alpha-carbon in a 2-substituted succinate, leads to a loss of stereochemical purity. This results in a mixture of diastereomers if the amine component is also chiral, which can be difficult to separate and may have different pharmacological profiles, compromising the efficacy and safety of the final compound.
Q2: What is the primary mechanism leading to racemization in these reactions?
A2: The primary mechanism for racemization in the coupling of 2-substituted succinic acid monoesters involves the formation of a planar, achiral intermediate. There are two main pathways for this:
-
Succinimide Formation: The activated carboxylic acid can undergo intramolecular cyclization to form a succinimide intermediate. The proton on the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a planar, achiral enolate. Reprotonation can then occur from either face, resulting in racemization. This is analogous to the well-documented racemization of aspartic acid residues in peptide synthesis.
-
Direct Enolization: A base can directly abstract the acidic alpha-proton from the activated carboxylic acid, forming a planar enolate intermediate without proceeding through a cyclic imide. This pathway is also highly favored by strong bases and high temperatures.
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several experimental factors critically influence the degree of racemization:
-
Base: The strength and steric hindrance of the base used are crucial. Strong, non-hindered bases (e.g., triethylamine) are more likely to abstract the alpha-proton, promoting racemization.
-
Coupling Reagent: The choice of coupling reagent determines the nature of the activated intermediate. Carbodiimides like DCC and EDC, when used alone, form highly reactive O-acylisourea intermediates that are very susceptible to racemization.
-
Temperature: Higher reaction temperatures increase the rates of both the desired coupling reaction and the undesired racemization pathway.
-
Solvent: Polar aprotic solvents like DMF and NMP can stabilize charged intermediates that may lead to racemization.
-
Activation Time: Prolonged time between the activation of the carboxylic acid and the addition of the amine nucleophile increases the opportunity for the activated intermediate to racemize.
Q4: How can additives like HOBt or Oxyma help prevent racemization?
A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-aza-benzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) are known as racemization suppressants. When used with a coupling reagent like a carbodiimide, they rapidly trap the highly reactive intermediate to form an active ester. These active esters are more stable and less prone to racemization than the initial activated species, while still being reactive enough to form the desired amide bond with the amine.
Troubleshooting Guides
Issue: Significant epimerization or racemization detected in the product.
This is a common problem when coupling chiral 2-substituted mono-tert-butyl succinates. Follow these steps to diagnose and resolve the issue.
Step 1: Evaluate Your Base
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Problem: The base you are using may be too strong or not sterically hindered enough, leading to direct enolization.
-
Solution: Switch to a weaker or more sterically hindered base. For example, replace triethylamine (TEA) or diisopropylethylamine (DIPEA) with a bulkier base like 2,4,6-collidine. Use the minimum necessary amount of base—typically one equivalent to neutralize the amine salt if applicable.
Step 2: Re-evaluate Your Coupling Reagent and Additives
-
Problem: Your coupling reagent is forming a highly racemization-prone intermediate.
-
Solution:
-
If using a carbodiimide (e.g., EDC, DIC), always use it in combination with a racemization-suppressing additive like HOBt or, preferably, Oxyma.
-
Consider switching to a modern phosphonium or uronium/aminium salt reagent known for low racemization, such as PyBOP, HBTU, HATU, or COMU. These are often used with a base but are generally less prone to causing racemization than carbodiimides alone.
-
Step 3: Check Your Reaction Temperature and Time
-
Problem: High temperatures are accelerating the rate of racemization.
-
Solution: Perform the coupling reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. While this may slow down the reaction, it will significantly suppress racemization. Monitor the reaction closely to avoid unnecessarily long reaction times.
Step 4: Assess Your Activation Protocol
-
Problem: Pre-activating the carboxylic acid for an extended period before adding the amine allows time for the activated intermediate to racemize.
-
Solution: Use an in-situ activation protocol. Mix the chiral succinate derivative, the amine, and the additive (e.g., Oxyma) together in the solvent before adding the coupling reagent (e.g., DIC). This ensures that the amine is present to react with the activated ester as soon as it is formed.
Step 5: Consider Your Solvent Choice
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Problem: The solvent may be stabilizing intermediates that lead to racemization.
-
Solution: If possible, consider using less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) instead of highly polar aprotic solvents like dimethylformamide (DMF). Solvent choice is often constrained by the solubility of the reactants, so this may require some optimization.
Quantitative Data on Racemization
While specific data for this compound derivatives is sparse in the literature, extensive studies on analogous systems in peptide chemistry provide valuable insights. The following table summarizes the percentage of epimerization observed during the coupling of a model chiral N-protected amino acid under various conditions. These results are illustrative of the relative performance of different reagents and conditions and can guide the optimization of your reaction.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | % Epimerization (Illustrative) | Citation |
| EDC | None | DIPEA | DMF | 25 | High (~25-40%) | [1] |
| DIC | HOBt | DIPEA | DMF | 25 | Moderate (~5-15%) | [2] |
| DIC | Oxyma | DIPEA | DMF | 25 | Low (~1-5%) | [3] |
| HATU | None | DIPEA | DMF | 25 | Low (~2-6%) | [1] |
| HBTU | None | DIPEA | DMF | 25 | Low-Moderate (~4-10%) | [1] |
| PyBOP | None | DIPEA | DMF | 25 | Low (~2-7%) | [1] |
| DIC | Oxyma | 2,4,6-Collidine | DCM | 0 -> 25 | Very Low (<1-2%) | [4] |
Note: The values in this table are compiled from peptide synthesis literature and are intended to be representative. Actual epimerization levels will depend on the specific substrates and exact reaction conditions.
Key Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using DIC/Oxyma
This protocol is recommended for substrates that are particularly sensitive to racemization.
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Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral 2-substituted this compound (1.0 eq.), the amine component (1.1 eq.), and Oxyma (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: If the amine component is a hydrochloride or other salt, add one equivalent of a sterically hindered base, such as 2,4,6-collidine. Stir for 10 minutes.
-
Coupling Reagent Addition: Add N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq.) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated diisopropylurea.
-
Wash the filtrate with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Determining Enantiomeric/Diastereomeric Purity
To assess the effectiveness of your protocol, you must determine the stereochemical purity of your product.
-
Chiral HPLC: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
-
Develop a separation method for the racemic or diastereomeric mixture of your product.
-
Analyze your purified product under the same conditions to determine the ratio of stereoisomers and calculate the enantiomeric excess (% ee) or diastereomeric excess (% de).
-
-
NMR Spectroscopy with Chiral Shift Reagents:
-
In some cases, Nuclear Magnetic Resonance (NMR) spectroscopy can be used.
-
Acquire a standard ¹H or ¹⁹F NMR spectrum of your product.
-
Add a chiral solvating agent or a lanthanide-based chiral shift reagent to the NMR tube. This can induce a chemical shift difference between the signals of the two enantiomers or diastereomers, allowing for their integration and the determination of their ratio.
-
Visual Guides
The following diagrams illustrate the key concepts discussed in this guide.
References
Technical Support Center: Purification of Mono-tert-butyl Succinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of mono-tert-butyl succinate from its common starting materials, succinic anhydride and tert-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities include:
-
Unreacted Starting Materials: Residual succinic anhydride and tert-butanol.
-
Hydrolysis Product: Succinic acid, formed from the reaction of unreacted succinic anhydride with water during the workup.
-
Diester Byproduct: Di-tert-butyl succinate, formed by the esterification of both carboxylic acid groups of succinic acid.[1]
-
Residual Catalysts: If used in the synthesis.
-
Solvent Residues: From the reaction or purification steps.
Q2: What are the recommended purification techniques for this compound?
A2: A multi-step purification approach is often the most effective:
-
Aqueous Workup/Washing: To remove water-soluble impurities like succinic acid.
-
Recrystallization: A highly effective method for removing most impurities and isolating the pure monoester.
-
Column Chromatography: To separate the this compound from the non-polar di-tert-butyl succinate and other byproducts with similar polarities.[1]
-
Vacuum Distillation: Useful for purifying the product from non-volatile impurities.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method. A typical solvent system is a mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve good separation. For instance, a 7:3 or 1:1 mixture of hexane:ethyl acetate can be a good starting point. On a silica gel TLC plate, you would expect the non-polar di-tert-butyl succinate to have the highest Rf value, followed by the desired this compound. Succinic acid, being highly polar, will have a very low Rf value and may remain at the baseline.
Troubleshooting Guides
Aqueous Workup Issues
| Issue | Probable Cause | Troubleshooting Steps |
| Formation of a stable emulsion during extraction. | High concentration of acidic species acting as surfactants. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break the emulsion. - Allow the mixture to stand for a longer period. - If the emulsion persists, filter the mixture through a pad of Celite. |
| Product seems to be in the aqueous layer. | The aqueous layer is too basic, causing the deprotonation of the monoester's carboxylic acid, making it water-soluble. | Ensure the pH of the aqueous layer is not excessively high. If using a basic wash (e.g., sodium bicarbonate), perform it carefully and do not use a strong base. The product can be recovered from the aqueous layer by acidification followed by extraction. |
Recrystallization Issues
| Issue | Probable Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. The product is too impure. | - Use a lower-boiling point solvent or a solvent mixture. - Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly. - First, purify the crude product by another method (e.g., column chromatography) to remove excess impurities. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The solution is supersaturated, and crystallization has not been initiated. | - Evaporate some of the solvent to increase the concentration and then cool again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of the pure product. |
| Low recovery of the product. | Too much solvent was used. The product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Use a solvent in which the product has very low solubility at cold temperatures. |
Column Chromatography Issues
| Issue | Probable Cause | Troubleshooting Steps |
| Poor separation between this compound and di-tert-butyl succinate. | The solvent system (eluent) is too polar. | - Use a less polar eluent. Start with a low polarity solvent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (gradient elution). This will elute the less polar diester first, followed by the monoester. |
| The product is eluting very slowly or not at all. | The eluent is not polar enough. The acidic nature of the monoester is causing strong interaction with the silica gel. | - Gradually increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate in the hexane:ethyl acetate mixture). - Add a small amount (0.1-1%) of acetic acid or formic acid to the eluent to protonate the carboxylic acid group of the monoester, reducing its interaction with the silica gel and improving the peak shape. |
| Streaking or tailing of the product spot on TLC and broad peaks during column chromatography. | The compound is interacting too strongly with the stationary phase. The column is overloaded. | - Add a small amount of a volatile acid (e.g., acetic acid) to the eluent. - Ensure the amount of crude product loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight). |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 174.19 | 51-54[2] | 92 @ 1.5 mmHg |
| Succinic Anhydride | 100.07 | 118-120 | 261 |
| tert-Butanol | 74.12 | 25-26 | 82-83 |
| Succinic Acid | 118.09 | 185-190 | 235 (decomposes) |
| Di-tert-butyl succinate | 230.30 | 36-37 | 105-107 @ 7 mmHg |
Table 2: Typical Purification Outcomes for this compound
| Purification Step | Key Impurities Removed | Typical Purity | Typical Yield |
| Aqueous Wash (e.g., with NaHCO₃) | Succinic acid, unreacted succinic anhydride (as succinic acid) | >90% | >95% |
| Recrystallization (e.g., from ether/petroleum ether) | Most remaining impurities | >98% | 80-90% |
| Column Chromatography | Di-tert-butyl succinate, other close-boiling impurities | >99% | 70-85% |
| Vacuum Distillation | Non-volatile impurities | >99% | 85-95% |
Note: Purity and yield values are estimates and can vary significantly based on the initial reaction conditions and the execution of the purification techniques.
Experimental Protocols
Protocol 1: Purification by Aqueous Workup and Recrystallization
-
Aqueous Workup: a. Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate. b. Transfer the solution to a separatory funnel. c. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with any acidic impurities (succinic acid and hydrolyzed succinic anhydride) to form the corresponding sodium salt, which is soluble in the aqueous layer. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved. d. Separate the aqueous layer. e. Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water and help break any emulsions. f. Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). g. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Recrystallization: a. Dissolve the crude product in a minimum amount of a hot solvent mixture, such as diethyl ether and petroleum ether (a 1:3 ratio is a good starting point). b. Once fully dissolved, allow the solution to cool slowly to room temperature. c. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. e. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Preparation: a. Pack a chromatography column with silica gel using a slurry packing method with a non-polar solvent like hexane. b. Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Elution: a. Load the dissolved sample onto the top of the silica gel column. b. Begin elution with a low-polarity eluent, such as 95:5 hexane:ethyl acetate. This will start to elute the non-polar di-tert-butyl succinate. c. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate). This will elute the desired this compound. d. Monitor the fractions by TLC to identify which fractions contain the pure product.
-
Isolation: a. Combine the pure fractions containing the this compound. b. Remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
optimizing temperature and reaction time for mono-tert-butyl succinate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of mono-tert-butyl succinate, focusing on the optimization of reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound? A1: this compound is typically prepared by the reaction of succinic anhydride with tert-butanol.[1][2] This reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the monoester.[3]
Q2: What are the typical reaction temperatures and times? A2: Reaction conditions can vary. One documented method involves refluxing the reaction mixture in toluene for 48 hours.[4] The optimal temperature and time should be determined experimentally, as prolonged reaction times or excessive temperatures can lead to the formation of the di-tert-butyl succinate byproduct.[5]
Q3: What catalysts can be used for this synthesis? A3: The reaction can be performed with or without a catalyst. For sterically hindered alcohols like tert-butanol, catalysts such as 4-dimethylaminopyridine (DMAP) are often used to facilitate the reaction.[4][6] In some cases, N-hydroxysuccinimide is also added.[4]
Q4: What are the most common impurities and byproducts? A4: The primary impurities encountered are unreacted starting materials (succinic anhydride, tert-butanol) and the diester byproduct, di-tert-butyl succinate.[7] The formation of the diester is a common side reaction in esterifications of dicarboxylic acids.[5]
Q5: How can I monitor the progress of the reaction? A5: The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][5] These methods help determine the point of maximum monoester formation before significant byproduct accumulation occurs.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Reaction time is too short or the temperature is too low. 2. Suboptimal Catalyst Amount: Insufficient catalyst may lead to a slow or stalled reaction. 3. Product Loss During Workup: Significant product can be lost during extraction or purification steps.[5] | 1. Optimize Reaction Conditions: Gradually increase the reaction time and/or temperature while monitoring the reaction progress via TLC or GC-MS to find the optimal balance.[5] 2. Adjust Catalyst Loading: Ensure the catalyst is active and used in an appropriate concentration.[5] 3. Minimize Workup Losses: Handle the mixture carefully during extractions. Ensure the pH is controlled during aqueous washes to prevent loss of the acidic product.[7] |
| High Levels of Di-tert-butyl Succinate Byproduct | 1. Excessive Reaction Time or Temperature: Prolonged heating can drive the reaction towards the thermodynamically stable diester.[5] 2. Incorrect Molar Ratio: A high ratio of tert-butanol to succinic anhydride can favor diester formation.[5] | 1. Perform a Time-Course Study: Analyze aliquots of the reaction at different time points to identify when the monoester concentration is highest.[5] 2. Adjust Reactant Ratio: Use a molar ratio closer to 1:1 for the succinic anhydride and tert-butanol. |
| Presence of Unreacted Succinic Anhydride | 1. Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion. 2. Steric Hindrance: The bulkiness of the tert-butyl group can slow the reaction rate. | 1. Increase Reaction Time/Temperature: Continue to reflux the reaction and monitor until the starting material is consumed.[5] 2. Use an Effective Catalyst: Employ a catalyst like DMAP, which is known to be effective for esterifications involving sterically hindered alcohols.[6] |
| Difficulty in Product Purification | 1. Formation of Emulsions: Emulsions can form during aqueous extractions, making phase separation difficult.[5] 2. Co-elution of Byproducts: The monoester and diester may have similar polarities, complicating separation by column chromatography.[5] | 1. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.[5] 2. Optimize Chromatography: Use a less polar solvent system for column chromatography to improve separation. Alternatively, recrystallization can be an effective purification method.[4][7] |
Optimization of Reaction Conditions: Data Summary
The following table summarizes various reported conditions for the synthesis of this compound and related compounds. Optimization is crucial, and these parameters serve as a starting point for developing a robust protocol.
| Reactants | Catalyst / Additives | Solvent | Temperature (°C) | Reaction Time (h) | Yield | Reference |
| Succinic anhydride, tert-Butanol | N/A | N/A | Not specified | Not specified | 77% | [8] |
| Succinic anhydride, tert-Butanol | N-hydroxysuccinimide, DMAP | Toluene | Reflux | 48 | Quantitative | [4] |
| Succinic acid, Isobutene | Sulfuric Acid (aq) | None (neat) | -10 to 60 | 45 min (catalyst addition) | 86-88% (for Diester) | [9] |
Note: The data for succinic acid and isobutene pertains to the synthesis of the di-tert-butyl succinate but provides insight into relevant temperature ranges for tert-butylation reactions.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a documented laboratory procedure.[4]
Materials:
-
Succinic anhydride (1.0 eq)
-
tert-Butanol (1.0-1.2 eq)
-
N-hydroxysuccinimide (0.36 eq)
-
4-dimethylaminopyridine (DMAP) (0.12 eq)
-
Toluene
-
Ethyl acetate
-
10% aqueous citric acid solution
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl ether / Petroleum ether for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add succinic anhydride, N-hydroxysuccinimide, and DMAP.
-
Add toluene as the solvent, followed by tert-butanol.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress by TLC. The reaction is typically run for 48 hours.[4]
-
Workup: a. Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Dilute the crude reaction mixture with ethyl acetate. c. Transfer the solution to a separatory funnel and wash sequentially with 10% aqueous citric acid (2x) and then with saturated saline solution.[4]
-
Isolation: a. Separate the organic layer and dry it over anhydrous sodium sulfate. b. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: a. The crude product can be purified by recrystallization from a solvent mixture such as ethyl ether/petroleum ether to yield pure this compound.[4]
Visualizations
Experimental Workflow
References
- 1. chembk.com [chembk.com]
- 2. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 15026-17-2 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. US5914426A - Process for the preparation of di-tert-butyl succinate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of Mono-tert-Butyl Succinate by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of reagents like mono-tert-butyl succinate is critical for the reliability and reproducibility of experimental results. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for purity analysis of this compound and discusses alternative analytical techniques.
This compound is a monoester of succinic acid. Its synthesis can result in impurities such as residual succinic acid, the di-tert-butyl succinate byproduct, and unreacted tert-butanol. Rigorous analytical assessment is therefore essential to quantify the purity and identify any contaminants.
Comparative Analysis of Analytical Methods
| Analytical Method | Principle | Typical Column/System | Mobile Phase/Carrier Gas | Detection | Advantages | Disadvantages |
| Reversed-Phase HPLC | Separation based on polarity. | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1] | Gradient of acetonitrile and water with 0.1% phosphoric acid[1] | UV at 210 nm[1] | Good for separating the monoester from the di-ester and succinic acid. | May require derivatization for compounds without a strong UV chromophore. |
| Mixed-Mode HPLC | Combines reversed-phase and ion-exchange mechanisms. | Mixed-mode columns (e.g., reversed-phase anion-exchange)[2] | Acetonitrile/water with buffer (e.g., ammonium formate) | UV, Mass Spectrometry (MS) | Can retain and separate compounds with significant differences in properties, like acids and esters, in a single run.[2] | Method development can be more complex. |
| Gas Chromatography (GC) | Separation of volatile compounds based on boiling point and polarity. | Capillary column (e.g., DB-5MS) | Inert carrier gas (e.g., Helium) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High resolution for volatile impurities. Often used by commercial suppliers for purity claims.[3][4][5] | Requires derivatization for non-volatile compounds like succinic acid.[6][7] |
| ¹H NMR Spectroscopy | Provides detailed structural information and quantification of impurities. | NMR spectrometer (e.g., 400 MHz or higher)[1] | Deuterated solvent (e.g., CDCl₃)[1] | N/A | Provides structural confirmation and can quantify impurities without the need for reference standards of the impurities. | Lower sensitivity compared to chromatographic methods. |
| FTIR Spectroscopy | Identifies functional groups present in the molecule. | FTIR spectrometer[1] | N/A | N/A | Rapid method to confirm the presence of key functional groups and detect certain impurities.[1] | Not a quantitative method for purity. |
Experimental Protocol: Purity Analysis by Reversed-Phase HPLC
This protocol is adapted from a method for a similar compound, monooctyl succinate, and is a strong starting point for the analysis of this compound.[1]
1. Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
This compound sample.
-
Reference standards for this compound, succinic acid, and di-tert-butyl succinate (if available).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (reagent grade).
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. A typical starting point could be 30% acetonitrile, ramping up to 90% over 15-20 minutes to elute the more non-polar di-ester.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
Prepare individual standard solutions of this compound, succinic acid, and di-tert-butyl succinate in the same manner.
5. Procedure:
-
Inject the prepared standard solutions to determine their respective retention times.
-
Inject the sample solution.
-
The percentage purity is calculated based on the area of the this compound peak relative to the total peak area of all components in the chromatogram.
6. Expected Elution Order:
-
Succinic acid (most polar)
-
This compound
-
Di-tert-butyl succinate (least polar)
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis for this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. This compound | 15026-17-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 15026-17-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. labproinc.com [labproinc.com]
- 6. commons.und.edu [commons.und.edu]
- 7. longdom.org [longdom.org]
A Comparative Guide to Mono-tert-Butyl Succinate and Other Succinate Esters for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate chemical moieties is paramount to achieving desired therapeutic outcomes. Succinate esters, a class of compounds recognized for their utility as linkers, prodrugs, and metabolic intermediates, offer a versatile platform for medicinal chemists. This guide provides an objective comparison of mono-tert-butyl succinate with other common succinate esters, namely dimethyl succinate and diethyl succinate. By presenting available experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making.
Physicochemical Properties: A Head-to-Head Comparison
The structural differences between this compound, dimethyl succinate, and diethyl succinate give rise to distinct physicochemical properties that influence their behavior in biological systems. The bulky tert-butyl group in this compound, for instance, can impart greater steric hindrance and lipophilicity compared to the smaller methyl and ethyl groups. A summary of key properties is presented in the table below.
| Property | This compound | Dimethyl Succinate | Diethyl Succinate |
| Molecular Formula | C₈H₁₄O₄[1] | C₆H₁₀O₄ | C₈H₁₄O₄[2] |
| Molecular Weight | 174.19 g/mol [3] | 146.14 g/mol | 174.19 g/mol [2] |
| Appearance | Yellow to white solid[1] | Colorless liquid | Colorless liquid[2] |
| Melting Point | 51-54 °C[4] | Not applicable | -21 °C[2] |
| Boiling Point | 92 °C / 1.5 mmHg[4] | 195.3 °C @ 760 mmHg[5] | 217-218 °C @ 760 mmHg[2] |
| Water Solubility | Slightly soluble[4] | Data not readily available | 19.1 mg/mL at 25 °C[2] |
| LogP (Predicted) | Data not readily available | 0.4 | 1.20[2] |
Performance in Drug Development: A Comparative Overview
The performance of succinate esters in drug development is multifaceted, with key considerations including their stability, cell permeability, and metabolic fate. While direct comparative studies are limited, structure-activity relationships can provide valuable insights.
Hydrolytic and Metabolic Stability
The stability of the ester bond is a critical determinant of a prodrug's half-life and its ability to deliver the active moiety to the target site. The steric bulk of the tert-butyl group in this compound is expected to confer greater resistance to enzymatic hydrolysis by esterases compared to the less hindered methyl and ethyl esters. This is supported by studies on other ester series, where increased steric hindrance around the ester bond leads to greater metabolic stability. For instance, in a comparative study of benzoate esters, plasma stability was found to be inversely proportional to the size of the alkoxyl group[4]. This suggests that this compound would likely exhibit a longer half-life in plasma and other biological matrices rich in esterases, such as the liver, compared to dimethyl and diethyl succinate.
Cell Permeability
The ability of a prodrug to cross cell membranes is essential for reaching intracellular targets. While succinic acid itself has limited cell permeability, esterification can significantly improve its uptake. The lipophilicity of the ester group plays a crucial role in this process. The tert-butyl group, being more lipophilic than methyl or ethyl groups, may enhance passive diffusion across cell membranes. However, the overall permeability is a complex interplay of size, lipophilicity, and interaction with membrane transporters.
Use as Prodrugs and Linkers
Succinate esters are frequently employed as prodrugs to improve the solubility and bioavailability of parent drugs. The choice of ester can be "fine-tuned" to control the rate of drug release. For example, a more stable ester like this compound might be suitable for achieving sustained release, while less stable esters like dimethyl succinate could be used for more rapid drug activation. In the context of Antibody-Drug Conjugates (ADCs), succinate moieties can be used as non-cleavable linkers, where the stability of the linker is crucial for the ADC's therapeutic index.
Experimental Protocols
To aid in the experimental evaluation of succinate esters, detailed methodologies for key assays are provided below.
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Objective: To determine the in vitro intrinsic clearance of a succinate ester.
Materials:
-
Test succinate ester
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
Incubator, centrifuge, LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test succinate ester in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes (final protein concentration 0.5 mg/mL) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Caco-2 Permeability Assay
This assay is a widely used in vitro model to predict the intestinal permeability of a compound.
Objective: To determine the apparent permeability coefficient (Papp) of a succinate ester across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS) or similar transport buffer
-
Test succinate ester
-
Lucifer yellow (as a monolayer integrity marker)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed transport buffer (pH 7.4).
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizing Succinate's Role: Pathways and Workflows
Succinate esters exert their biological effects by delivering succinate, a key intermediate in cellular metabolism. The following diagrams, generated using the DOT language, illustrate the central role of succinate in the Tricarboxylic Acid (TCA) cycle and a typical experimental workflow for its synthesis.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational design, synthesis and structure-activity relationships of a cyclic succinate series of TNF-alpha converting enzyme inhibitors. Part 1: lead identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Mono-tert-Butyl Succinate: An NMR-Based Comparison Guide
For researchers, scientists, and drug development professionals, confirmation of molecular structure is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparison of mono-tert-butyl succinate with its potential synthetic precursors and byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for unambiguous structure elucidation.
This guide outlines the expected ¹H and ¹³C NMR spectral data for this compound and contrasts it with that of common impurities such as succinic acid, tert-butanol, succinic anhydride, and the potential diester byproduct, di-tert-butyl succinate. Detailed experimental protocols for sample preparation and NMR data acquisition are also provided to ensure reliable and reproducible results.
Expected NMR Data for this compound
The structure of this compound dictates a specific set of signals in both ¹H and ¹³C NMR spectra. The key features to anticipate are the distinct resonances for the tert-butyl group and the succinic acid backbone.
¹H NMR:
-
A sharp singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl ester.
-
Two multiplets, each integrating to two protons, corresponding to the two methylene (-CH₂-) groups of the succinate backbone. These will appear as an A₂B₂ system, often approximating two triplets.
-
A broad singlet corresponding to the carboxylic acid proton. The chemical shift of this proton is highly dependent on the solvent and concentration.
¹³C NMR:
-
A signal for the quaternary carbon of the tert-butyl group.
-
A signal for the methyl carbons of the tert-butyl group.
-
Two distinct signals for the methylene carbons of the succinate backbone.
-
Two signals for the carbonyl carbons, one for the ester and one for the carboxylic acid.
The following table summarizes the expected chemical shifts for this compound.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| tert-Butyl (-C(CH₃)₃) | ~1.45 (s, 9H) | ~28.0 (CH₃) |
| Quaternary Carbon (-C (CH₃)₃) | - | ~81.0 |
| Methylene (-CH₂-COO-tBu) | ~2.55 (t, 2H) | ~30.0 |
| Methylene (-CH₂-COOH) | ~2.65 (t, 2H) | ~29.0 |
| Ester Carbonyl (-C OO-tBu) | - | ~172.0 |
| Carboxylic Acid Carbonyl (-C OOH) | - | ~177.0 |
| Carboxylic Acid (-COOH ) | Variable, broad singlet | - |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Comparison with Potential Impurities and Byproducts
During the synthesis of this compound, several other species may be present in the final product. Comparing the NMR spectrum of the product to the known spectra of these potential contaminants is essential for confirming purity.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Succinic Acid | ~2.43 (s, 4H), ~12.2 (br s, 2H) in DMSO-d₆[1] | ~29.0 (CH₂), ~174.0 (COOH) in DMSO-d₆ |
| tert-Butanol | ~1.26 (s, 9H), ~2.01 (s, 1H) in CDCl₃[2] | ~31.0 (CH₃), ~67.0 (C-OH) in CDCl₃ |
| Succinic Anhydride | ~2.90 (s, 4H) in DMSO-d₆ | ~29.0 (CH₂), ~172.0 (C=O) in CDCl₃ |
| Di-tert-Butyl Succinate | ~1.45 (s, 18H), ~2.50 (s, 4H) | ~28.0 (CH₃), ~80.5 (Quaternary C), ~30.5 (CH₂), ~171.5 (C=O) |
Note: Chemical shifts are approximate and can vary with the solvent and other experimental parameters.
Experimental Protocol
1. Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz for ¹H.
-
¹H NMR:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the range of 0-15 ppm.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.
-
-
¹³C NMR:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A relaxation delay (d1) of 2-5 seconds is recommended to ensure proper relaxation of quaternary and carbonyl carbons.
-
Workflow for Structure Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR spectroscopy.
References
A Researcher's Guide to Protecting Groups in Peptide Synthesis: Mono-tert-Butyl Succinate and Beyond
In the precise world of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, high-yield products. These temporary chemical modifications shield reactive amino acid side chains, preventing unwanted side reactions during the stepwise assembly of the peptide backbone. The tert-butyl (tBu) group, often employed as a tert-butyl ester for carboxylic acid side chains like those of aspartic acid and glutamic acid, is a cornerstone of the widely used Fmoc/tBu orthogonal strategy.[1][2] The term "mono-tert-butyl succinate" refers to succinic acid with one of its two carboxyl groups protected by a tert-butyl ester. While not a standard amino acid side-chain protecting group itself, it exemplifies the application of the tert-butyl ester in protecting carboxylic acids.
This guide provides an objective comparison of the tert-butyl protecting group with other common alternatives for various amino acid side chains, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to aid in the strategic selection of protecting groups for successful solid-phase peptide synthesis (SPPS).
Comparative Performance of Side-Chain Protecting Groups
The choice of a side-chain protecting group is a critical decision that impacts coupling efficiency, side reactions, and the final purity of the peptide. The following tables summarize the performance of the tert-butyl group and its common alternatives for different amino acid functionalities.
Table 1: Protecting Groups for Carboxylic Acid Side Chains (Aspartic Acid & Glutamic Acid)
| Protecting Group | Structure | Key Advantages | Key Disadvantages & Common Side Reactions | Cleavage Conditions | Quantitative Performance Data (Aspartimide Formation) |
| tert-Butyl (OtBu) | -C(CH₃)₃ | High stability to base (piperidine).[1] Efficiently prevents pyroglutamate formation. Standard and widely used in Fmoc-SPPS. | Prone to aspartimide formation, especially in Asp-Gly or Asp-Ser sequences.[3] Generates reactive t-butyl cations upon cleavage. | Strong acid (e.g., 95% TFA).[1] | Ac-VKDGYI-NH₂ (100 deprotection cycles): 0.44% aspartimide formation per cycle; 14.2% D-Aspartate formation.[4] |
| Trityl (Trt) | -C(C₆H₅)₃ | More acid-labile than tBu, allowing for selective cleavage. Steric bulk can reduce aggregation.[5] | Steric hindrance can slow coupling. Premature cleavage possible with repeated mild acid exposure. | Mild acid (e.g., 1-5% TFA in DCM).[6] | Generally less prone to aspartimide formation than OtBu due to steric hindrance, but specific quantitative data is sequence-dependent. |
| Allyl (OAll) | -CH₂-CH=CH₂ | Orthogonal to both acid-labile (tBu) and base-labile (Fmoc) groups.[7] Allows for on-resin side-chain modification. | Requires a specific palladium(0) catalyst for removal, which can be sensitive and difficult to remove completely.[7] | Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane).[8][9] | Aspartimide formation is generally low, but dependent on the efficiency of the palladium-catalyzed cleavage. |
| Benzyl (OBzl) | -CH₂-C₆H₅ | Orthogonal to Fmoc. Removable by catalytic hydrogenation.[7] | Can lead to side reactions like aspartimide and piperidine adducts.[8][9] Partial cleavage can occur with TFA. | Strong acids (HF) or catalytic hydrogenation (H₂/Pd).[7] | Prone to aspartimide formation; specific rates are sequence-dependent. |
| 3-methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Bulkier than OtBu, offering increased protection against aspartimide formation. | Higher cost and less commonly used than OtBu. | Strong acid (e.g., 95% TFA). | Ac-VKDGYI-NH₂ (100 deprotection cycles): 0.22% aspartimide formation per cycle; 10.9% D-Aspartate formation.[4] |
| 5-butyl-5-nonyl (OBno) | -C(C₄H₉)₂(C₄H₉) | Extremely effective at preventing aspartimide formation due to its significant steric bulk.[10][11] | High cost and potential for slower coupling kinetics. | Strong acid (e.g., 95% TFA). | Ac-VKDGYI-NH₂ (100 deprotection cycles): 0.10% aspartimide formation per cycle; 0.8% D-Aspartate formation.[4] In the synthesis of Teduglutide, resulted in a 25% reduction in aspartimide formation compared to OtBu.[4] |
Table 2: Protecting Groups for Amide Side Chains (Asparagine & Glutamine)
| Protecting Group | Structure | Key Advantages | Key Disadvantages & Common Side Reactions | Cleavage Conditions |
| None | N/A | Cost-effective. | Prone to dehydration to nitrile during activation.[4] Poor solubility of Fmoc-Asn/Gln-OH.[4] | N/A |
| Trityl (Trt) | -C(C₆H₅)₃ | Prevents side-chain dehydration.[1] Improves solubility of the Fmoc-amino acid derivative.[4] | Steric hindrance can slow coupling.[12] Cleavage can be slow if at the N-terminus.[13] | Standard TFA cleavage cocktails.[12] |
Table 3: Protecting Groups for Hydroxyl Side Chains (Serine, Threonine & Tyrosine)
| Protecting Group | Structure | Key Advantages | Key Disadvantages & Common Side Reactions | Cleavage Conditions |
| tert-Butyl (tBu) | -C(CH₃)₃ | Standard, robust, and stable to Fmoc deprotection conditions.[4] | Generates reactive t-butyl cations upon cleavage, which can alkylate sensitive residues (Trp, Met, Cys).[5][14] | Strong acid (e.g., 95% TFA).[4] |
| Trityl (Trt) | -C(C₆H₅)₃ | Milder acid lability allows for orthogonal deprotection.[14] Can lead to higher crude peptide purity by reducing alkylation side products.[14] | Steric hindrance can affect coupling. Premature cleavage is a risk. | Mild acid (e.g., 1-5% TFA in DCM).[5] |
Table 4: Protecting Groups for Thiol Side Chains (Cysteine)
| Protecting Group | Structure | Key Advantages | Key Disadvantages & Common Side Reactions | Cleavage Conditions |
| Trityl (Trt) | -C(C₆H₅)₃ | Removed during standard TFA cleavage.[9] Good for routine synthesis of peptides with free thiols. | Prone to significant racemization, especially at the C-terminus.[7][15] Can lead to 3-(1-Piperidinyl)alanine formation.[16] | Standard TFA cleavage cocktails.[7] |
| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | Stable to TFA and piperidine, allowing for purification of the protected peptide.[7] Orthogonal to acid- and base-labile groups.[7] | Deprotection often involves toxic heavy metals (mercury) or iodine which can have side reactions with Tyr, His, Met, and Trp.[7][12] | Iodine (I₂), Mercury(II) Acetate (Hg(OAc)₂).[7] |
| tert-Butyl (tBu) | -C(CH₃)₃ | Highly stable to TFA.[7] Orthogonal to mild acid- and base-labile groups. | Requires very strong acids (HF) or harsh reagents for removal.[7][4] | Strong acids (HF), or Hg(OAc)₂ in TFA.[7] |
| 4-methoxytrityl (Mmt) | -C(C₆H₅)₂(C₆H₄-p-OCH₃) | More acid-labile than Trt, allowing for selective on-resin deprotection in the presence of tBu groups.[7][4] | Similar potential for racemization as Trt. | Very mild acid (e.g., 1-2% TFA in DCM).[7] |
Table 5: Protecting Groups for Amine Side Chains (Lysine)
| Protecting Group | Structure | Key Advantages | Key Disadvantages & Common Side Reactions | Cleavage Conditions |
| tert-Butoxycarbonyl (Boc) | -CO-O-C(CH₃)₃ | Standard and robust for Fmoc-SPPS. Stable to piperidine. | t-butyl cation formation upon cleavage can alkylate sensitive residues.[4] | Strong acid (e.g., 95% TFA).[4] |
| 4-Methyltrityl (Mtt) | -C(C₆H₅)₂(C₆H₄-p-CH₃) | Highly acid-labile, allowing for selective on-resin deprotection for branching or labeling. | Bulky group can hinder coupling. | 1-2% TFA in DCM, or Acetic acid/TFE/DCM.[11] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these protecting groups.
Protocol 1: General Fmoc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the vessel.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Return to step 2 for the next amino acid in the sequence.
Protocol 2: TFA-Mediated Cleavage of tBu and Trt Protecting Groups
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (dried).
-
Cleavage Cocktail (choose based on peptide sequence):
-
Standard (Reagent K): 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[14]
-
For Trp-containing peptides: 94% TFA, 2.5% Water, 2.5% 1,2-ethanedithiol (EDT), 1% TIS.
-
-
Cold diethyl ether.
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the appropriate cleavage cocktail (approx. 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
Precipitate the peptide by adding more cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
Protocol 3: Selective On-Resin Cleavage of the Mtt Group from Lysine
This protocol allows for the selective deprotection of a Lysine side chain for on-resin modification.
Materials:
-
Peptidyl-resin containing a Lys(Mtt) residue.
-
Cleavage solution: 1% TFA and 2% TIS in dichloromethane (DCM) (v/v/v).
-
Washing solvents: DCM, DMF.
-
Neutralization solution: 10% DIPEA in DMF (v/v).
Procedure:
-
Swell the resin in DCM.
-
Treat the resin with the Mtt cleavage solution for 2-5 minutes. Repeat this treatment 10-15 times until the yellow/orange color of the Mtt cation is no longer observed in the solution.[17]
-
Wash the resin thoroughly with DCM.
-
Wash the resin with DMF.
-
Neutralize the resin with 10% DIPEA in DMF.
-
Wash the resin with DMF. The resin is now ready for on-resin modification of the deprotected Lysine side chain.
Visualizations
Diagrams illustrating key workflows and chemical principles provide a clearer understanding of the processes involved in peptide synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Mono-tert-Butyl Succinate Linkers for Advanced Drug Development
For researchers, scientists, and drug development professionals navigating the complexities of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), linker selection is a paramount decision influencing both efficacy and safety.[1] This guide provides a detailed comparative study of mono-tert-butyl succinate linkers, offering an objective analysis of their performance against other prevalent linker technologies. By presenting key experimental data, detailed protocols, and mechanistic diagrams, this document serves as a comprehensive resource for informed decision-making in ADC design and development.
Linker Chemistry and Release Mechanism
This compound linkers are a class of cleavable linkers that leverage an ester-based cleavage mechanism for payload release. The succinate moiety provides a stable connection between the antibody and the cytotoxic payload, while the tert-butyl ester acts as a protecting group that is susceptible to enzymatic cleavage.
The proposed intracellular release of the payload from a this compound linker is a two-step process. First, the ADC is internalized into the target cell. Inside the cell, ubiquitous intracellular esterases cleave the tert-butyl ester bond. This initial cleavage event is critical as it unmasks a free carboxylic acid. The newly formed carboxyl group then facilitates a rapid, intramolecular cyclization, leading to the formation of a stable succinimide ring and the concomitant release of the active payload. This targeted release mechanism is designed to minimize premature drug release in systemic circulation, thereby reducing off-target toxicity.[2][3]
Caption: Intracellular payload release from a this compound linker.
Comparative Performance Data
The stability of the linker in plasma and the efficiency of payload release at the target site are critical parameters for a successful ADC. The following tables provide a comparative summary of this compound linkers against other commonly used linker types.
Table 1: Comparative Plasma Stability
| Linker Type | Predominant Cleavage Trigger | Expected Plasma Stability | Key Considerations |
| This compound | Intracellular Esterases | High (Site-dependent) | Stability can be influenced by the conjugation site; hindered sites show greater stability.[2][4] |
| Valine-Citrulline (Val-Cit) | Cathepsin B | High (Human), Low (Mouse) | Prone to premature cleavage in mouse plasma by carboxylesterase Ces1c.[5][6][7] |
| Hydrazone | Acidic pH (Endosomes/Lysosomes) | Moderate | Susceptible to hydrolysis at physiological pH, leading to potential premature release.[8][9] |
| Disulfide | Glutathione (Intracellular) | Moderate to High | Stability can be tuned by steric hindrance around the disulfide bond.[8] |
Table 2: Comparative Payload Release Characteristics
| Linker Type | Release Mechanism | Release Location | Release Rate |
| This compound | Enzymatic Cleavage & Cyclization | Cytosol | Moderate to Fast |
| Valine-Citrulline (Val-Cit) | Proteolytic Cleavage | Lysosome | Fast |
| Hydrazone | Acid Hydrolysis | Endosome/Lysosome | Moderate |
| Disulfide | Reduction | Cytosol | Fast |
Experimental Protocols
To facilitate the evaluation and comparison of different linker technologies, detailed experimental protocols are provided below.
Protocol 1: Synthesis of this compound Linker
Objective: To synthesize this compound for subsequent conjugation to a payload and antibody.
Materials:
-
Succinic anhydride
-
tert-Butanol
-
Toluene
-
N-Hydroxysuccinimide (NHS)
-
4-Dimethylaminopyridine (DMAP)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve succinic anhydride, N-hydroxysuccinimide, and 4-dimethylaminopyridine (DMAP) in toluene.
-
Add tert-butanol to the mixture.
-
Heat the reaction mixture under reflux for 48 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with 10% aqueous citric acid and saturated saline.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of ethyl ether and petroleum ether (1:3) to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC linker in human plasma.
Materials:
-
ADC construct
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma mixture.
-
Precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using an appropriate LC-MS/MS method to quantify the amount of intact ADC and any released payload.[9]
-
Plot the percentage of intact ADC over time to determine the linker's stability profile.
Protocol 3: Intracellular Payload Release Assay
Objective: To quantify the rate of intracellular payload release from the ADC.
Materials:
-
Target cancer cell line
-
ADC construct
-
Cell culture medium
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Plate the target cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the ADC at a predetermined concentration.
-
At various time points (e.g., 0, 2, 8, 24, 48 hours), wash the cells with cold PBS to remove any unbound ADC.
-
Lyse the cells using a suitable lysis buffer.
-
Clarify the cell lysate by centrifugation.
-
Analyze the lysate using LC-MS/MS to quantify the concentration of the released payload.[10]
-
Plot the intracellular payload concentration over time to determine the release kinetics.
Conclusion
This compound linkers present a compelling option for ADC development, offering a distinct intracellular cleavage mechanism that relies on ubiquitous esterases. This approach provides a high degree of plasma stability, which is crucial for minimizing off-target toxicity.[2] The comparative data and detailed protocols provided in this guide are intended to empower researchers to rationally design and evaluate next-generation ADCs with optimized therapeutic indices. The choice of linker technology is a critical design element, and a thorough understanding of the comparative performance of different linkers is essential for the successful clinical translation of these promising cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Stability of Mono-tert-Butyl Succinate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of mono-tert-butyl succinate, a versatile intermediate in organic synthesis.[1] Due to the limited availability of direct stability studies on this specific molecule, this comparison is based on established principles of tert-butyl ester stability, general forced degradation protocols outlined by the International Council for Harmonisation (ICH), and data from related succinate compounds. This guide is intended to provide a predictive framework for assessing the stability of this compound derivatives in various experimental and storage conditions.
Executive Summary
This compound is generally stable under neutral and basic conditions at room temperature but is susceptible to degradation under acidic, oxidative, and high-temperature conditions. The primary degradation pathway is acid-catalyzed hydrolysis, which cleaves the tert-butyl ester to yield succinic acid and tert-butanol.[2] Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.
Comparative Stability Data
The following table summarizes the expected stability of this compound under various stress conditions as recommended by ICH guidelines for forced degradation studies.[3][4][5] The percentage of degradation is an illustrative projection based on the typical behavior of tert-butyl esters.
| Stress Condition | Reagent/Parameters | Expected Degradation | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Significant Degradation | Succinic Acid, tert-Butanol |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Minimal to No Degradation | - |
| Oxidative | 3% H₂O₂, RT, 24h | Moderate Degradation | Oxidized Succinate Derivatives |
| Thermal | 80°C, 48h | Moderate Degradation | Succinic Anhydride, tert-Butanol |
| Photolytic | ICH-compliant light exposure | Minimal Degradation | - |
Degradation Pathways
The degradation of this compound is primarily driven by hydrolysis and thermal stress. The following diagrams illustrate the key degradation pathways.
Experimental Protocols
A robust assessment of stability requires well-defined experimental protocols. The following are representative methodologies for conducting forced degradation studies on this compound.
General Forced Degradation Procedure
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile:water 50:50 v/v). Aliquots of this solution are then subjected to the stress conditions outlined below. Samples are taken at various time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.
Stress Conditions
-
Acid Hydrolysis: The stock solution is treated with 0.1 M hydrochloric acid and heated to 60°C.
-
Base Hydrolysis: The stock solution is treated with 0.1 M sodium hydroxide and heated to 60°C.
-
Oxidative Degradation: The stock solution is treated with 3% hydrogen peroxide and kept at room temperature.
-
Thermal Degradation: A solid sample of this compound is placed in a controlled temperature oven at 80°C. A solution can also be refluxed for a specified period.
-
Photostability: The sample is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Stability-Indicating HPLC Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Column Temperature: 30°C
The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Comparison with Alternatives
The stability of this compound can be compared to other common carboxyl protecting groups.
| Protecting Group | Acid Stability | Base Stability |
| tert-Butyl Ester | Labile | Stable |
| Methyl/Ethyl Ester | Stable | Labile |
| Benzyl Ester | Stable | Labile |
| Silyl Esters (e.g., TBDMS) | Labile | Stable |
This comparison highlights the utility of the tert-butyl ester in synthetic routes that require subsequent reactions under basic conditions.
Conclusion
This compound derivatives offer good stability for applications requiring tolerance to basic conditions. However, their lability in acidic environments necessitates careful consideration of reaction and storage conditions. A thorough understanding of their stability profile through forced degradation studies is crucial for their effective use in research and development, ensuring the purity and integrity of the final products.
References
A Comparative Guide to Analytical Methods for the Quantification of Mono-tert-Butyl Succinate
For researchers, scientists, and professionals in drug development, the precise quantification of mono-tert-butyl succinate is essential for pharmacokinetic studies, quality control of drug formulations, and various research applications. This guide provides an objective comparison of the primary analytical methods for quantifying this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
While direct inter-laboratory cross-validation data for this compound is not extensively published, this guide synthesizes information from validated methods for analogous compounds, such as other succinate monoesters, to provide expected performance characteristics and detailed experimental protocols.[1]
Data Presentation: Performance Characteristics of Analytical Methods
The selection of an analytical method is a critical decision driven by factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics for the quantification of this compound by various analytical techniques.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | qNMR |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection and fragmentation.[2] | Chromatographic separation of volatile compounds followed by mass-based detection.[2] | Measurement of analyte signal intensity relative to a certified internal standard.[3] |
| Selectivity | Moderate to High | Very High[2] | High | High |
| Sensitivity | Moderate (µg/mL range) | Very High (pg/mL to ng/mL)[2] | High (ng/mL to µg/mL)[2] | Low to Moderate |
| Linearity (R²) (Typical) | > 0.999 | > 0.999[4] | > 0.995 | Not Applicable (Direct Method) |
| Limit of Quantification (LOQ) | ~0.05 µg/mL[5] | ~0.1-1 ng/mL | ~5-10 ng/mL | Concentration Dependent |
| Precision (%RSD) | < 2% | < 15%[4] | < 15% | < 1% |
| Accuracy (% Recovery) | 98-102% | 85-115%[4] | 85-115% | 99-101% |
| Sample Throughput | High | Moderate to High[2] | Moderate[2] | Low to Moderate |
| Matrix Effects | Low to Moderate | Can be significant, often requiring internal standards.[2] | Less prone than LC-MS/MS, but derivatization is necessary.[2] | Minimal |
| Instrumentation Cost | Moderate | High[2] | Moderate to High[2] | High |
| Method Development Time | Short to Moderate | Moderate | Moderate to Long (due to derivatization)[2] | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quality control and quantification in less complex matrices.
1. Instrumentation:
-
HPLC system with a UV-Vis detector, autosampler, and data acquisition software.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm) is commonly used.[6]
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5][6] A typical starting point could be a 60:40 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: Approximately 210 nm, where the carboxylic acid chromophore absorbs.[6]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25-30°C.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase or a suitable diluent.
-
For solid dosage forms, this may involve extraction and filtration. For biological samples, a protein precipitation step with acetonitrile or methanol, followed by centrifugation and filtration of the supernatant, is typically required.
4. Quantification:
-
An external calibration curve is constructed by injecting a series of standard solutions of known concentrations. The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalysis and trace-level quantification.
1. Instrumentation:
-
An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column (e.g., 50-100 mm × 2.1 mm, <3 µm) is suitable.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[7]
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 2-10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions would be determined by infusing a standard solution of this compound.
4. Sample Preparation:
-
For Biological Fluids (e.g., Plasma):
-
Spike the sample with a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging.
-
Alternatively, use liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[8][9]
-
Evaporate the supernatant/organic layer to dryness and reconstitute in the mobile phase.
-
5. Quantification:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is mandatory for GC-MS analysis.
1. Instrumentation:
-
A gas chromatograph equipped with a mass spectrometer detector.
2. Derivatization:
-
The active hydrogen on the carboxylic acid group must be replaced with a non-polar group to increase volatility. Silylation is a common method.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[10]
-
Procedure:
-
Evaporate the sample extract to complete dryness under a stream of nitrogen.
-
Add a suitable solvent (e.g., acetonitrile or pyridine) and the BSTFA + 1% TMCS reagent.
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for 30-60 minutes to ensure complete derivatization.[11]
-
3. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[1]
-
Oven Temperature Program: An initial temperature of around 80-100°C, followed by a ramp of 10-15°C/min to a final temperature of 280-300°C.[1]
-
Injection Mode: Splitless.
4. Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte for quantitative analysis.
5. Quantification:
-
Quantification is typically performed using an internal standard and a calibration curve, similar to LC-MS/MS.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance.
1. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
2. Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample containing this compound.
-
Accurately weigh a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a vial.
-
Transfer a precise volume of this solution to an NMR tube.
-
-
¹H NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification. This includes ensuring a sufficiently long relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the signals of interest.[10]
-
The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision).[12]
-
-
Data Processing and Quantification:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the tert-butyl singlet) and a signal from the internal standard.
-
Calculate the concentration or purity of the analyte using the following equation[12]: Purityₓ = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (W_cal / Wₓ) * Purity_cal Where: I = integral area, N = number of protons for the integrated signal, M = molecular weight, W = weight, P = purity, x = analyte, and cal = internal standard.
-
Mandatory Visualization
Caption: General experimental workflow for quantifying this compound.
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. benchchem.com [benchchem.com]
- 7. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. A Robust Method for Sample Preparation of Gastrointestinal Stromal Tumour for LC/MS Untargeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
comparison of mono-tert-butyl succinate and mono-methyl succinate
A Comprehensive Comparison of Mono-tert-butyl Succinate and Mono-methyl Succinate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the choice of appropriate building blocks is paramount to the successful development of novel therapeutics and chemical entities. Among the myriad of bifunctional molecules, mono-esters of succinic acid, such as this compound and mono-methyl succinate, have garnered significant attention. Their utility as intermediates and linkers in drug development is noteworthy, warranting a detailed comparison to aid researchers in their selection process.[1] This guide provides an objective comparison of their physicochemical properties, synthesis, and applications, supported by available experimental data.
Physicochemical Properties: A Head-to-Head Comparison
The structural variance between the tert-butyl and methyl ester groups imparts distinct physicochemical characteristics to these molecules, which can influence their reactivity, solubility, and stability. A summary of their key properties is presented below.
| Property | This compound | Mono-methyl Succinate |
| CAS Number | 15026-17-2[2] | 3878-55-5[3] |
| Molecular Formula | C₈H₁₄O₄[2] | C₅H₈O₄[3] |
| Molecular Weight | 174.19 g/mol [2] | 132.11 g/mol [3] |
| Appearance | White to off-white solid[4] | White crystalline solid[3] |
| Melting Point | 51-54 °C[5] | 56-59 °C[3] |
| Boiling Point | 92 °C at 1.5 mmHg[5] | 151 °C at 20 mmHg[3] |
| Solubility in Water | Slightly soluble[5] | Insoluble[3] |
| Organic Solvent Solubility | Soluble in alcohols, ethers, and benzene[3] (inferred) | Soluble in alcohols, ethers, and benzene[3] |
| Stability | - | Stable under normal conditions, incompatible with strong oxidizing agents.[6] |
Synthesis and Experimental Protocols
Both mono-esters are typically synthesized from succinic anhydride and the corresponding alcohol. The reaction involves the ring-opening of the anhydride.
General Synthesis Workflow
The general workflow for the synthesis of both mono-esters is depicted below.
Caption: General synthesis workflow for mono-alkyl succinates.
Experimental Protocol: Synthesis of Mono-methyl Succinate
Materials:
Procedure:
-
A mixture of succinic anhydride and dry methanol is vigorously shaken while being heated at reflux using a steam bath.[7]
-
Heating continues until all the succinic anhydride has dissolved, which takes approximately 18 minutes.[7]
-
The mixture is then heated at reflux for an additional 25 minutes.[7]
-
Excess methanol is removed under reduced pressure.[7]
-
The residue is cooled in an ice bath to induce crystallization.[7]
-
The resulting white precipitate is filtered and triturated with water.[7]
-
The solid is dried under a vacuum until a constant weight is achieved, yielding mono-methyl succinate.[7]
Yield: An excellent yield of 93.6% has been reported for this method.[7]
Experimental Protocol: Synthesis of this compound
Materials:
-
Succinic anhydride (6.04 g, 60.40 mmol)[5]
-
tert-Butanol (10 mL)[5]
-
Toluene (100 mL)[5]
-
N-hydroxysuccinimide (2.53 g, 22.01 mmol)[5]
-
4-dimethylaminopyridine (DMAP) (0.88 g, 7.23 mmol)[5]
-
Ethyl acetate[5]
-
10% aqueous citric acid[5]
-
Saturated saline[5]
-
Anhydrous sodium sulfate[5]
-
Ethyl ether/petroleum ether mixture (1:3)[5]
Procedure:
-
To a solution of toluene containing succinic anhydride, N-hydroxysuccinimide, and DMAP, add tert-butanol.[5]
-
The reaction mixture is heated under reflux conditions for 48 hours.[5]
-
After completion, the reaction is cooled to room temperature.[5]
-
The crude product solution is diluted with ethyl acetate and washed sequentially with 10% aqueous citric acid and saturated saline.[5]
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.[5]
-
The crude product is recrystallized with a solvent mixture of ethyl ether/petroleum ether to yield this compound.[5]
Yield: A quantitative yield has been reported for this method.[5]
Performance and Applications in Drug Development
Both this compound and mono-methyl succinate serve as crucial intermediates in organic and pharmaceutical synthesis.[1][5] Their bifunctional nature, possessing both a carboxylic acid and an ester group, allows them to be used as linkers to connect different molecular fragments, a common strategy in the design of complex drug molecules.[1]
Role as Linkers in Drug Conjugates
The succinate moiety can be used to link a targeting molecule (e.g., an antibody or a small molecule) to a therapeutic payload. The carboxylic acid provides a handle for conjugation, while the ester group can be designed for specific cleavage conditions or to modulate the overall properties of the conjugate.
Caption: Use of mono-alkyl succinates as linkers in drug conjugates.
Comparative Performance Considerations
While direct comparative experimental data is limited, the choice between a tert-butyl and a methyl ester can have significant implications for the performance of the final molecule:
-
Steric Hindrance: The bulky tert-butyl group provides greater steric hindrance compared to the methyl group. This can influence the reactivity of the adjacent carbonyl group and potentially protect it from enzymatic or chemical degradation, thereby enhancing the stability of the linker.
-
Cleavage Conditions: The tert-butyl ester is labile under acidic conditions, allowing for selective deprotection without affecting other functional groups that are stable to acid.[8] This is a key advantage in multi-step syntheses where orthogonal protection strategies are required. Methyl esters, on the other hand, are generally more stable and require harsher conditions for cleavage, such as saponification with a strong base or enzymatic hydrolysis.
-
Hydrophobicity: The tert-butyl group is more hydrophobic than the methyl group, which can affect the solubility and pharmacokinetic properties of the resulting drug conjugate.
Conclusion
Both this compound and mono-methyl succinate are valuable bifunctional building blocks for researchers in drug development and organic synthesis. The choice between them will largely depend on the specific requirements of the synthetic route and the desired properties of the final product. This compound offers the advantage of acid-labile protection, which is beneficial for complex syntheses requiring orthogonal deprotection strategies. In contrast, the greater stability of the mono-methyl succinate may be preferred when a more robust linker is necessary. The detailed experimental protocols and comparative data presented in this guide aim to provide a solid foundation for making an informed decision in the selection and application of these versatile chemical intermediates.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. Mono-methyl succinate | 3878-55-5 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 15026-17-2 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Mono-methyl succinate synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Evaluating Mono-tert-butyl Succinate as a Drug Delivery Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical determinant of the therapeutic index of a drug conjugate, profoundly influencing its stability, pharmacokinetic profile, and mechanism of action. This guide provides a comprehensive evaluation of mono-tert-butyl succinate as a drug delivery linker, comparing its properties and performance with established alternatives. This analysis is supported by a review of available data and detailed experimental protocols to aid researchers in their drug development efforts.
Introduction to this compound as a Linker
This compound is a dicarboxylic acid monoester that can be incorporated into drug delivery systems, particularly in the design of prodrugs and antibody-drug conjugates (ADCs). The ester bond formed by the succinate linker is susceptible to cleavage by esterases, which are present in plasma and within cells, and can also be sensitive to changes in pH. This dual-release mechanism offers potential advantages for controlled drug release. The tert-butyl group provides steric hindrance, which can modulate the rate of enzymatic and hydrolytic cleavage, potentially enhancing the stability of the conjugate in systemic circulation.
Comparative Analysis of Drug Delivery Linkers
The ideal linker must strike a delicate balance between stability in circulation to minimize off-target toxicity and efficient cleavage at the target site to release the active drug.[1][2] Linkers are broadly classified as cleavable or non-cleavable, each with distinct advantages and disadvantages.[3]
Cleavable Linkers: These are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, such as enzymes, acidic pH, or a high concentration of reducing agents.[4] A key advantage of cleavable linkers is their potential to induce a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells.[4]
Non-cleavable Linkers: These linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[4] This generally results in greater plasma stability and a potentially wider therapeutic window, though the bystander effect is often limited.[5]
This compound can be considered a type of chemically labile or enzyme-sensitive cleavable linker due to its ester bond. Its performance characteristics are compared with other common linker technologies below.
Data Presentation
Table 1: Comparative In Vitro Plasma Stability of Various Linker Types
| Linker Type | Linker Chemistry | Cleavage Mechanism | Plasma Half-life (t½) in Human Plasma | Key Considerations |
| Succinate Ester (Hypothetical) | Ester | Esterase-mediated hydrolysis, pH-sensitive hydrolysis | Variable (Potentially hours to days) | Stability is dependent on steric hindrance and electronic effects. The tert-butyl group may increase stability compared to less hindered esters. |
| Valine-Citrulline (Val-Cit) | Dipeptide | Protease (Cathepsin B) | Generally stable (days)[6] | Highly stable in human plasma but can be susceptible to cleavage by other proteases.[7] |
| Hydrazone | Hydrazone | pH-sensitive (acid hydrolysis) | Moderate (hours to ~2 days)[4] | Stability is pH-dependent and can be insufficient for highly potent payloads.[4] |
| Disulfide | Disulfide | Reduction (e.g., by glutathione) | Variable | Stability can be enhanced by introducing steric hindrance around the disulfide bond. |
| Thioether (Non-cleavable) | Thioether (e.g., SMCC) | Antibody degradation | High (e.g., T-DM1 t½ ~4.6 days in rats) | Generally very stable in circulation, minimizing off-target payload release. |
Note: Data for the succinate ester is hypothetical and intended for illustrative purposes, as direct comparative data for this compound was not available in the reviewed literature. The stability of any linker is highly dependent on the specific drug conjugate and experimental conditions.
Table 2: Comparative In Vitro Cytotoxicity (IC50 Values) of ADCs with Different Linkers
| Linker Type | Payload | Target Antigen | Cell Line | IC50 (nM) (Representative) |
| Succinate Ester (Hypothetical) | MMAE | HER2 | SK-BR-3 | 0.1 - 10 |
| Valine-Citrulline (Val-Cit) | MMAE | CD30 | Karpas 299 | ~0.1 |
| Hydrazone | Doxorubicin | Lewis Y | BT-474 | Varies |
| Thioether (Non-cleavable) | DM1 | HER2 | SK-BR-3 | ~0.1 - 1.0 |
Note: IC50 values are highly dependent on the antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The value for the succinate ester is a hypothetical representation.
Experimental Protocols
Accurate evaluation of a drug delivery linker requires a suite of well-defined experiments. The following protocols provide a framework for assessing the performance of a this compound-based drug conjugate.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the drug conjugate and the rate of premature payload release in plasma from different species (e.g., human, mouse).[4]
Materials:
-
Test drug conjugate (with this compound linker)
-
Control drug conjugate (with a well-characterized linker, e.g., Val-Cit)
-
Human, mouse, and rat plasma (frozen aliquots)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw plasma aliquots at 37°C. Prepare a stock solution of the test and control drug conjugates in PBS.
-
Incubation: Spike the drug conjugates into the plasma to a final concentration of, for example, 100 µg/mL. Incubate the samples at 37°C.[6]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).[5]
-
Sample Processing: Immediately quench the reaction by adding the quenching solution to precipitate plasma proteins. Centrifuge to pellet the proteins.
-
Analysis: Analyze the supernatant for the presence of the released payload using a validated LC-MS/MS method. The amount of intact drug conjugate can be quantified using techniques like ELISA or by immunoaffinity capture followed by LC-MS.[5][6]
-
Data Analysis: Plot the percentage of intact drug conjugate or the concentration of released payload against time to determine the half-life (t½) of the conjugate in plasma.
Protocol 2: Lysosomal Stability and Cleavage Assay
Objective: To evaluate the rate of drug release from the conjugate in a simulated lysosomal environment.
Materials:
-
Test drug conjugate
-
Control drug conjugate
-
Isolated lysosomes from a relevant cell line or tissue (e.g., rat liver lysosomes)
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with 2 mM DTT)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Lysosome Preparation: If not commercially available, isolate lysosomes from cultured cells or tissues using differential centrifugation and density gradient ultracentrifugation.[1]
-
Reaction Setup: In microcentrifuge tubes on ice, combine the lysosomal preparation (e.g., 50 µg of total protein) with the lysosomal assay buffer.[1]
-
Initiate Reaction: Add the test and control drug conjugates to a final concentration of, for example, 1-5 µM.
-
Incubation: Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).[1]
-
Sample Processing: At each time point, quench the reaction by adding the quenching solution. Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the released payload using LC-MS/MS.
-
Data Analysis: Plot the concentration of the released payload against time to determine the rate of linker cleavage in a lysosomal environment.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC50 value) of the drug conjugate against a target cancer cell line.
Materials:
-
Target cancer cell line (expressing the target antigen)
-
Control cell line (low or no antigen expression)
-
Complete cell culture medium
-
Test drug conjugate and control drug conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the test and control drug conjugates in cell culture medium. Add the diluted conjugates to the cells and incubate for a period relevant to the drug's mechanism of action (typically 72-120 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the cell viability against the drug conjugate concentration and determine the IC50 value using a non-linear regression analysis.[7]
Visualizations
Signaling Pathway for a Generic ADC Payload
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Workflow for Linker Evaluation
Caption: Experimental workflow for the evaluation of a novel drug linker.
Logical Relationship of Linker Properties
Caption: Interplay of linker properties and therapeutic outcomes.
Conclusion
This compound presents an intriguing option as a drug delivery linker, offering the potential for a dual-release mechanism sensitive to both enzymes and pH. The tert-butyl group may confer enhanced stability compared to simpler ester linkers. However, a comprehensive evaluation of its performance requires direct, head-to-head comparative studies against well-established linkers. The experimental protocols and comparative framework provided in this guide offer a robust starting point for researchers to conduct such evaluations. The optimal choice of a linker remains highly dependent on the specific antibody, payload, and target indication. Rigorous preclinical testing is paramount to developing safe and effective drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP3151865B1 - Site-specific conjugation of linker drugs to antibodies and resulting adcs - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Guide to the Cross-Reactivity of Mono-tert-Butyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of mono-tert-butyl succinate, a hapten of interest in immunological studies and drug development. Due to the limited availability of direct cross-reactivity data for this specific compound in published literature, this document presents a framework for assessment, including exemplar data and detailed experimental protocols. The objective is to offer a comprehensive resource for designing and interpreting cross-reactivity studies for this compound and structurally related molecules.
Introduction to Hapten Cross-Reactivity
Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. This compound, with its reactive carboxylic acid group, can act as a hapten by covalently binding to endogenous proteins, forming immunogenic conjugates. An antibody generated against a specific hapten-protein conjugate may also bind to other structurally similar molecules. This phenomenon, known as cross-reactivity, is a critical parameter in assessing the specificity of an antibody and predicting potential off-target immunological effects.
Understanding the cross-reactivity profile of this compound is essential for:
-
Developing specific immunoassays: Ensuring that the assay accurately measures the target molecule without interference from related compounds.
-
Assessing potential for hypersensitivity reactions: Determining if exposure to structurally similar compounds could trigger an immune response in an individual sensitized to this compound.
-
Drug development and safety assessment: Evaluating the potential for immune-mediated adverse drug reactions.
This guide outlines key experimental approaches and data presentation formats for characterizing the cross-reactivity of this compound against relevant alternative compounds.
Data Presentation: Quantitative Cross-Reactivity Comparison
The cross-reactivity of an antibody is typically determined using competitive immunoassays, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The results are often expressed as the concentration of the competing compound that causes 50% inhibition of the antibody binding to the target hapten conjugate (IC50). The percent cross-reactivity is then calculated relative to the target hapten.
Formula for Percent Cross-Reactivity:
% Cross-Reactivity = (IC50 of Target Hapten / IC50 of Competing Compound) x 100
The following table presents exemplar data for a hypothetical monoclonal antibody raised against a this compound-protein conjugate. The selection of alternative compounds is based on structural similarity, including the parent dicarboxylic acid, the corresponding anhydride, and other monoesters with varying alkyl groups.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | (CH₃)₃COOC(O)CH₂CH₂COOH | 10 | 100% |
| Succinic Acid | HOOCCH₂CH₂COOH | > 10,000 | < 0.1% |
| Succinic Anhydride | C₄H₄O₃ (cyclic) | 500 | 2% |
| Mono-methyl Succinate | CH₃OOC(O)CH₂CH₂COOH | 200 | 5% |
| Mono-ethyl Succinate | CH₃CH₂OOC(O)CH₂CH₂COOH | 150 | 6.7% |
| Mono-isopropyl Succinate | (CH₃)₂CHOOC(O)CH₂CH₂COOH | 80 | 12.5% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Accurate assessment of cross-reactivity relies on well-defined and robust experimental protocols. Below are detailed methodologies for key assays used in hapten immunology.
Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a competitive indirect ELISA to determine the IC50 values for this compound and its potential cross-reactants.
Materials:
-
96-well high-binding polystyrene microtiter plates
-
This compound-BSA conjugate (coating antigen)
-
Anti-mono-tert-butyl succinate monoclonal antibody
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
This compound and potential cross-reactants
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the this compound-BSA conjugate in Coating Buffer to an optimal concentration (e.g., 1 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competition: Prepare serial dilutions of the this compound standard and each potential cross-reactant in PBST. In separate tubes, mix 50 µL of each dilution with 50 µL of the diluted primary antibody. Incubate for 30 minutes at room temperature.
-
Incubation: Transfer 100 µL of the antibody-hapten mixtures to the corresponding wells of the coated and blocked plate. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. Determine the IC50 value for each compound using a four-parameter logistic curve fit. Calculate the % cross-reactivity as described previously.
Surface Plasmon Resonance (SPR) Analysis
SPR provides real-time, label-free analysis of binding kinetics and affinity, offering a sensitive method to assess cross-reactivity.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-mono-tert-butyl succinate antibody
-
This compound and potential cross-reactants
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Antibody Immobilization: Immobilize the anti-mono-tert-butyl succinate antibody onto the sensor chip surface via amine coupling according to the manufacturer's protocol.
-
Binding Analysis: Inject a series of concentrations of this compound over the antibody-immobilized surface to determine the binding kinetics (association and dissociation rates) and affinity (KD).
-
Cross-Reactivity Assessment: Inject the same series of concentrations for each potential cross-reactant over the same surface.
-
Data Analysis: Determine the affinity (KD) for each compound. Cross-reactivity can be reported as the ratio of affinities relative to the target hapten.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This cellular assay assesses the biological relevance of antibody cross-reactivity by measuring the ability of a hapten to induce degranulation in sensitized mast cells.
Materials:
-
Mast cell line (e.g., RBL-2H3)
-
Anti-DNP IgE (for sensitization)
-
Hapten-protein conjugates (DNP-BSA, this compound-BSA, and conjugates of cross-reactants)
-
Tyrode's buffer
-
Triton X-100 (for cell lysis)
-
β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (glycine buffer)
Procedure:
-
Cell Culture: Culture RBL-2H3 cells in 24-well plates to confluence.
-
Sensitization: Sensitize the cells by incubating with anti-DNP IgE overnight.
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Stimulation: Add varying concentrations of the hapten-protein conjugates to the cells and incubate for 1 hour at 37°C. Include a positive control (e.g., DNP-BSA) and a negative control (buffer only).
-
Supernatant Collection: Collect the supernatant from each well.
-
Cell Lysis: Lyse the remaining cells in each well with Triton X-100 to measure the total β-hexosaminidase content.
-
Enzyme Assay: Incubate the supernatants and cell lysates with the β-hexosaminidase substrate.
-
Stopping Reaction: Stop the reaction with glycine buffer.
-
Reading: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total amount in the lysed cells.
Visualizations
Competitive ELISA Workflow
Caption: Workflow for a competitive ELISA to assess hapten cross-reactivity.
IgE-Mediated Mast Cell Activation Pathway
comparative efficiency of mono-tert-butyl succinate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary methods for synthesizing mono-tert-butyl succinate, a valuable reagent in the development of fluorinated amino acids and as an α-chymotrypsin inhibitor. The following sections present a quantitative comparison of reaction efficiencies, detailed experimental protocols, and a discussion of the advantages and disadvantages of each method to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Efficiency of Synthesis Methods
The efficiency of different synthetic routes to this compound can be compared based on reported reaction yields and conditions. The two most prominent methods are the direct reaction of succinic anhydride with tert-butanol and the Steglich esterification of succinic acid.
| Method | Starting Materials | Key Reagents/Catalysts | Solvent | Reaction Time | Reported Yield |
| Direct Anhydride Opening | Succinic anhydride, tert-Butanol | DMAP, N-Hydroxysuccinimide | Toluene | 48 hours | Quantitative[1] |
| Steglich Esterification | Succinic acid, tert-Butanol | DCC, DMAP | Dichloromethane | 3-4 hours | High (e.g., 84% for a similar tert-butyl ester)[2] |
DMAP: 4-Dimethylaminopyridine DCC: N,N'-Dicyclohexylcarbodiimide
Logical Workflow for Synthesis Method Selection
The selection of a synthetic method for this compound often depends on factors such as desired yield, reaction time, and ease of purification. The following diagram illustrates a logical workflow for choosing between the two primary methods.
Caption: Logical workflow for selecting a synthesis method.
Experimental Protocols
Method 1: Direct Reaction of Succinic Anhydride with tert-Butanol
This method involves the ring-opening of succinic anhydride with tert-butanol, catalyzed by 4-dimethylaminopyridine (DMAP) and N-hydroxysuccinimide. It is reported to proceed to completion, providing a quantitative yield of the desired mono-ester.[1]
Procedure:
-
In a round-bottom flask, dissolve succinic anhydride (6.04 g, 60.40 mmol), N-hydroxysuccinimide (2.53 g, 22.01 mmol), and 4-dimethylaminopyridine (DMAP, 0.88 g, 7.23 mmol) in toluene (100 mL).[1]
-
Add tert-butanol (10 mL) to the solution.[1]
-
Heat the reaction mixture to reflux and maintain for 48 hours.[1]
-
After cooling to room temperature, the mixture will separate into two layers.[1]
-
Dilute the crude solution with ethyl acetate (50 mL) and wash sequentially with 10% aqueous citric acid (2 x 50 mL) and saturated saline solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure.[1]
-
Recrystallize the crude product from a 1:3 mixture of ethyl ether and petroleum ether (25 mL) to obtain pure this compound.[1]
Method 2: Steglich Esterification of Succinic Acid with tert-Butanol
General Procedure:
-
In a flask, dissolve succinic acid (10 mmol) in anhydrous dichloromethane (10 mL). For sparingly soluble acids, DMF can be used.
-
Add 4-dimethylaminopyridine (DMAP, 30-110 mg) and tert-butanol (10-40 mmol).
-
Cool the stirred solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 11 mmol).
-
Stir the reaction mixture at 0 °C for 5 minutes and then at room temperature for 3 hours.
-
Filter off the precipitated dicyclohexylurea byproduct.
-
Wash the filtrate with 0.5 N HCl and saturated NaHCO3 solution.
-
Dry the organic layer over MgSO4 and remove the solvent by evaporation.
-
The final product can be isolated by distillation or recrystallization.
Signaling Pathway and Reaction Mechanisms
The synthesis of this compound by the two primary methods proceeds through distinct mechanistic pathways.
Caption: Reaction mechanisms for the two synthesis methods.
Discussion of Methods
Method 1: Direct Anhydride Opening is highly effective, reportedly providing a quantitative yield. The starting materials, succinic anhydride and tert-butanol, are readily available. However, the reaction requires a relatively long reflux time of 48 hours. The workup involves a straightforward extraction and recrystallization. The use of N-hydroxysuccinimide as a co-catalyst is a key feature of this high-yielding procedure.
Method 2: Steglich Esterification offers the advantage of milder reaction conditions and a significantly shorter reaction time (around 3-4 hours). It is particularly suitable for acid-sensitive substrates and sterically hindered alcohols. The primary drawback of this method is the formation of a dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents and must be carefully removed by filtration. While a specific yield for this compound is not explicitly documented in readily available literature, the high yields reported for similar tert-butyl esters suggest that this is also an efficient method.
For applications where the highest possible yield is the primary objective and reaction time is not a major constraint, the Direct Anhydride Opening method is the recommended approach. For syntheses that are time-sensitive or involve substrates that are not compatible with prolonged heating, the Steglich Esterification presents a viable and efficient alternative, provided that the byproduct removal is addressed in the purification scheme. Researchers should select the method that best aligns with their experimental constraints and purity requirements.
References
Validating Cellular Metabolism: A Comparative Guide to Succinate Prodrugs
For researchers, scientists, and drug development professionals, the accurate validation of experimental results is paramount. In the study of cellular metabolism, particularly the roles of key intermediates like succinate, the ability to manipulate intracellular concentrations is crucial. This guide provides a comparative analysis of mono-tert-butyl succinate as a tool for elevating intracellular succinate levels, comparing its performance with other common alternatives and providing the supporting rationale based on established biochemical principles.
Succinate, a central component of the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in various physiological and pathological processes, including inflammation, ischemia-reperfusion injury, and cancer.[1][2] Its dianionic nature at physiological pH, however, restricts its free passage across the lipophilic cell membrane, posing a challenge for researchers aiming to study the effects of elevated intracellular succinate. To overcome this, various cell-permeable succinate prodrugs have been employed. Among these, this compound offers a unique combination of properties that make it a valuable tool for experimental validation.
Comparison of Succinate Delivery Methods
The selection of an appropriate method for increasing intracellular succinate is critical for the validity of experimental findings. The ideal delivery vehicle should efficiently cross the cell membrane and release succinate intracellularly without causing significant off-target effects. The following table summarizes the key characteristics of commonly used succinate prodrugs.
| Feature | This compound | Dimethyl Succinate (DMS) | Diethyl Succinate (DES) |
| Cell Permeability | High | Moderate | Moderate |
| Mechanism of Uptake | Passive Diffusion | Passive Diffusion | Passive Diffusion |
| Intracellular Conversion | Esterase-mediated hydrolysis | Esterase-mediated hydrolysis | Esterase-mediated hydrolysis |
| Byproducts of Hydrolysis | Succinate, tert-butanol | Succinate, Methanol | Succinate, Ethanol |
| Potential for Off-Target Effects | Low (tert-butanol is less toxic than methanol) | Moderate (Methanol can be metabolized to toxic formaldehyde) | Low (Ethanol is generally well-tolerated by cells in low concentrations) |
| pH-Dependence of Uptake | Less dependent due to esterification of one carboxyl group | Less dependent due to esterification of both carboxyl groups | Less dependent due to esterification of both carboxyl groups |
Experimental Validation Using this compound: A Workflow
The use of this compound to validate the role of intracellular succinate in a specific cellular process typically follows a structured experimental workflow. This workflow is designed to ensure that the observed effects are indeed due to the increase in intracellular succinate.
Caption: Experimental workflow for validating the effects of intracellular succinate using this compound.
Mechanism of Action: From Prodrug to Active Metabolite
This compound acts as a prodrug, a pharmacologically inactive compound that is converted into an active form within the body or, in this case, the cell. The lipophilic tert-butyl group masks one of the negatively charged carboxyl groups of succinate, facilitating its diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing succinate and the relatively inert byproduct, tert-butanol.
Caption: Mechanism of this compound uptake and conversion to succinate.
Experimental Protocols
Cell Treatment with this compound
Objective: To increase intracellular succinate levels in cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Vehicle control (e.g., DMSO or ethanol)
Procedure:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Seed cells in multi-well plates at a density appropriate for the subsequent assays.
-
Allow cells to adhere and reach the desired confluency.
-
Replace the culture medium with fresh medium containing the desired final concentration of this compound or the vehicle control. Typical working concentrations can range from 1 to 10 mM, but should be optimized for each cell type and experimental question.
-
Incubate the cells for the desired period (e.g., 1 to 24 hours), depending on the specific cellular process being investigated.
Quantification of Intracellular Succinate using LC-MS/MS
Objective: To validate the increase in intracellular succinate levels following treatment with this compound.
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Internal standard (e.g., 13C-labeled succinate)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
After incubation, place the cell culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold extraction solvent containing the internal standard to each well.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Analyze the samples by LC-MS/MS to quantify the levels of succinate and the internal standard.
-
Normalize the succinate levels to the amount of protein in each sample.
The Rationale for Choosing this compound
The primary advantage of using this compound lies in its efficient delivery of succinate into the cell with minimal cytotoxicity from its byproduct. While dimethyl and diethyl succinate are also used, the metabolic byproducts, methanol and ethanol respectively, can have their own biological effects. Methanol, in particular, is metabolized to formaldehyde, which is cytotoxic. The tert-butyl group of this compound is metabolized to tert-butanol, which is significantly less toxic. This is a critical consideration for ensuring that the observed experimental effects are directly attributable to the increase in intracellular succinate and not to the confounding effects of the delivery vehicle's byproducts.
Furthermore, recent research has highlighted the importance of monocarboxylate transporters (MCTs) in the uptake of succinate, particularly in its monocarboxylate form.[5][6][7] By masking one of the carboxyl groups, this compound may more effectively mimic the form of succinate transported by MCTs, potentially leading to more efficient cellular uptake compared to unesterified succinate.
References
- 1. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 97 15026-17-2 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Monocarboxylate transporters facilitate succinate uptake into brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monocarboxylate transporters facilitate succinate uptake into brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Mono-tert-butyl Succinate and PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Linker for Your Bioconjugate
The efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker connecting the biological moiety to the payload. The choice of linker profoundly influences the stability, solubility, pharmacokinetics, and overall therapeutic index of the conjugate. This guide provides an in-depth, objective comparison of two distinct linker classes: the short-chain, hydrophobic mono-tert-butyl succinate linker and the versatile, hydrophilic polyethylene glycol (PEG) linker.
Introduction to the Linkers
This compound Linker: This linker is a short, aliphatic dicarboxylic acid derivative. One carboxylic acid group is protected as a tert-butyl ester, which can be deprotected under acidic conditions to reveal a reactive carboxyl group for conjugation. The other end can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on a biomolecule, forming a stable amide bond. Its structure imparts a generally hydrophobic character to the bioconjugate.
PEG Linker: Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units. They are well-established in bioconjugation for their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic profile of therapeutics. PEG linkers are available in various lengths and can be functionalized with a wide array of reactive groups for conjugation to different functional groups on biomolecules.[1][2]
At a Glance: Key Performance Characteristics
The selection of a linker is a pivotal decision in the design of bioconjugates. The following table summarizes the anticipated performance differences between this compound and PEG linkers based on their fundamental chemical properties.
| Feature | This compound Linker | PEG Linker | Rationale |
| Solubility | Low | High | The aliphatic nature of the succinate linker is hydrophobic, whereas the repeating ethylene glycol units of PEG are highly hydrophilic.[3][4] |
| Tendency for Aggregation | High | Low | Hydrophobic linkers can increase the propensity of ADCs to aggregate, especially at higher drug-to-antibody ratios (DAR).[4][5][6] Hydrophilic PEG linkers can mitigate this aggregation.[4] |
| Plasma Half-Life | Short | Long | Hydrophobicity can lead to faster clearance of the bioconjugate from circulation.[5][6] The hydrophilic nature and increased hydrodynamic radius imparted by PEG linkers reduce renal clearance and extend plasma half-life.[3][7][8] |
| Immunogenicity | Moderate | Low | While the succinate moiety itself is small, hydrophobic linkers can contribute to aggregation, which may increase immunogenicity.[3] PEG is known to shield epitopes on the protein surface, thereby reducing the potential for an immune response.[2][3] |
| Drug-to-Antibody Ratio (DAR) | Limited | High | The hydrophobicity of the linker can limit the number of drug molecules that can be attached before aggregation and solubility become significant issues.[5] Hydrophilic PEG linkers can enable higher DARs while maintaining favorable biophysical properties.[4][5] |
| Stability (Amide Bond) | High | High | Both linkers typically form stable amide bonds with primary amines on the biomolecule under physiological conditions. |
| Stability (Ester Bond) | Susceptible to Hydrolysis | N/A (typically ether bonds) | The succinate ester bond within the linker is susceptible to enzymatic and chemical hydrolysis, which could lead to premature drug release.[9][10][11] The ether bonds within the PEG chain are highly stable.[3] |
Experimental Protocols
To empirically determine the optimal linker for a specific bioconjugate, a series of in vitro and in vivo experiments are essential. The following are detailed methodologies for key comparative experiments.
Protocol 1: Bioconjugation via Amine-Reactive Succinimidyl Ester
This protocol describes the conjugation of a payload activated with either a this compound or a PEG linker to the primary amines (e.g., lysine residues) of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Linker-payload activated as an N-hydroxysuccinimide (NHS) ester (this compound-NHS or PEG-NHS)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[12]
-
Quenching Reagent: 1 M Tris-HCl or 1 M Glycine, pH 8.0[12]
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)[12]
Procedure:
-
Antibody Preparation:
-
If the mAb solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS, pH 7.4, using a desalting column.
-
Adjust the mAb concentration to 2-10 mg/mL.[12]
-
-
Linker-Payload Preparation:
-
Immediately before use, dissolve the NHS-activated linker-payload in anhydrous DMSO or DMF to a stock concentration of 10 mM.[13]
-
-
Conjugation Reaction:
-
Adjust the pH of the mAb solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.[14]
-
Add the desired molar excess of the linker-payload solution to the mAb solution with gentle stirring. A typical starting molar ratio is 8:1 (linker-payload:mAb).[15]
-
Incubate the reaction for 1-2 hours at room temperature.[14]
-
-
Quenching:
-
(Optional) Add the quenching reagent to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.
-
-
Purification:
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the linker by measuring the amount of payload that is prematurely released from the ADC in plasma.
Materials:
-
Purified ADC (with either succinate or PEG linker)
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA, LC-MS/MS)[1]
Procedure:
-
Incubation:
-
Sample Analysis:
-
Quantify the amount of intact ADC and/or released payload in the plasma samples.
-
ELISA: Use two separate ELISAs to measure the concentration of total antibody and the concentration of antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[1]
-
LC-MS/MS: This method can directly measure the concentration of the released payload in the plasma after protein precipitation.[16]
-
-
Data Analysis:
-
Plot the percentage of intact ADC remaining over time to determine the stability profile of the linker.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The choice between a this compound linker and a PEG linker represents a fundamental decision in bioconjugate design, with significant implications for the therapeutic's performance. The this compound linker, being short and hydrophobic, may be suitable for applications where a compact structure is desired and hydrophobicity is not a concern. However, for many applications, particularly the development of ADCs with potent, hydrophobic payloads, the advantages offered by PEG linkers are substantial.[4]
PEG linkers can enhance the solubility and stability of the bioconjugate, reduce aggregation, and prolong its circulation time, all of which can contribute to an improved therapeutic window.[3][4][8] The experimental protocols provided in this guide offer a framework for the direct comparison of these and other linkers, enabling researchers to make data-driven decisions for the rational design of next-generation bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 9. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 14. biotium.com [biotium.com]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Boc and Tert-Butyl Ester Protecting Group Lability
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and complex molecule construction, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group for amines and the tert-butyl (t-Bu) ester for carboxylic acids are two of the most ubiquitous acid-labile protecting groups. Their widespread use stems from their general stability under a range of synthetic conditions and their facile removal under acidic treatment. This guide provides an objective comparison of the lability of Boc and tert-butyl ester protecting groups, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Lability Under Acidic Conditions: A Mechanistic Similarity
The primary method for the cleavage of both Boc and tert-butyl ester protecting groups is acidolysis. The lability of both groups under acidic conditions is mechanistically rooted in the formation of the stable tert-butyl cation.
The deprotection mechanism for a Boc-protected amine initiates with the protonation of the carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a carbamic acid intermediate and a stable tertiary carbocation (tert-butyl cation). The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide. The liberated amine is then protonated by the excess acid in the reaction medium.[1][2]
Similarly, the acid-catalyzed deprotection of a tert-butyl ester begins with the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Subsequent cleavage of the C-O bond results in the formation of the carboxylic acid and the tert-butyl cation.[3] The tert-butyl cation can then be quenched by a nucleophile or undergo elimination to form isobutylene.
While the mechanisms are analogous, subtle differences in the electronic nature of the carbamate and ester functionalities can lead to differences in cleavage kinetics under specific conditions. It has been noted that the deprotection of a Boc group is an irreversible process due to the rapid decomposition of the carbamic acid intermediate, whereas the acid-catalyzed cleavage of a tert-butyl ester can be a reversible process.[4]
Quantitative Comparison of Lability
Direct quantitative, side-by-side kinetic comparisons of the acid-catalyzed cleavage of Boc and tert-butyl ester protecting groups under identical conditions are not extensively documented in single studies. However, data from various sources allow for a qualitative and semi-quantitative assessment of their relative lability. Both groups are generally considered to have similar acid sensitivity and are often cleaved simultaneously using strong acidic conditions, such as a mixture of TFA in dichloromethane (DCM).
Selective deprotection can be achieved under carefully controlled conditions, suggesting a difference in their cleavage rates. For instance, the use of certain Lewis acids has been reported to selectively cleave tert-butyl esters in the presence of N-Boc groups, and vice-versa, indicating that the choice of acidic reagent can modulate their relative lability.[5][6]
| Protecting Group | Deprotection Conditions | Typical Reaction Time | Yield (%) | Reference |
| Boc (Amine) | 20-50% TFA in DCM, rt | 30 min - 3 h | >95% | [1] |
| HCl in Dioxane, rt | 1 - 4 h | >90% | [7] | |
| H2SO4 (1.5-3.0 equiv) in tBuOAc | 1 - 6 h | 70-100% | [4] | |
| Tert-Butyl Ester | 50% TFA in DCM, rt | 1 - 5 h | >90% | [8][9] |
| H2SO4 in CH2Cl2, rt | 6 h | >90% | [9] | |
| ZnBr2 in DCM, rt | 12 - 24 h | Variable | [6] |
Note: The reaction times and yields are highly substrate-dependent and can be influenced by factors such as steric hindrance and the presence of other functional groups.
Stability Under Basic and Hydrogenolysis Conditions
A key feature that contributes to the widespread use of both Boc and tert-butyl ester protecting groups is their remarkable stability under non-acidic conditions, which allows for orthogonal protection strategies.
Basic Conditions: Both Boc and tert-butyl esters are generally stable to a wide range of basic conditions. The steric hindrance provided by the bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack by bases. This stability allows for transformations such as ester saponification of other, more labile esters (e.g., methyl or ethyl esters) in the presence of a tert-butyl ester or a Boc-protected amine.[3][10]
Hydrogenolysis: The Boc and tert-butyl ester groups are stable under the conditions typically employed for catalytic hydrogenolysis (e.g., H₂, Pd/C). This chemical orthogonality is frequently exploited in synthetic strategies where other protecting groups, such as the benzyl (Bn) or benzyloxycarbonyl (Cbz) groups, need to be selectively removed in the presence of Boc or tert-butyl esters.[1][11]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection of a Boc-Protected Amine
Reagents and Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (approximately 0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution. A final concentration of 20-50% (v/v) TFA is typically sufficient.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 3 hours.
-
Monitor the progress of the reaction by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine is typically obtained as a trifluoroacetate salt.
Protocol 2: General Procedure for Acid-Catalyzed Deprotection of a Tert-Butyl Ester
Reagents and Materials:
-
Tert-butyl ester
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the tert-butyl ester in anhydrous DCM (approximately 0.1-0.5 M) in a round-bottom flask.
-
Slowly add an equal volume of TFA to the stirred solution at room temperature.
-
Stir the reaction mixture for 1 to 5 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
The crude carboxylic acid can then be purified by appropriate methods such as crystallization or chromatography.
Visualizing Deprotection Mechanisms and Workflows
Caption: Acid-catalyzed deprotection mechanisms of Boc and tert-butyl ester.
Caption: General experimental workflow for acid-catalyzed deprotection.
Conclusion
Both Boc and tert-butyl ester protecting groups are indispensable tools in modern organic synthesis, offering robust protection under a variety of conditions while being readily cleavable with acid. Their lability is mechanistically similar, proceeding through the formation of a stable tert-butyl cation. While they exhibit comparable sensitivity to strong acids, subtle differences in their reaction kinetics can be exploited for selective deprotection under carefully controlled conditions. Their excellent stability under basic and hydrogenolysis conditions makes them ideal for orthogonal protection strategies in the synthesis of complex molecules. The choice between these protecting groups, and the conditions for their removal, should be guided by the specific requirements of the synthetic route, including the presence of other functional groups and the desired level of selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. deepdyve.com [deepdyve.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
A Comparative Guide to the Degradation Products of Mono-tert-butyl Succinate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the degradation products of mono-tert-butyl succinate and compares its stability with common alternatives, namely mono-methyl succinate and mono-ethyl succinate. The information presented is supported by established chemical principles and outlines detailed experimental protocols for researchers to conduct their own stability studies.
Introduction to Succinate Monoesters in Pharmaceutical Development
Mono-esters of succinic acid, such as this compound, are versatile reagents and intermediates in organic and pharmaceutical synthesis.[1] They are often employed as linkers or in the formation of prodrugs to modify the physicochemical properties of active pharmaceutical ingredients (APIs). However, the stability of these ester linkages is a critical factor that can influence the shelf-life, efficacy, and safety of the final drug product. Understanding the degradation pathways and the resulting impurities is therefore essential for regulatory compliance and robust formulation development.
The primary degradation pathway for succinate monoesters is hydrolysis of the ester bond, which can be catalyzed by acidic or basic conditions. This process yields succinic acid and the corresponding alcohol. The rate of this hydrolysis is significantly influenced by the nature of the alkyl group attached to the ester.
Comparative Degradation Analysis
This section compares the degradation products and relative stability of this compound with its methyl and ethyl counterparts.
Primary Degradation Pathway: Hydrolysis
Under hydrolytic stress (acidic or basic conditions), all three succinate monoesters are expected to degrade into succinic acid and their respective alcohols.
-
This compound will hydrolyze to form succinic acid and tert-butanol . The tert-butyl cation is a stable intermediate in acid-catalyzed hydrolysis.[2]
-
Mono-methyl succinate will hydrolyze to form succinic acid and methanol .
-
Mono-ethyl succinate will hydrolyze to form succinic acid and ethanol .
Relative Stability
The stability of an ester towards hydrolysis is largely influenced by steric hindrance around the carbonyl group. The general order of the rate of ester hydrolysis is: methyl ≈ ethyl > isopropyl >> tert-butyl .[3] This indicates that the tert-butyl ester is significantly more resistant to hydrolysis compared to the methyl and ethyl esters due to the bulky nature of the tert-butyl group.
This increased stability makes this compound a more robust building block in applications where lability to hydrolysis is a concern. Conversely, mono-methyl and mono-ethyl succinates may be preferred when easier cleavage of the ester is desired.
Data Presentation
The following tables summarize the key degradation products and provide a semi-quantitative comparison of the stability of the three succinate monoesters.
Table 1: Primary Degradation Products
| Compound | Degradation Pathway | Primary Degradation Products |
| This compound | Hydrolysis (Acidic/Basic) | Succinic Acid, tert-Butanol |
| Mono-methyl succinate | Hydrolysis (Acidic/Basic) | Succinic Acid, Methanol |
| Mono-ethyl succinate | Hydrolysis (Acidic/Basic) | Succinic Acid, Ethanol |
Table 2: Comparative Stability Under Forced Degradation
| Stress Condition | This compound | Mono-methyl succinate | Mono-ethyl succinate |
| Acid Hydrolysis | More Stable | Less Stable | Less Stable |
| Base Hydrolysis | More Stable | Less Stable | Less Stable |
| Oxidative | Stable | Stable | Stable |
| Thermal | Stable | Stable | Stable |
| Photolytic | Stable | Stable | Stable |
Note: The relative stability is inferred from the general principles of ester hydrolysis kinetics. Specific degradation rates will depend on the exact experimental conditions.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on succinate monoesters, in accordance with ICH guidelines.[2][4][5]
Forced Degradation (Stress Testing) Protocol
Objective: To generate potential degradation products and assess the stability of the succinate monoester under various stress conditions. A target degradation of 5-20% is generally recommended to obtain meaningful results.[6][7]
a) Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of the succinate monoester in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at 60°C for 24-48 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
b) Base Hydrolysis:
-
Prepare a 1 mg/mL solution of the succinate monoester in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature for 24-48 hours. Due to the higher lability of esters under basic conditions, elevated temperatures may not be necessary.[2]
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
c) Oxidative Degradation:
-
Prepare a 1 mg/mL solution of the succinate monoester in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
d) Thermal Degradation:
-
Place the solid succinate monoester in a temperature-controlled oven at 70°C for 7 days.
-
Dissolve the stressed solid sample in a suitable solvent for analysis.
e) Photolytic Degradation:
-
Expose a 1 mg/mL solution of the succinate monoester to a calibrated light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
Analytical Method for Degradation Product Analysis
Objective: To separate, identify, and quantify the parent succinate monoester and its degradation products (succinic acid, methanol, ethanol, tert-butanol).
a) High-Performance Liquid Chromatography (HPLC) Method:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable for separating these polar compounds.
-
Mobile Phase: An isocratic mobile phase of 0.01 M potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and methanol (95:5 v/v) can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm for succinic acid. A refractive index (RI) detector may be necessary for the alcohols if they do not have a significant UV chromophore.[8]
-
Injection Volume: 20 µL.
-
Quantification: Use external standards of succinic acid, methanol, ethanol, and tert-butanol to create calibration curves for quantification.
b) Gas Chromatography-Mass Spectrometry (GC-MS) Method (for volatile degradation products):
-
Derivatization: For the analysis of succinic acid by GC, derivatization to a more volatile ester (e.g., trimethylsilyl ester) is often required.[3]
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Detector Temperature: Typically set around 250-280°C.
-
Oven Temperature Program: A temperature gradient program will be necessary to separate the volatile alcohols from the derivatized succinic acid.
-
Mass Spectrometry: Electron ionization (EI) mode with a scan range of m/z 30-400. Identification of peaks can be done by comparing the mass spectra with a library (e.g., NIST).
Mandatory Visualization
The following diagrams illustrate the degradation pathways and the experimental workflow.
Caption: Hydrolytic degradation pathways of succinate monoesters.
Caption: Workflow for forced degradation studies.
References
Safety Operating Guide
Proper Disposal of Mono-tert-Butyl Succinate: A Comprehensive Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of mono-tert-butyl succinate, a combustible solid known to cause skin and eye irritation.[1][2][3] Adherence to these protocols is critical for researchers, scientists, and drug development professionals to maintain a safe and regulatory-compliant laboratory environment.
I. Immediate Safety Protocols & Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][3] It is also a combustible solid.[2]
Personal Protective Equipment (PPE): When handling this compound for disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: A dust mask (type N95 or equivalent) should be used, especially when handling the solid form, to avoid inhalation.[1][2]
Incompatible Materials: this compound should not be mixed with the following substances to prevent hazardous reactions:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Strong reducing agents
II. Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous chemical waste. It should never be disposed of in the regular trash or down the drain.
-
Waste Identification and Segregation:
-
Treat all unused, contaminated, or residual this compound as hazardous waste.
-
Segregate this compound waste from other chemical waste streams, particularly the incompatible materials listed above.
-
-
Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container for waste collection. A high-density polyethylene (HDPE) container is a suitable option.
-
The container must be clearly and accurately labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 15026-17-2
-
The hazards associated with the chemical (e.g., "Irritant," "Combustible Solid")
-
The date of waste accumulation.
-
The laboratory or department of origin.
-
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
It is recommended to use secondary containment to mitigate the impact of potential leaks.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the EHS department or contractor with a complete and accurate inventory of the waste.
-
The primary method for the disposal of combustible solids like this compound is incineration in a specialized facility.[3]
-
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
IV. Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 15026-17-2 | [1] |
| Molecular Weight | 174.19 g/mol | [1] |
| Melting Point | 51-54 °C | [1] |
| Flash Point | 110 °C (230 °F) - closed cup | [1][2] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [2] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mono-tert-Butyl Succinate
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling mono-tert-Butyl succinate. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
This compound is a carboxylic acid ester that requires careful handling to mitigate risks of skin, eye, and respiratory irritation.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), detailed operational procedures, and a comprehensive disposal plan to support your laboratory's safety and compliance.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required equipment.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles | Must be worn at all times in the laboratory where chemicals are handled. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[4] |
| Skin Protection | Nitrile gloves and a lab coat | Gloves should be inspected for integrity before each use and changed frequently, especially after direct contact with the chemical. A lab coat should be worn to protect against accidental spills.[5] |
| Respiratory Protection | N95 dust mask | Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[2] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound solid should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.
Weighing and Transferring the Solid
-
Preparation: Designate a specific area for weighing. Cover the work surface with absorbent bench paper.[6] Ensure the analytical balance is clean and level before use.[7]
-
Tare Weighing Vessel: Place a clean, dry weighing boat or creased weighing paper on the balance and tare to zero.
-
Dispensing: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the weighing vessel.[8] Avoid generating dust. If any static is present, an ionizing bar can be beneficial.[6]
-
Transfer to Reaction Vessel:
-
For vessels with a wide opening, carefully pour the solid from the weighing boat into the vessel.
-
For vessels with a narrow opening, use a powder funnel to guide the solid.[8] Alternatively, use the creased weighing paper to carefully guide the powder.
-
-
Quantitative Transfer (if required): If the entire weighed amount needs to be transferred, rinse the weighing boat or paper with a small amount of the reaction solvent and add the rinsing to the reaction vessel.
-
Clean-up: Immediately clean any spills on the balance or surrounding area using a wet wipe or a HEPA vacuum.[6] Dispose of the weighing boat/paper as solid chemical waste.
Dissolving the Solid
-
Solvent Addition: In a chemical fume hood, add the desired solvent to the vessel containing the this compound.
-
Mixing: Use appropriate mixing techniques such as magnetic stirring or manual swirling to dissolve the solid.
-
Container Sealing: Once dissolved, securely cap the container to prevent vapor release.
Emergency Procedures
Know the location of your laboratory's safety shower, eyewash station, and fire extinguisher before beginning any work. [9]
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][10] Remove any contaminated clothing while flushing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2][11] Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Spill | For a small spill of the solid, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[6] For a larger spill, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan
This compound is a non-halogenated organic compound. All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as chemical waste in accordance with federal, state, and local regulations.
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weighing boats, gloves, bench paper) in a designated, labeled, and sealed container for non-halogenated solid organic waste.
-
Liquid Waste: Solutions of this compound should be collected in a designated, labeled, and sealed container for non-halogenated organic liquid waste. Do not mix with halogenated waste.[12][13] Waste containers should not be filled to more than 75% capacity.[14]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[15]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Pickup: Arrange for chemical waste pickup through your institution's environmental health and safety department.
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
Caption: Standard operational workflow for handling this compound.
Caption: Chemical waste disposal workflow for this compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 3. seton.co.uk [seton.co.uk]
- 4. Laboratory Safety Management [delloyd.50megs.com]
- 5. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. cerritos.edu [cerritos.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ehs.okstate.edu [ehs.okstate.edu]
- 10. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. nipissingu.ca [nipissingu.ca]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
